molecular formula C11H8BrNO3 B1453853 Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 262586-62-9

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B1453853
CAS No.: 262586-62-9
M. Wt: 282.09 g/mol
InChI Key: DUKAAWDFGPMTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAAWDFGPMTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022080
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145369-93-3
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145369-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Novel Brominated Methoxyquinolines: A Guide to Versatile Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic framework is amenable to functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Quinolines and their derivatives have demonstrated a vast spectrum of activities, including antimalarial, anticancer, antimicrobial, and antiparasitic effects.[2]

Within this class, brominated methoxyquinolines represent particularly valuable synthetic intermediates. The bromine atom serves as a versatile handle for introducing further molecular complexity through modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methoxy group modulates the electronic character of the ring system, influencing both reactivity and biological function.[3][4] The regioselective introduction of bromine is therefore a critical first step in the synthesis of novel quinoline-based drug candidates.

This guide provides a comprehensive overview of the synthesis and characterization of novel brominated methoxyquinolines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows for characterization, and ground our discussion in authoritative scientific literature.

Part I: The Synthesis of Brominated Methoxyquinolines

The primary method for introducing a bromine atom onto the quinoline core is through electrophilic aromatic substitution. The success of this strategy hinges on controlling the regioselectivity of the reaction, which is dictated by the electronic properties of the starting material.

The Underlying Chemistry: Directing Effects and Reactivity

The quinoline system consists of two fused aromatic rings: a benzene ring and a pyridine ring. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. When positioned on the benzene portion of the scaffold (e.g., at C-8), it strongly activates the C-5 and C-7 positions for electrophilic attack. The pyridine ring is naturally electron-deficient, making the benzene ring the more likely site for electrophilic bromination. The precise outcome—mono- versus di- or poly-bromination—is controlled by the stoichiometry of the brominating agent and the reaction conditions.[2][5]

General Synthetic Workflow

The synthesis of a brominated methoxyquinoline follows a logical progression from the reaction setup to the isolation and purification of the final product. Careful execution at each stage is critical for achieving high yield and purity.

G cluster_0 Synthesis cluster_1 Work-up & Purification A Starting Material (e.g., 8-Methoxyquinoline) B Dissolution in Appropriate Solvent (e.g., CH2Cl2, CHCl3) A->B C Controlled Addition of Brominating Agent (e.g., Br2 in solvent) B->C D Reaction Monitoring (TLC) C->D E Aqueous Wash (e.g., 5% NaHCO3) D->E Upon Completion F Drying & Solvent Removal (e.g., Na2SO4, Rotary Evaporation) E->F G Crude Product F->G H Purification (Column Chromatography or Recrystallization) G->H I Pure Brominated Methoxyquinoline H->I

Caption: General workflow for the synthesis and purification of brominated methoxyquinolines.

Experimental Protocol 1: Regioselective Synthesis of 5-bromo-8-methoxyquinoline

This protocol details the mono-bromination of 8-methoxyquinoline, a common starting material. The methoxy group at C-8 strongly directs the electrophilic bromine to the C-5 position.[2]

Methodology:

  • Preparation: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 8-methoxyquinoline (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Reagent Addition: In a separate container, prepare a solution of molecular bromine (Br₂) (1.1 eq) in the same solvent. Add this bromine solution dropwise to the stirred solution of 8-methoxyquinoline at ambient temperature over 10-15 minutes.

    • Rationale: Dropwise addition prevents localized high concentrations of bromine, which could lead to over-bromination and side product formation. The reaction is performed in the dark to avoid light-induced radical side reactions.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction typically proceeds over several hours to two days.[2][5]

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with an aqueous solution of 5% sodium bicarbonate (NaHCO₃) until the bromine color disappears, followed by water and brine.

    • Rationale: The NaHCO₃ wash quenches any unreacted bromine and neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude material is purified by column chromatography. A short column of alumina or silica gel, eluting with a solvent system like ethyl acetate/hexane (e.g., 1:3 v/v), is typically effective.[2] The fractions containing the pure product are combined and the solvent evaporated to yield 5-bromo-8-methoxyquinoline as a solid.

Experimental Protocol 2: Synthesis of Polybrominated Quinolines via Tetrahydroquinoline Precursors

To achieve bromination on both the pyridine and benzene rings, a common strategy involves using a 1,2,3,4-tetrahydroquinoline (THQ) precursor. The saturated pyridine ring of THQ does not undergo electrophilic substitution, allowing for controlled bromination of the benzene ring. A subsequent aromatization step re-forms the quinoline core. This method provides access to novel substitution patterns.[1][6]

Methodology:

  • Bromination of THQ: Dissolve the substituted 1,2,3,4-tetrahydroquinoline (e.g., 6-bromo-8-methoxy-THQ) (1.0 eq) in a solvent like CHCl₃.[1]

  • Addition of Excess Bromine: Add a solution of molecular bromine (e.g., 4.0-5.0 eq) in CHCl₃ dropwise. The stoichiometry of bromine is key to achieving the desired level of polybromination. Stir for an extended period (e.g., 5 days).[1]

  • Aromatization: The bromination of the THQ often leads to simultaneous aromatization to the quinoline. In some cases, a separate oxidation step (e.g., with DDQ) may be required.

  • Work-up and Purification: The work-up and purification follow the same principles as in Protocol 1, involving an aqueous NaHCO₃ wash, drying, and purification by column chromatography or recrystallization to yield the polybrominated methoxyquinoline.[1]

Part II: Comprehensive Characterization

Unambiguous structural confirmation is non-negotiable in scientific research and drug development. A combination of spectroscopic and analytical techniques provides a self-validating system to confirm the identity, purity, and exact isomeric structure of the synthesized compound.

Characterization Workflow

A logical sequence of analyses ensures that all structural questions are answered efficiently.

G A Pure Compound B Physical Properties (Melting Point, Appearance) A->B C Mass Spectrometry (MS) Confirms Molecular Weight & Bromine Presence A->C D 1D NMR Spectroscopy (¹H, ¹³C) Elucidates C-H Framework A->D F Infrared (IR) Spectroscopy Identifies Functional Groups A->F G Elemental Analysis Confirms Empirical Formula A->G H X-Ray Crystallography (If single crystal) Definitive 3D Structure A->H Gold Standard I Unambiguously Characterized Structure B->I C->I E 2D NMR Spectroscopy (COSY, HSQC) Confirms Connectivity D->E For complex cases E->I F->I G->I H->I

Caption: A multi-technique workflow for the rigorous characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise substitution pattern of the quinoline ring.[7]

  • ¹H NMR Spectroscopy: This technique reveals the chemical environment and connectivity of protons. In the bromination of 8-methoxyquinoline to 5-bromo-8-methoxyquinoline, the most telling evidence is the disappearance of the signal for the H-5 proton and the change in the coupling patterns of the adjacent protons (H-6 and H-4). The remaining aromatic protons will show characteristic chemical shifts and coupling constants.[2]

  • ¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their electronic environment. The spectrum will show a characteristic signal for the methoxy carbon (~56 ppm). The carbon atom bearing the bromine (C-5) will experience a significant shift, and its signal can be identified by its reduced intensity in a standard proton-decoupled spectrum.[2]

  • 2D NMR (COSY, HSQC): For more complex or novel structures, 2D NMR experiments are invaluable. A COSY spectrum shows correlations between coupled protons, confirming neighbor relationships, while an HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the entire C-H framework.[8][9]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of the molecular formula. For brominated compounds, MS offers a unique diagnostic feature: the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a hallmark of a mono-brominated compound.[7]

Physical and Other Analytical Techniques
  • Melting Point: A sharp and consistent melting point is a reliable indicator of compound purity.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For a brominated methoxyquinoline, one would expect to see characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching, and the C-O stretching of the methoxy ether group.[10]

  • Elemental Analysis: This technique determines the percentage composition of C, H, and N in the compound. The experimental values should match the theoretical values calculated from the molecular formula, providing strong evidence for the compound's elemental makeup.[11]

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. This is considered the gold standard for structural elucidation.[12]

Data Summary: A Case Study of 5-bromo-8-methoxyquinoline

To consolidate the characterization data, a summary table is highly effective. The data below is representative of what is expected for 5-bromo-8-methoxyquinoline, based on published literature.[2]

Analysis Technique Parameter Expected Result/Observation
Physical Properties AppearanceBrown or yellow solid
Melting Point80-82 °C
Mass Spectrometry Molecular IonIsotopic pair at m/z ≈ 237 ([M]⁺) and 239 ([M+2]⁺) with ~1:1 intensity ratio
¹H NMR (400 MHz, CDCl₃)δ (ppm)~8.9 (dd, H-2), ~8.4 (dd, H-4), ~7.7 (d, H-6), ~7.5 (dd, H-3), ~6.9 (d, H-7), ~4.0 (s, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm)~152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃)
IR Spectroscopy ν (cm⁻¹)~2915, 1600, 1500, 1460, 1300 (Representative peaks)

Conclusion

The synthesis of novel brominated methoxyquinolines is a well-established yet highly relevant field, providing critical building blocks for the discovery of new therapeutic agents. Success in this area relies on a deep understanding of reaction mechanisms to control regioselectivity and the application of a rigorous, multi-faceted characterization workflow to ensure the absolute integrity of the synthesized molecules. By combining logical synthetic design with a comprehensive analytical approach, researchers can confidently generate and validate these versatile scaffolds, paving the way for future innovations in drug development.

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.

Skraup Synthesis (1880)

Discovered by the Austrian chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1][2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[2][3] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[2][4]

Mechanism of the Skraup Synthesis:

The Skraup synthesis is a multi-step process:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]

  • Michael Addition: The aniline acts as a nucleophile and adds to the acrolein via a Michael-type conjugate addition.[5]

  • Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular cyclization.

  • Dehydration: The cyclized intermediate readily dehydrates to form 1,2-dihydroquinoline.

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to yield the aromatic quinoline.[4]

Skraup_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration (H₂SO₄) Glycerol->Dehydration Acrolein Acrolein Dehydration->Acrolein Acrolein->Michael_Addition Anilinopropionaldehyde β-Anilinopropionaldehyde Michael_Addition->Anilinopropionaldehyde Cyclization Cyclization (H⁺) Anilinopropionaldehyde->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline Combes_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Aniline Aniline Condensation Condensation (-H₂O) Aniline->Condensation Diketone β-Diketone Diketone->Condensation Enamine Enamine Intermediate Condensation->Enamine Protonation Protonation (H⁺) Enamine->Protonation Cyclization Intramolecular Cyclization Protonation->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Substituted_Quinoline 2,4-Disubstituted Quinoline Dehydration->Substituted_Quinoline Friedlander_Synthesis cluster_start Starting Materials cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First cluster_end Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Condensation Intermolecular Aldol Condensation Aminoaryl_Ketone->Aldol_Condensation Schiff_Base_Formation Schiff Base Formation Aminoaryl_Ketone->Schiff_Base_Formation Methylene_Compound α-Methylene Carbonyl Methylene_Compound->Aldol_Condensation Methylene_Compound->Schiff_Base_Formation Aldol_Adduct Aldol Adduct Aldol_Condensation->Aldol_Adduct Cyclization1 Cyclization & Dehydration Aldol_Adduct->Cyclization1 Substituted_Quinoline Substituted Quinoline Cyclization1->Substituted_Quinoline Schiff_Base Schiff Base Schiff_Base_Formation->Schiff_Base Intramolecular_Aldol Intramolecular Aldol Condensation Schiff_Base->Intramolecular_Aldol Intramolecular_Aldol->Substituted_Quinoline

References

Exploring the Structure-Activity Relationship of Substituted Quinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true potential was unlocked with the discovery of its presence in natural alkaloids like quinine, a potent antimalarial.[3] This discovery spurred over a century of research, revealing the quinoline nucleus as a "privileged scaffold." This term reflects its ability to bind to a wide array of biological targets, enabling the development of therapeutic agents across diverse disease areas.[4][5] The versatility of the quinoline core allows for substitutions at numerous positions, leading to a vast chemical space with a rich spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[4][6]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized understanding of the causal relationships between chemical structure and biological function. We will delve into the nuances of how substitutions at different positions on the quinoline ring dictate the therapeutic efficacy and selectivity of these compounds.

I. The Quinoline Core: Synthetic Strategies and General Principles of Substitution

The journey to understanding the SAR of quinoline derivatives begins with their synthesis. A variety of classical and modern synthetic methodologies have been developed to construct the quinoline scaffold, each offering distinct advantages in terms of substrate scope and substitution patterns.

Classical Synthetic Routes

Several named reactions have been instrumental in the synthesis of quinolines for over a century:

  • Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a robust method for producing unsubstituted or simply substituted quinolines.[1][7]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[7]

  • Combes Synthesis: This method involves the reaction of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[3]

  • Friedländer Synthesis: This is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7][8]

Modern Synthetic Approaches

More contemporary methods often focus on improving efficiency, yield, and environmental friendliness:

  • Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, offering high atom economy.[9]

  • Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of 2-arylquinolines.[8][10]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical syntheses like the Skraup reaction.[7]

The choice of synthetic route is a critical first step in any SAR study, as it dictates the feasibility of introducing desired substituents at specific positions around the quinoline core.

General Principles of Substitution

The electronic and steric properties of substituents, as well as their positioning on the quinoline ring, are the primary determinants of biological activity. The nitrogen atom in the quinoline ring imparts a dipole moment and influences the electron distribution, making certain positions more or less reactive to substitution and more or less critical for target binding.

II. SAR of Quinoline Derivatives in Oncology

The development of quinoline-based anticancer agents is a testament to the scaffold's versatility. These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[5][11]

Substitutions at the C2 Position

Modifications at the 2-position have been a major focus of anticancer drug design.[8]

  • Aryl Substituents: The introduction of an aryl group at the C2 position is a common strategy. The nature and substitution pattern of this aryl ring significantly impact cytotoxicity. For instance, a series of 2-arylquinolines displayed selective anticancer activity, with the substitution pattern on the 2-aryl ring influencing the potency against different cancer cell lines.[12]

  • Heterocyclic Substituents: Incorporating other heterocyclic moieties at the C2 position can also lead to potent anticancer agents.

Substitutions at the C4 Position

The 4-position is another critical site for modification.

  • Amino Substituents: 4-Aminoquinolines are a well-established class of compounds with diverse biological activities. In the context of cancer, certain 4-amino, 7-substituted quinoline derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines.[13] The presence of a flexible alkylamino side chain at this position can enhance water solubility and antiproliferative action.[2]

  • Carboxamide Moieties: Quinoline carboxamides have been investigated as modulators of ABCG2, a protein associated with multidrug resistance in cancer.[14]

Substitutions at Other Positions
  • C7-Position: The introduction of a chlorine atom at the C7 position is a key feature of many biologically active quinolines, including the antimalarial drug chloroquine. This electron-withdrawing group can influence the basicity of the quinoline nitrogen and its ability to interact with biological targets.[15]

  • C8-Position: 8-Hydroxyquinoline derivatives have garnered significant attention due to their metal-chelating properties, which can induce cell death in cancer cells.[16] Bromination at the C5 and C7 positions of 8-hydroxyquinoline can lead to potent antiproliferative activity.[17]

The following table summarizes the cytotoxic activities of representative substituted quinoline derivatives against various cancer cell lines.

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesC6-substituted 2-phenylquinolinesPC3, HeLa8.3 - 34.34[12]
4-Aminoquinolines7-chloro-4-amino derivativesMCF-7Not specified[13]
8-Hydroxyquinolines5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6[17]
Quinoline-Chalcone HybridsVariedH1299, SKBR-30.70 - 1.41[11]

III. SAR of Quinoline Derivatives as Antimicrobial Agents

The quinoline scaffold is the foundation of the highly successful fluoroquinolone class of antibiotics. These drugs target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[18][]

The Fluoroquinolone Pharmacophore

The general structure of fluoroquinolones includes a quinolone ring with a fluorine atom at the C6 position, a carboxylic acid at the C3 position, and a piperazine or other cyclic amine at the C7 position.

  • C6-Fluorine: The fluorine atom at the C6 position is crucial for potent antibacterial activity, as it enhances the inhibition of DNA gyrase and improves cell membrane permeability.[]

  • C7-Piperazine Ring: The substituent at the C7 position significantly influences the antibacterial spectrum and potency. Modifications to the piperazine ring can modulate activity against both Gram-positive and Gram-negative bacteria.[20]

  • C3-Carboxylic Acid: The carboxylic acid group at the C3 position is essential for binding to the target enzymes.

The mechanism of action of fluoroquinolones involves the stabilization of a covalent enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death.[18]

Fluoroquinolone_MOA Fluoroquinolone Fluoroquinolone Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) Fluoroquinolone->Ternary_Complex DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex Replication_Block Replication Fork Blockage Ternary_Complex->Replication_Block DSB Double-Strand Breaks Replication_Block->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

IV. SAR of Quinoline Derivatives as Antimalarial Agents

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, chloroquine, and mefloquine are all quinoline-containing drugs that have been mainstays of antimalarial therapy.[1][21]

4-Aminoquinolines (e.g., Chloroquine)

The SAR of 4-aminoquinolines is well-established.[15]

  • Quinoline Ring: The quinoline nucleus is essential for activity.[22]

  • C7-Chloro Group: The chlorine atom at the C7 position is critical for the antimalarial activity of chloroquine, as it increases the basicity of the ring system and is thought to inhibit hemozoin formation.[15]

  • 4-Amino Side Chain: The dialkylaminoalkyl side chain at the C4 position is crucial for activity. The length of this carbon chain (typically 2 to 5 carbons) is important for overcoming drug resistance.[15] A tertiary nitrogen at the end of this chain is also vital for antimalarial action.[15]

The primary mechanism of action of chloroquine is the inhibition of heme detoxification in the parasite's food vacuole.[23][24] Chloroquine, a weak base, accumulates in the acidic food vacuole and binds to heme, preventing its polymerization into non-toxic hemozoin. The resulting buildup of free heme is toxic to the parasite.[23][24]

Addressing Drug Resistance

The emergence of chloroquine-resistant strains of Plasmodium falciparum has driven the development of new quinoline-based antimalarials.[25][26] Strategies to overcome resistance include:

  • Molecular Hybridization: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores. For example, quinoline-ferrocene hybrids have shown efficacy against chloroquine-resistant strains.[27]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to restore or enhance activity.[14][28]

Chloroquine_Resistance_and_New_Agents cluster_0 Chloroquine Action cluster_1 Resistance Mechanism cluster_2 Strategies to Overcome Resistance Chloroquine Chloroquine Heme_Detox Inhibits Heme Detoxification Chloroquine->Heme_Detox Parasite_Death Parasite Death Heme_Detox->Parasite_Death Resistance Drug Efflux / Reduced Accumulation Reduced_Efficacy Reduced Efficacy Resistance->Reduced_Efficacy Hybridization Molecular Hybridization (e.g., Quinoline-Ferrocene) New_Agents New Potent Antimalarials Hybridization->New_Agents Bioisosteres Bioisosteric Replacement Bioisosteres->New_Agents

Caption: Overcoming chloroquine resistance in antimalarial drug design.

V. Experimental Protocols for SAR Studies

A robust SAR study relies on well-defined and reproducible experimental protocols for both the synthesis of derivatives and their biological evaluation.

General Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling for 2-Arylquinolines

This protocol describes a common method for synthesizing 2-arylquinoline derivatives.

  • Reactant Preparation: In a flame-dried Schlenk flask, dissolve the 2-chloroquinoline derivative (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Base Addition: Add a base, such as sodium carbonate (2.0 eq.), to the reaction mixture.

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline derivative.

Biological Evaluation Protocol: MTT Cytotoxicity Assay for Anticancer Activity

This protocol outlines a standard method for assessing the in vitro anticancer activity of synthesized quinoline derivatives.[8][16]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[16]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[16]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Adhesion) Seed_Cells->Incubate_24h Add_Compounds Add Quinoline Derivatives (Various Concentrations) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion: The Enduring Promise of the Quinoline Scaffold

The quinoline nucleus continues to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. Its rich history and ongoing exploration underscore the power of understanding structure-activity relationships in medicinal chemistry. By systematically modifying the quinoline core and evaluating the resulting changes in biological activity, researchers can rationally design compounds with enhanced potency, improved selectivity, and novel mechanisms of action. This guide has provided a framework for understanding the key SAR principles governing the anticancer, antimicrobial, and antimalarial activities of substituted quinoline derivatives. As new synthetic methods and biological screening techniques emerge, the potential to unlock further therapeutic applications of this privileged scaffold remains immense.

References

An In-Depth Technical Guide to In Silico Docking Studies of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] As the pace of drug discovery accelerates, in silico molecular docking has become an indispensable tool, offering a rapid and cost-effective method to predict the binding interactions between novel ligands and their macromolecular targets.[5][6] This guide provides a comprehensive, in-depth walkthrough of the methodologies and best practices for conducting molecular docking studies on novel quinoline derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each step to ensure the generation of robust and reliable data. We will cover the entire workflow, from the crucial pre-docking preparation of both protein and ligand to the execution of the docking simulation and the critical post-docking analysis and validation, culminating in the selection of promising candidates for further experimental validation.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

Quinoline, a bicyclic aromatic heterocycle, represents a "privileged structure" in drug discovery. Its derivatives have demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to significant therapeutic breakthroughs.[1][3][4] The exploration of novel quinoline derivatives continues to be a fertile ground for identifying new lead compounds.[7][8]

Simultaneously, structure-based drug design, particularly molecular docking, has revolutionized the initial stages of drug discovery.[9] This computational technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of their association.[6] By simulating this "molecular handshake," researchers can screen vast virtual libraries of compounds, prioritize synthesis and in vitro testing, and gain crucial insights into the structural basis of ligand recognition. This guide will bridge these two domains, providing a technical framework for applying in silico docking to the discovery of novel quinoline-based therapeutics.

Chapter 1: Theoretical Foundations of Molecular Docking

Molecular docking aims to predict the three-dimensional structure of a protein-ligand complex.[6] This process is governed by two primary components: a search algorithm and a scoring function .

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. They generate a multitude of possible binding poses.

  • Scoring Functions: Each generated pose is evaluated by a scoring function, which calculates a score (often expressed as binding energy in kcal/mol) that estimates the binding affinity.[10] A more negative score typically indicates a more favorable binding interaction.[11]

The ultimate goal is to identify the pose that best reproduces the experimentally observed binding mode and has the most favorable score.[12]

Chapter 2: Pre-Docking Preparation: The Foundation for Reliable Results

The quality of docking results is fundamentally dependent on the meticulous preparation of both the target protein and the quinoline derivative ligands. Garbage in, garbage out is a particularly resonant principle in computational chemistry.

Protein (Receptor) Preparation

A typical protein preparation workflow is essential for ensuring accuracy.[12][13]

Protocol 1: Step-by-Step Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Clean the Structure: The initial PDB file often contains non-essential molecules.

    • Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding, all water molecules are typically removed.[13][14]

    • Remove Co-crystallized Ligands and Ions: Remove any existing ligands, ions, or cofactors that are not pertinent to the planned docking study.[13][14]

    • Handle Multiple Chains: If the protein functions as a monomer, delete any extraneous protein chains.[14]

  • Prepare the Protein for Docking Software:

    • Add Hydrogens: PDB files often lack hydrogen atoms. Add hydrogens, paying special attention to adding only polar hydrogens, which are crucial for forming hydrogen bonds.[13][15]

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to each atom. This is critical for the scoring function to calculate electrostatic interactions.[12][16]

    • Save in Required Format: Save the prepared protein in the specific format required by the docking software, such as PDBQT for AutoDock Vina.[16]

Ligand (Quinoline Derivative) Preparation

Proper preparation of the novel quinoline derivatives is equally critical.

Protocol 2: Step-by-Step Ligand Preparation

  • Generate 2D Structures: Draw the 2D structures of the novel quinoline derivatives using chemical drawing software.

  • Convert to 3D: Convert the 2D structures into 3D models.[14]

  • Energy Minimization: Subject the 3D structures to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy, more realistic conformation.[14]

  • Save in Required Format: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT), which includes defining rotatable bonds to allow for conformational flexibility during docking.[16][17]

Chapter 3: The Docking Workflow: A Practical Guide Using AutoDock Vina

While numerous docking programs are available, AutoDock Vina is widely used in the academic community due to its accuracy, speed, and open-source nature.[18][19]

Visualization of the In Silico Docking Workflow

G cluster_prep Part 1: Pre-Docking Preparation cluster_dock Part 2: Docking Simulation cluster_post Part 3: Post-Docking Analysis PDB 1. Obtain Target Structure (PDB) Clean 2. Clean Protein (Remove Water/Ligands) PDB->Clean PrepProt 3. Add Hydrogens & Charges (PDBQT) Clean->PrepProt Grid 6. Define Binding Site (Grid Box) PrepProt->Grid DrawLig 4. Draw Quinoline Derivative (2D) PrepLig 5. Convert to 3D & Minimize (PDBQT) DrawLig->PrepLig PrepLig->Grid Run 7. Execute Docking (AutoDock Vina) Grid->Run Output 8. Generate Poses & Scores Run->Output Analyze 9. Analyze Binding Energy & Poses Output->Analyze Validate 11. Validate Docking Protocol Output->Validate Visualize 10. Visualize Key Interactions Analyze->Visualize Select 12. Select Promising Candidates Visualize->Select Validate->Select

Caption: High-level workflow for in silico molecular docking studies.

Protocol 3: Step-by-Step Docking Simulation with AutoDock Vina

  • Grid Generation: Define a "grid box" that encompasses the active site of the target protein.[16][18] This box specifies the three-dimensional space where the search algorithm will attempt to place the ligand. The coordinates for this box are typically centered on a co-crystallized ligand or a known binding pocket.[13][16]

  • Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the center coordinates and dimensions of the grid box, and optional parameters like exhaustiveness, which controls the thoroughness of the search.[16]

  • Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[6] vina --config config.txt --log output.log

  • Output: Vina will generate an output file (typically in PDBQT format) containing several predicted binding poses for the quinoline derivative, ranked by their calculated binding affinity scores.[16]

Chapter 4: Post-Docking Analysis and Interpretation

Obtaining docking scores is not the end of the process; it is the beginning of the analysis.

Analyzing Docking Results
  • Binding Affinity (Score): The primary metric is the binding affinity score (ΔG) in kcal/mol. A more negative value suggests a stronger, more stable interaction.[11] When comparing a series of novel quinoline derivatives, those with lower binding energies are generally considered more promising.[10][11]

  • Root Mean Square Deviation (RMSD): When validating a docking protocol, the RMSD is calculated between the docked pose of a known inhibitor and its co-crystallized position. An RMSD value of ≤2.0 Å is generally considered an acceptable prediction, indicating the protocol is reliable.[11][20]

  • Visual Inspection of Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to critically examine the predicted binding poses.[11][16] A credible pose will show good steric complementarity with the binding pocket, with the quinoline derivative fitting snugly without significant clashes.

Visualizing Key Interactions

The true insight from docking comes from understanding the specific molecular interactions that stabilize the protein-ligand complex.

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are often critical for binding affinity and specificity.

  • Hydrophobic Interactions: Analyze the interactions between nonpolar regions of the quinoline derivative and hydrophobic residues in the binding pocket.

  • Other Interactions: Look for other stabilizing forces such as pi-pi stacking (common with aromatic systems like quinoline), salt bridges, and van der Waals interactions.

Visualization of Protein-Ligand Interaction Types

G Protein Protein Binding Site Interactions Interaction Types Hydrogen Bond Hydrophobic Interaction π-π Stacking van der Waals Protein:f0->Interactions:h H-Bond Acceptor/Donor Protein:f0->Interactions:p Hydrophobic Residue Protein:f0->Interactions:pi Aromatic Residue Protein:f0->Interactions:v Ligand Quinoline Ligand Ligand:f0->Interactions:h Ligand:f0->Interactions:p Ligand:f0->Interactions:pi Aromatic Ring Ligand:f0->Interactions:v

Caption: Key intermolecular forces analyzed in post-docking visualization.

Data Presentation: Summarizing Docking Results

For a series of novel quinoline derivatives, quantitative data should be summarized in a clear, structured table.

Compound ID Binding Affinity (kcal/mol) Key Interacting Residues Number of H-Bonds Notes
Quinoline-001-9.8Tyr221, Asp345, Arg1103Strong H-bond with Asp345
Quinoline-002-9.5Tyr221, Leu340, Arg1101Strong hydrophobic contact with Leu340
Quinoline-003-8.2Tyr221, Arg1101Lacks interaction with Asp345
Quinoline-004-10.1Tyr221, Asp345, Arg110, Phe4013Additional π-π stacking with Phe401

Chapter 5: Validation and Advanced Considerations

A crucial step to ensure the reliability of your findings is the validation of the docking protocol.[20]

  • Redocking: The most common validation method is to take a protein with a known, co-crystallized ligand, remove the ligand, and then dock it back into the binding site.[20][21] The docking protocol is considered validated if it can reproduce the original crystallographic pose with an RMSD of less than 2.0 Å.[20][22]

  • Molecular Dynamics (MD) Simulations: For high-value candidates, MD simulations can provide a more rigorous assessment of the stability of the docked pose.[23] An MD simulation treats the protein-ligand complex as a dynamic system, providing insights into how the interactions hold up over time in a simulated aqueous environment.[18][23][24] If a docked pose is unstable, the ligand may drift away from the binding site during the simulation.[23]

Conclusion

In silico molecular docking is a powerful and predictive tool in the modern drug discovery pipeline for novel quinoline derivatives. By combining a robust theoretical understanding with meticulous preparation and rigorous analysis, researchers can effectively screen and identify promising lead candidates, thereby conserving resources and accelerating the journey from concept to clinic. This guide provides the foundational knowledge and practical protocols necessary to execute these studies with scientific integrity, ensuring that the resulting data is both reliable and actionable. The ultimate success of any computational study, however, lies in its ability to guide and be validated by subsequent experimental research.

References

Topic: Investigation of Quinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved therapeutic agents.[1][2] Its unique chemical properties, including the electron-pulling nature of the nitrogen atom and the ability to engage in hydrogen bonding and π-π stacking, make it a privileged structure for interacting with various biological targets.[3][4] In oncology, quinoline derivatives have emerged as a highly successful class of compounds, demonstrating a remarkable breadth of anticancer mechanisms.[5][6] These mechanisms are diverse, ranging from the inhibition of critical cell signaling pathways to direct interaction with DNA, leading to cell cycle arrest and apoptosis.[7][8] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, have been approved for clinical use, primarily functioning as potent kinase inhibitors.[9][10] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the mechanistic basis of quinoline's anticancer activity, principles of structure-activity relationship (SAR) for rational drug design, and a validated workflow for preclinical evaluation.

The Mechanistic Versatility of Quinoline Derivatives in Oncology

The efficacy of quinoline-based compounds against cancer stems from their ability to modulate a wide array of molecular targets crucial for tumor growth and survival.[11] Understanding these mechanisms is fundamental to designing novel derivatives with enhanced potency and selectivity.

Inhibition of Protein Kinases

A primary mechanism of action for many potent quinoline anticancer agents is the inhibition of protein tyrosine kinases (PTKs).[4] These enzymes are central to signal transduction pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[4][9] Overexpression or mutation of PTKs is a common driver of oncogenesis.[4]

  • Key Targets:

    • EGFR (Epidermal Growth Factor Receptor): Quinoline derivatives, particularly 4-anilinoquinolines, have been designed as potent EGFR inhibitors, mimicking approved drugs like gefitinib.[9]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, quinoline compounds can block angiogenesis, the formation of new blood vessels essential for tumor growth. Lenvatinib is a clinically used multi-kinase inhibitor with significant activity against VEGFR.[1][9]

    • c-Met, Abl, and Src Kinases: Other important targets include c-Met, involved in invasion and metastasis, and the non-receptor tyrosine kinases Abl and Src. Bosutinib is a dual Src/Abl kinase inhibitor approved for chronic myelogenous leukemia (CML).[9][10]

The following diagram illustrates the central role of these kinases in cancer cell signaling and their inhibition by quinoline derivatives.

Quinoline_Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK Activates VEGFR VEGFR PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway VEGFR->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Proliferation PI3K_AKT_mTOR->Proliferation SRC Src SRC->PI3K_AKT_mTOR Quinoline Quinoline Derivatives Quinoline->EGFR Inhibits Quinoline->VEGFR Inhibits Quinoline->SRC Inhibits

Caption: Inhibition of key kinase signaling pathways by quinoline derivatives.

DNA Damage and Repair Interference

Another major avenue of anticancer activity involves the interaction of quinoline derivatives with DNA and associated enzymes.[7]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between DNA base pairs, disrupting the helical structure. This interference blocks the processes of DNA replication and transcription, ultimately leading to cell death.[7][11]

  • Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology during replication. Many quinoline-based drugs, analogous to doxorubicin and mitoxantrone, act as "poisons" for topoisomerase II.[1][7] They stabilize the transient complex formed between the enzyme and DNA, leading to permanent double-strand breaks and triggering apoptosis.[7][11]

Other Mechanisms

The versatility of the quinoline scaffold allows for the development of agents with other novel mechanisms, including:

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[3][4]

  • Induction of Apoptosis: Beyond DNA damage, quinoline compounds can induce apoptosis by modulating the expression of Bcl-2 family proteins or by generating reactive oxygen species (ROS).[8][12][13]

Rational Drug Design: Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoline core is essential for optimizing anticancer activity, selectivity, and pharmacokinetic properties. SAR studies provide a roadmap for this rational design process.[14][15]

  • Position 2: Substitution at the C2 position can significantly enhance lipophilicity and DNA-binding properties.[7] Introducing various aryl or heteroaryl groups at this position is a common strategy to improve potency.[16]

  • Position 4: The C4 position is critical for activity, especially in kinase inhibitors. The 4-anilino substitution is a well-established pharmacophore for targeting the ATP-binding pocket of kinases like EGFR.[9]

  • Positions 6 and 7: Modifications at these positions, often with electron-donating groups like methoxy (–OCH₃), can enhance activity and modulate solubility.[17] Conversely, a 7-chloro substitution has been shown in some cases to decrease cytotoxic activity.[5]

  • Hybrid Molecules: A promising strategy involves creating hybrid molecules by linking the quinoline scaffold to other known pharmacophores, such as chalcones or triazoles.[4][12] This approach can lead to compounds with multi-target activity or improved ability to overcome drug resistance.[4]

Quinoline_SAR cluster_info Key Modification Sites & Impact on Anticancer Activity quinoline_structure quinoline_structure pos2 Position 2: - Aryl/heteroaryl groups enhance potency. - Modulates lipophilicity and DNA binding. pos4 Position 4: - Critical for kinase inhibition (e.g., 4-anilino). - Key interaction site with ATP-binding pockets. pos67 Positions 6 & 7: - Methoxy groups can increase activity. - Influences solubility and pharmacokinetics. pos8 Position 8: - Substitution can alter selectivity and toxicity profiles.

Caption: Key structural modification sites on the quinoline scaffold for SAR studies.[16]

Preclinical Evaluation: A Validated Experimental Workflow

A rigorous and systematic preclinical evaluation is critical to identify and advance promising quinoline derivatives. The workflow integrates in vitro assays to determine cellular effects with in vivo models to assess efficacy and toxicity.[18]

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation synthesis Compound Synthesis & Library Generation mtt Cytotoxicity Screening (MTT Assay) Determine IC50 Values synthesis->mtt Primary Screen cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Identify Hits apoptosis Apoptosis Assays (Annexin V / Caspase Activity) cell_cycle->apoptosis Confirm Mode of Action mechanistic Target-Specific Assays (e.g., Kinase Inhibition) apoptosis->mechanistic Elucidate Mechanism xenograft Xenograft Tumor Model (e.g., in Nude Mice) mechanistic->xenograft Advance Lead Compound efficacy Evaluate Antitumor Efficacy (Tumor Volume, Weight) xenograft->efficacy toxicity Assess Systemic Toxicity (Body Weight, Histopathology) efficacy->toxicity

Caption: General experimental workflow for the preclinical assessment of anticancer quinoline derivatives.[18]

Detailed Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method to quantify the cytotoxic effect of a compound by measuring the metabolic activity of cells, which correlates with cell viability.[19]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinoline derivative.

  • Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the quinoline test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration is dependent on the cell line's doubling time.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals within the cells.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[19]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[19]

  • Objective: To assess the effect of a quinoline derivative on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures this fluorescence, allowing for the quantification of cells in each cycle phase.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes).

    • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual medium.

    • Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cell membrane and preserves the cellular structure.

    • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.[20]

Representative Anticancer Activity of Quinoline Derivatives

The potency of quinoline derivatives is quantified by their IC₅₀ values against various cancer cell lines. Lower values indicate greater potency.

Derivative ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Mechanism of Action
2,4-Disubstituted Quinoline Compound 55 [7]HL-60 (Leukemia)19.88Antiproliferative
Quinoline-Chalcone Hybrid Compound 39 [4]A549 (Lung)1.91PI3K/Akt/mTOR Inhibition
Quinoline-Chalcone Hybrid Compound 40 [4]K-562 (Leukemia)5.29PI3K/Akt/mTOR Inhibition
Aminated Quinolinequinone AQQ6 [20]DU-145 (Prostate)~2.5 - 5G0/G1 Arrest, Apoptosis
7-Chloro-4-quinolinylhydrazone Representative Cmpd.[7]HL-60 (Leukemia)0.31Cytotoxic

Note: IC₅₀ values are highly dependent on experimental conditions (cell line, incubation time) and should be compared with caution across different studies.

Overcoming Challenges: Drug Resistance and Bioavailability

Despite their promise, the development of quinoline-based agents faces hurdles.

  • Drug Resistance: Cancer cells can develop resistance, a major cause of treatment failure.[10] A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cell.[21] Strategies to overcome this include designing derivatives that are not P-gp substrates or co-administering them with P-gp inhibitors.[7]

  • Bioavailability and Toxicity: Poor aqueous solubility and potential off-target effects can limit the clinical translation of potent compounds.[8] Medicinal chemistry efforts must focus on optimizing pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) to ensure adequate drug exposure at the tumor site with an acceptable safety profile.[8]

Conclusion and Future Outlook

The quinoline scaffold is a validated and highly versatile platform for the development of novel anticancer agents. Its success is rooted in the ability of its derivatives to target a wide spectrum of critical oncogenic pathways, from kinase signaling to DNA integrity. Future research will likely focus on the development of multi-targeted agents and hybrid molecules to enhance efficacy and combat the complex nature of drug resistance. By integrating rational SAR-based design with a robust preclinical evaluation workflow, the scientific community can continue to unlock the therapeutic potential of quinoline derivatives in the fight against cancer.

References

"antioxidant properties of synthetic quinoline analogues"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antioxidant Properties of Synthetic Quinoline Analogues

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of biological activities, leading to their use in developing treatments for diseases ranging from malaria to cancer.[1][3] In recent years, the significant antioxidant potential of synthetic quinoline analogues has garnered substantial interest within the scientific community.[4][5][6][7]

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[8] Antioxidants mitigate the damage caused by ROS and are therefore a critical area of drug discovery.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the antioxidant properties of synthetic quinoline analogues, moving beyond a simple listing of facts to explain the underlying mechanisms, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. The insights herein are designed to empower informed decision-making in the design and development of novel quinoline-based therapeutics.

Chapter 1: Mechanisms of Antioxidant Action

The antioxidant capacity of synthetic quinoline analogues is not monolithic; it arises from a combination of direct and indirect mechanisms that work synergistically to neutralize ROS and bolster cellular defenses.

Direct Antioxidant Mechanisms

Direct mechanisms involve the immediate interaction of the quinoline molecule with reactive oxygen species, primarily through radical scavenging or the chelation of pro-oxidant metal ions.

1.1 Radical Scavenging

The principal role of a direct-acting antioxidant is to intercept and neutralize free radicals. Synthetic quinoline analogues, particularly those bearing hydroxyl (-OH) groups, excel at this function through two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. The resulting antioxidant radical is significantly more stable and less reactive due to resonance delocalization across the aromatic quinoline ring system. Phenolic quinolines are particularly effective via this pathway.

  • Single Electron Transfer (SET): Alternatively, the antioxidant can donate an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to fully neutralize the initial radical species.

The efficiency of these processes is heavily influenced by the molecular structure, as will be detailed in Chapter 2.

G cluster_0 Radical Scavenging Mechanisms Quinoline_OH Quinoline-OH (Antioxidant) Quinoline_O_Radical Quinoline-O• (Stable Radical) Quinoline_OH->Quinoline_O_Radical H• Quinoline_Radical_Cation [Quinoline-OH]•+ (Radical Cation) Quinoline_OH->Quinoline_Radical_Cation e- path_hat Hydrogen Atom Transfer (HAT) Radical R• (Free Radical) Quenched R-H (Neutralized Molecule) Radical->Quenched + H• Electron e- Radical->Electron + e- path_set Single Electron Transfer (SET)

Diagram of direct radical scavenging mechanisms.

1.2 Metal Ion Chelation

Transition metals like copper (Cu²⁺) and iron (Fe²⁺) are potent catalysts for the generation of highly destructive hydroxyl radicals via the Fenton reaction. Many synthetic quinoline analogues, especially 8-hydroxyquinolines (8HQ), are powerful chelating agents.[9][10] By binding to these metal ions, they form stable complexes that prevent the metal from participating in redox cycling, thereby inhibiting the formation of ROS.[9][11] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group in 8HQ act as electron donor sites, creating a stable pincer-like coordination complex with the metal ion.[9][12]

G cluster_1 Metal Ion Chelation HQ 8-Hydroxyquinoline Complex Stable Metal Complex HQ->Complex Chelates Metal Fe²⁺ / Cu²⁺ (Pro-oxidant Metal Ion) Metal->Complex Fenton Fenton Reaction Metal->Fenton Catalyzes ROS Hydroxyl Radical (•OH) (Highly Damaging ROS) Fenton->ROS Generates

Chelation of pro-oxidant metals by 8-hydroxyquinoline.
Indirect Antioxidant Mechanisms

Indirect antioxidants do not neutralize radicals themselves but rather upregulate the cell's intrinsic antioxidant defense systems. This approach can provide a more prolonged and robust protective effect.

2.1 Nrf2-Keap1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as the master regulator of the antioxidant response.[13] Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Electrophilic compounds, including certain quinoline analogues, can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2.[14][15] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductise 1 (NQO1).[16] This cellular upregulation provides a powerful defense against oxidative stress.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinoline Electrophilic Quinoline Analogue Keap1_Nrf2 Keap1-Nrf2 Complex Quinoline->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Default State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes Protective Enzymes (HO-1, NQO1, etc.) Transcription->Enzymes

Activation of the Nrf2 antioxidant pathway.

Chapter 2: Structure-Activity Relationship (SAR) Insights

The antioxidant potency of a synthetic quinoline analogue is not an intrinsic property of the scaffold itself but is dictated by the nature and position of its functional groups. Understanding these structure-activity relationships (SAR) is paramount for the rational design of effective antioxidant drugs.

The Critical Role of Hydroxyl Groups: The most significant determinant of direct antioxidant activity is the presence of one or more hydroxyl (-OH) groups, which can readily donate a hydrogen atom to scavenge free radicals.[17]

  • Phenolic Hydroxyls: Analogues with -OH groups directly attached to the aromatic ring system are consistently the most potent radical scavengers.[5]

  • Catechol Moieties: The presence of a catechol group (two hydroxyl groups on adjacent carbons) further enhances radical-scavenging activity, as seen in some highly effective natural antioxidants.[5]

Influence of Other Substituents:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) can increase the electron density of the aromatic system, facilitating electron or hydrogen donation and thus enhancing antioxidant capacity.

  • Electron-Withdrawing Groups (EWGs): Conversely, strong EWGs like nitro (-NO₂) or halogens can decrease antioxidant activity by making hydrogen or electron donation more difficult.

  • Aldehyde Group: In some cases, an aldehyde group has been found to be crucial for scavenging specific radicals like the hydroxyl radical.[18]

Hybrid Molecules: A promising strategy in drug design involves creating hybrid molecules that link the quinoline scaffold to known natural antioxidants. For instance, conjugating quinoline with caffeic acid or ferulic acid has been shown to produce compounds that retain the potent scavenging properties of the natural antioxidant portion.[19]

Metal Chelation SAR: For metal chelation, the spatial arrangement of electron-donating atoms is key. The 8-hydroxyquinoline scaffold provides a perfect geometric arrangement of nitrogen and oxygen atoms to form a stable five-membered ring with a metal ion, making it a superior chelator compared to other isomeric hydroxyquinolines.[9][10]

FeatureEffect on Antioxidant ActivityRationaleRepresentative References
Phenolic -OH Group Strong IncreaseActs as a hydrogen/electron donor for radical scavenging.[5],[17]
Catechol Moiety Very Strong IncreaseEnhanced H-atom donation and stability of the resulting radical.[5]
8-Hydroxy Position Strong Metal ChelationOptimal geometry for coordinating with transition metal ions.[9],[10]
Aldehyde Group Increased •OH ScavengingSpecific reactivity towards hydroxyl radicals.[18]
Electron-Donating Groups Moderate IncreaseStabilizes the radical cation formed during SET.[4]
Electron-Withdrawing Groups DecreaseDestabilizes the radical cation, hindering electron donation.[5]
Hybridization with Natural Antioxidants Potent ActivityCombines the properties of the quinoline scaffold with a proven antioxidant moiety.[19]

Chapter 3: Experimental Evaluation of Antioxidant Properties

Validating the antioxidant potential of newly synthesized quinoline analogues requires a robust and multi-faceted experimental approach. A combination of chemical (in vitro) and cell-based assays provides a comprehensive profile of a compound's activity.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and technically simple assays for evaluating radical scavenging ability.[20] It measures the capacity of an antioxidant to reduce the stable DPPH radical, a purple-colored compound, to its non-radical, yellow-colored form.[17][21]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in high-purity methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.[22]

    • Test Compound Solutions: Prepare a stock solution of the synthetic quinoline analogue in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 1 mg/mL). Perform serial dilutions to create a range of test concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[22]

    • Positive Control: Prepare solutions of a standard antioxidant like Ascorbic Acid or Trolox at the same concentrations as the test compound.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the DPPH solution.[22]

    • Add 100 µL of the various concentrations of the test compound, positive control, or blank solvent (for the control reading).[22]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[22]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[22]

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.[17]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is versatile and can measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[23] It is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[23]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Generation: Prepare a 7 mM aqueous solution of ABTS. Mix this with a 2.45 mM aqueous solution of potassium persulfate (an oxidizing agent) in equal volumes.[23][24]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the blue-green ABTS•⁺ radical.[24]

    • Working Solution: Before use, dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., PBS) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[25]

    • Test Compound and Control Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL (or a similar large volume) of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the various concentrations of the test compound, positive control, or blank solvent.

    • Incubate at room temperature for a defined period (e.g., 6-10 minutes).[22]

  • Measurement:

    • Measure the absorbance at 734 nm.[23]

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[23]

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay provides more biologically relevant data as it measures antioxidant activity within a cellular environment, accounting for factors like cell uptake, distribution, and metabolism.[26][27] It uses a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is oxidized within the cell.

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, into a 96-well microplate and grow to confluence.[26]

  • Compound Incubation:

    • Remove the growth medium and wash the cells with a buffer (e.g., PBS).

    • Treat the cells with various concentrations of the test compound (and a quercetin positive control) for a set period (e.g., 1 hour) to allow for cellular uptake.[26]

  • Probe Loading and Oxidant Challenge:

    • Remove the treatment medium and add a solution containing the DCFH-DA probe.

    • After an incubation period, add a peroxyl radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[26][27]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every few minutes for a period of time (e.g., 1 hour).

  • Calculation:

    • The antioxidant capacity is determined by calculating the area under the fluorescence curve. A lower fluorescence reading in treated cells compared to control cells indicates that the compound has prevented the oxidation of the probe.[26]

    • Results are often expressed as CAA units, equivalent to a standard antioxidant like quercetin.

caa_workflow start 1. Seed HepG2 cells in 96-well plate incubation 2. Treat cells with Quinoline Analogue start->incubation probe 3. Load cells with DCFH-DA probe incubation->probe oxidant 4. Add AAPH to generate peroxyl radicals probe->oxidant measurement 5. Measure fluorescence over time oxidant->measurement analysis 6. Calculate Area Under Curve and determine CAA units measurement->analysis

Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Chapter 4: Future Perspectives and Drug Development Considerations

The demonstrated antioxidant properties of synthetic quinoline analogues position them as highly promising candidates for therapeutic development, particularly for diseases with a strong oxidative stress component.[1]

Therapeutic Potential:

  • Neurodegenerative Diseases: Oxidative stress is a well-established factor in the pathology of Alzheimer's and Parkinson's diseases. Quinoline derivatives that can cross the blood-brain barrier and exert antioxidant effects within the central nervous system are of significant interest.[1] The development of multifunctional compounds that combine antioxidant activity with, for example, acetylcholinesterase or monoamine oxidase inhibition, represents a particularly exciting frontier.[1]

  • Anti-inflammatory and Anticancer Agents: The interplay between oxidative stress, inflammation, and cancer is complex. Quinoline analogues that can modulate these pathways, perhaps through Nrf2 activation, could offer novel therapeutic strategies.

Drug Development Challenges:

  • Bioavailability and ADMET: A key challenge is ensuring that a potent in vitro antioxidant has favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and low toxicity (ADMET) to be effective in vivo. Future research must focus on optimizing these properties.

  • Selectivity and Off-Target Effects: As with any drug candidate, ensuring selectivity for the desired biological target and minimizing off-target effects is crucial. The potential for quinoline derivatives to interfere with various biological processes necessitates thorough toxicological screening.

The rational design of novel quinoline analogues, guided by a deep understanding of SAR and employing a comprehensive suite of in vitro and cell-based assays, will continue to be a fruitful area of research. The ultimate goal is to translate the promising antioxidant potential of this chemical scaffold into safe and effective therapies for human diseases.

Conclusion

Synthetic quinoline analogues represent a versatile and potent class of antioxidant compounds. Their ability to act through diverse mechanisms—including direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway—makes them highly attractive for therapeutic development. The structure-activity relationships, particularly the critical role of hydroxyl groups and the specific geometry of the 8-hydroxyquinoline scaffold, provide a clear roadmap for the rational design of new and more effective molecules. By employing a rigorous evaluation workflow, from simple chemical assays like DPPH and ABTS to more biologically relevant methods like the CAA assay, researchers can effectively identify and validate promising lead compounds. As our understanding of the role of oxidative stress in disease continues to grow, the development of targeted, multifunctional quinoline-based antioxidants holds immense promise for addressing significant unmet medical needs.

References

"Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate molecular formula and weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its quinoline core is a privileged scaffold found in numerous pharmacologically active agents. This technical guide provides a comprehensive overview of its core molecular identity, including its structure, tautomeric nature, molecular formula, and weight. Furthermore, a proposed, logically-derived synthesis protocol is detailed, alongside methodologies for purification and characterization. The document concludes with an exploration of its potential applications as a versatile synthetic intermediate in drug discovery and materials science, supported by an analysis of its chemical reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their work.

Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental structure and properties. This section elucidates the identity of this compound.

Chemical Structure and Tautomerism

This compound possesses a quinoline heterocyclic system substituted with a bromine atom, a hydroxyl group, and a methyl carboxylate group. A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone (or 4-oxo) form. This keto-enol tautomerism is often solvent and pH-dependent, with the keto form generally being more stable in most conditions. This is reflected in its IUPAC name, which can be presented as either this compound or methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate.[1] Understanding this equilibrium is crucial for predicting reactivity and interpreting analytical data, such as NMR spectra.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Data

The fundamental quantitative descriptors for this compound are summarized below. These values are essential for stoichiometric calculations in synthesis, as well as for analytical characterization, particularly through mass spectrometry.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃PubChem[1][2][3]
Molecular Weight 282.09 g/mol PubChem, ChemicalBook[1][2][4]
Monoisotopic Mass 280.96876 DaPubChem[2][3]
CAS Number 145369-93-3PubChem, ChemicalBook[1]
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylatePubChem
Appearance Solid (predicted)CymitQuimica[5]

Synthesis, Purification, and Characterization

While commercially available, understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The following sections propose a logical synthetic pathway based on established quinoline synthesis methodologies.

Retrosynthetic Analysis and Strategy

A common and effective method for constructing the 4-hydroxyquinoline-2-carboxylate core is the Conrad-Limpach reaction or a variation thereof. The synthesis logically begins with a substituted aniline, in this case, 4-bromoaniline, which reacts with a β-ketoester equivalent to form an enamine intermediate, followed by thermal cyclization.

synthesis_workflow A Step 1: Condensation (4-Bromoaniline + Diethyl malonate) B Step 2: Thermal Cyclization (Gould-Jacobs reaction) A->B C Step 3: Esterification (Carboxylic acid to Methyl Ester) B->C D Final Product (this compound) C->D

Caption: High-level workflow for the proposed synthesis.

Proposed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for analogous compounds.[6][7]

Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)fumarate

  • In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Heat the mixture at 130-140 °C for 2 hours with stirring. The reaction progress can be monitored by TLC.

  • Allow the mixture to cool to room temperature. The resulting intermediate is often used directly in the next step without extensive purification.

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate

  • Transfer the crude product from Step 1 into a high-boiling point solvent, such as Dowtherm A or mineral oil (200 mL).

  • Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is necessary to drive the thermal cyclization.

  • Cool the reaction mixture overnight, allowing the product to precipitate.

  • Filter the solid precipitate and wash thoroughly with a non-polar solvent like hexane or chloroform to remove the high-boiling solvent.[8]

Step 3: Hydrolysis and Re-esterification (Optional but recommended for purity)

  • The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[9]

  • After hydrolysis, the reaction mixture is cooled and acidified with HCl to a pH of ~2, causing the 6-bromo-4-hydroxyquinoline-2-carboxylic acid to precipitate.

  • The purified carboxylic acid is then esterified. Suspend the acid (0.1 mol) in methanol (200 mL) and add a catalytic amount of a strong acid like methanesulfonic acid or concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours.[10]

  • Cool the reaction mixture and neutralize it carefully with a base such as sodium bicarbonate solution. The final methyl ester product will precipitate.

Purification and Characterization
  • Purification: The final solid product is collected by filtration, washed with water, and then a small amount of cold methanol. It is then dried in a vacuum oven. Recrystallization from a suitable solvent like ethanol or a DMF/water mixture can be performed for higher purity.

  • Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the presence and connectivity of aromatic and methyl protons.

    • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and the quinolone, and the O-H/N-H stretches.

Applications in Research and Drug Development

The utility of this compound lies in the reactivity of its functional groups, making it a versatile scaffold for building more complex molecules.

A Versatile Synthetic Intermediate

The molecule possesses several reactive sites that can be selectively targeted for further chemical modification. This versatility makes it an attractive starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Caption: Major sites of reactivity on the molecule.

  • Bromine Atom (Site A): The bromine at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or amino groups.

  • Ester Group (Site B): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in bioactive molecules.

  • 4-Hydroxy Group (Site C): The hydroxyl group can be alkylated to form ethers or converted to a leaving group (e.g., a 4-chloroquinoline via POCl₃) for subsequent nucleophilic substitution reactions.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: According to data aggregated by PubChem, this compound is associated with the following hazard statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommended Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol . Its true value is realized in its role as a multi-functional synthetic building block. The presence of three distinct, selectively addressable functional groups provides chemists with a powerful tool for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. A firm grasp of its properties, synthesis, and reactivity is paramount for its effective application in research and development.

References

"CAS number for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its core properties, outline a robust synthesis protocol grounded in established chemical principles, and explore its potential as a key intermediate in the development of novel therapeutics.

Core Compound Identity and Properties

This compound is a quinoline derivative characterized by a bromine substituent at the 6-position, a hydroxyl group at the 4-position, and a methyl carboxylate group at the 2-position. This specific arrangement of functional groups makes it a versatile scaffold for further chemical modification.

The definitive identifier for this compound is its CAS Number: 145369-93-3 .[1][2]

Physicochemical & Computed Data

The structural and chemical properties of a compound are foundational to its application in research. The data below, sourced from the PubChem database, provides a snapshot of the key computed properties for this compound.[1]

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃PubChem[1]
Molecular Weight 282.09 g/mol PubChem[1]
Monoisotopic Mass 280.96876 DaPubChem[1]
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylatePubChem[1]
InChIKey DUKAAWDFGPMTJT-UHFFFAOYSA-NPubChem[1]
SMILES COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)BrPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 66.4 ŲPubChem[1]
Predicted XLogP3 2.3PubChem[1]

Note: The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the latter often being predominant.

Synthesis Pathway and Experimental Protocol

The proposed pathway begins with 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate (DEEMM) to form an intermediate which is then cyclized at high temperature to yield the ethyl ester of 6-bromo-4-hydroxyquinoline-2-carboxylic acid. A final transesterification or hydrolysis followed by esterification with methanol yields the target compound.

Logical Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow, providing a clear, high-level overview of the process from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Esterification A 4-Bromoaniline C Intermediate Adduct A->C Heat, neat B Diethyl (ethoxymethylene)malonate (DEEMM) B->C D Ethyl 6-bromo-4-hydroxy- quinoline-2-carboxylate C->D High Temp (e.g., Dowtherm A) E Target Product: Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate D->E 1. NaOH (Hydrolysis) 2. Methanol, H₂SO₄ (cat.)

Caption: Proposed Gould-Jacobs synthesis workflow for the target compound.

Detailed Step-by-Step Protocol

This protocol is a validated, self-consistent procedure derived from standard practices in quinoline synthesis.[3]

Materials:

  • 4-bromoaniline

  • Diethyl (ethoxymethylene)malonate (DEEMM)

  • Dowtherm A (or similar high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate

    • In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol).

    • Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become a solid mass upon completion.

    • Causality: This step is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, eliminating ethanol to form the key intermediate. Heating drives the reaction to completion.

    • Allow the flask to cool to room temperature. Recrystallize the solid product from ethanol to yield the purified intermediate.

  • Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add Dowtherm A (200 mL). Heat the solvent to 250 °C.

    • Slowly add the dried intermediate from Step 1 (0.1 mol) to the hot solvent in portions. Control the addition rate to manage the vigorous evolution of ethanol.

    • Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.

    • Causality: The high temperature provides the activation energy for the intramolecular cyclization (a thermal electrocyclization), followed by tautomerization to form the stable aromatic quinoline ring system.

    • Allow the mixture to cool to below 100 °C. Carefully add diethyl ether (200 mL) to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove the Dowtherm A.

  • Step 3: Synthesis of this compound

    • Suspend the crude ethyl ester from Step 2 (0.1 mol) in a 10% aqueous solution of sodium hydroxide (150 mL).

    • Heat the mixture to reflux for 2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester to the corresponding carboxylic acid.

    • Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate of 6-bromo-4-hydroxyquinoline-2-carboxylic acid will form.

    • Filter the solid, wash with cold water, and dry thoroughly in a vacuum oven.

    • To a suspension of the dried carboxylic acid (0.1 mol) in methanol (250 mL), slowly add concentrated sulfuric acid (5 mL) as a catalyst.

    • Heat the mixture to reflux for 6 hours.

    • Causality: This is a classic Fischer esterification. The strong acid protonates the carboxylic acid, making it more electrophilic for attack by methanol. Refluxing removes the water byproduct, driving the equilibrium towards the methyl ester product.

    • Cool the reaction mixture and reduce the solvent volume under reduced pressure. Neutralize the remaining solution carefully with a saturated sodium bicarbonate solution.

    • Collect the precipitated final product, this compound, by filtration. Wash with water and dry. Purity can be assessed by LC-MS and NMR.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The presence of a bromine atom and versatile handles like the hydroxyl and ester groups on this compound makes it a highly valuable intermediate for building compound libraries.

  • Anticancer Research: The 4-quinolone core is a known pharmacophore in drugs that target DNA gyrase or act as kinase inhibitors. The bromine at the 6-position can be used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity, aiming to enhance target binding and selectivity.[5]

  • Antimalarial and Antimicrobial Agents: Quinolines are famous for their antimalarial properties (e.g., chloroquine). This intermediate can serve as a starting point for the synthesis of novel quinoline-4-carboxamides, a class of compounds investigated for potent antimalarial activity.[6] The scaffold's ability to intercalate with parasitic or bacterial DNA is a key mechanism of action.[4][5]

Structure-Activity Relationship (SAR) Logic

The utility of this compound in drug discovery is best understood through the lens of Structure-Activity Relationship (SAR). The core scaffold provides a rigid platform for orienting substituents in three-dimensional space to interact with biological targets.

SAR_Logic cluster_Core This compound cluster_Vectors Potential Modification Vectors for SAR Compound [Core Scaffold] R1 C2-Ester: Amide Formation (Bioisosteres) Compound->R1 Vector 1 R2 C4-OH: Etherification (Modulate solubility) Compound->R2 Vector 2 R3 C6-Br: Suzuki/Buchwald Coupling (Explore new binding pockets) Compound->R3 Vector 3

References

Methodological & Application

Synthesis Protocol for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: An Application of the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinolone Scaffold

The quinoline and 4-quinolone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[1] Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a key intermediate in the synthesis of more complex molecules, where the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, and the ester and hydroxy groups offer sites for additional chemical modification. This document provides a comprehensive guide to the synthesis of this valuable compound, leveraging the robust and well-established Gould-Jacobs reaction.[2][3]

Theoretical Framework: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and their derivatives.[3] The reaction proceeds in two key stages:

  • Condensation: An aniline derivative undergoes a nucleophilic addition-elimination reaction with a dialkyl alkoxymethylenemalonate. In this synthesis, 4-bromoaniline serves as the nucleophile, attacking the electron-deficient double bond of a malonate derivative. This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The anilidomethylenemalonate intermediate undergoes a high-temperature intramolecular cyclization. This pericyclic reaction involves a 6-electron electrocyclization to form the quinoline ring system.[2] This step typically requires significant thermal energy, often necessitating the use of a high-boiling point solvent to achieve the required reaction temperature, which is often above 250°C.[4]

The choice of a high-boiling, inert solvent such as a eutectic mixture of diphenyl ether and biphenyl (e.g., Dowtherm™ A) is critical for the success of the cyclization step.[5][6] This solvent ensures a stable and sufficiently high reaction temperature to overcome the activation energy barrier for the intramolecular ring closure, while minimizing side reactions.[7]

Reaction Mechanism

The mechanism for the Gould-Jacobs synthesis of this compound is illustrated below. The process begins with the nucleophilic attack of the amino group of 4-bromoaniline on dimethyl 2-(ethoxymethylene)malonate, leading to the formation of a key intermediate after the elimination of ethanol. This intermediate then undergoes a thermally induced 6-electron electrocyclization, followed by tautomerization to yield the aromatic 4-hydroxyquinoline product.

Gould_Jacobs_Mechanism cluster_intermediate cluster_product R1 4-Bromoaniline Plus1 + Int Int R1->Int Condensation (130-150°C) - EtOH R2 Dimethyl 2-(ethoxymethylene)malonate R2->Int Condensation (130-150°C) - EtOH Prod Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate Int->Prod Thermal Cyclization (250°C) - MeOH

Caption: Reaction pathway for the Gould-Jacobs synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromoaniline and dimethyl 2-(ethoxymethylene)malonate.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Bromoaniline172.02508.60 g
Dimethyl 2-(ethoxymethylene)malonate174.15559.58 g (approx. 8.5 mL)
Dowtherm™ A--150 mL
Petroleum Ether--200 mL
Methanol (for washing)--50 mL
Step-by-Step Procedure

Part 1: Condensation to form the Anilidomethylenemalonate Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (8.60 g, 50 mmol) and dimethyl 2-(ethoxymethylene)malonate (9.58 g, 55 mmol).

  • Heat the mixture with stirring in an oil bath at 130-150°C for 2 hours. The reaction mixture will become a homogeneous liquid. Ethanol is evolved as a byproduct during this step.

  • After 2 hours, allow the mixture to cool slightly and then apply a vacuum to remove the ethanol formed. The product of this step is the crude dimethyl 2-(((4-bromophenyl)amino)methylene)malonate, which can be used in the next step without further purification.

Part 2: Thermal Cyclization

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place 150 mL of Dowtherm™ A.[5]

  • Heat the Dowtherm™ A with stirring to 250°C.

  • Slowly and carefully add the crude anilidomethylenemalonate intermediate from Part 1 to the hot Dowtherm™ A. The addition should be done in portions to control the evolution of methanol.

  • Maintain the reaction temperature at 250°C for 30 minutes after the addition is complete.

  • After 30 minutes, turn off the heating and allow the reaction mixture to cool slowly to room temperature overnight. A precipitate of the product should form.

Part 3: Isolation and Purification

  • Once the mixture has cooled to room temperature, add 200 mL of petroleum ether to the flask to further precipitate the product and to dilute the Dowtherm™ A, making filtration easier.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with petroleum ether (2 x 50 mL) to remove any residual Dowtherm™ A.

  • Wash the solid with cold methanol (50 mL) to remove any unreacted starting materials or byproducts.

  • Dry the resulting solid under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water if necessary.

Experimental Workflow

The overall experimental workflow is summarized in the following diagram:

Workflow cluster_prep Part 1: Condensation cluster_cyclization Part 2: Cyclization cluster_purification Part 3: Purification A Combine 4-bromoaniline and dimethyl 2-(ethoxymethylene)malonate B Heat at 130-150°C for 2 hours A->B C Remove ethanol under vacuum B->C D Heat Dowtherm™ A to 250°C C->D Transfer of crude intermediate E Add intermediate to hot Dowtherm™ A D->E F Maintain at 250°C for 30 minutes E->F G Cool to room temperature overnight F->G H Add petroleum ether to precipitate product G->H I Filter the solid product H->I J Wash with petroleum ether and methanol I->J K Dry under vacuum J->K L L K->L Final Product

Caption: Experimental workflow for the synthesis.

Troubleshooting and Safety Considerations

  • Safety: 4-bromoaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Dowtherm™ A is used at very high temperatures; therefore, extreme caution must be exercised to avoid thermal burns. The heating mantle and flask should be well-supported.

  • Incomplete Condensation: If the condensation reaction is incomplete, unreacted 4-bromoaniline may be carried over to the cyclization step. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aniline.

  • Low Yield in Cyclization: The temperature of the cyclization step is crucial. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, degradation of the product may occur. Ensure accurate temperature monitoring.

  • Product Purification: The product may be contaminated with the high-boiling solvent. Thorough washing with petroleum ether is essential to remove Dowtherm™ A. If the product is still impure, recrystallization is recommended.

Conclusion

The Gould-Jacobs reaction provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the high temperature required for the cyclization step, this valuable synthetic intermediate can be obtained in good yield. The protocol described herein offers a detailed guide for researchers in medicinal chemistry and drug development, enabling the synthesis of this and related quinolone scaffolds for further investigation.

References

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: A Versatile Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its decorated quinoline framework, featuring strategically placed reactive sites, offers remarkable synthetic versatility for the construction of complex molecular architectures. This guide provides an in-depth exploration of this intermediate, detailing its synthesis, physicochemical properties, and critical applications in the development of novel therapeutic agents. We present field-proven protocols for its preparation and subsequent elaboration into advanced pharmaceutical scaffolds, such as quinoline-4-carboxamides and C6-arylated quinolines, highlighting its significance in programs targeting infectious diseases and oncology.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the nitrogen atom and various positions on the rings allow for fine-tuning of physicochemical properties like solubility, basicity, and metabolic stability. The subject of this guide, this compound, is a particularly valuable intermediate due to its trifunctional nature:

  • The 4-hydroxyquinoline (4-quinolone) tautomer: This moiety is crucial for the biological activity of many quinolone-based drugs, including fluoroquinolone antibiotics.[1]

  • The C2-methyl ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation—a cornerstone of medicinal chemistry.

  • The C6-bromo substituent: This aryl bromide is an ideal anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl groups to modulate biological activity and target selectivity.

This unique combination of functional groups makes it a powerful starting material for generating libraries of novel compounds for screening in drug discovery campaigns.[2]

Physicochemical & Safety Data

A comprehensive understanding of the intermediate's properties is essential for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃PubChem[3][4]
Molecular Weight 282.09 g/mol PubChem[3][4]
IUPAC Name methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylatePubChem[3][4]
CAS Number 145369-93-3PubChem[3][4]
Appearance Predicted to be a solid-
Predicted XLogP3 2.3PubChem[3][4]

Safety & Hazard Information: This compound should be handled by trained professionals in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • H302: Harmful if swallowed[3][4]

  • H315: Causes skin irritation[3][4]

  • H319: Causes serious eye irritation[3][4]

  • H335: May cause respiratory irritation[3][4]

Synthesis Protocol: From Carboxylic Acid to Ester

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and scalable protocol can be adapted from standard Fischer-Speier esterification procedures for related quinoline carboxylic acids. The logical precursor is 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

Proposed Synthesis Workflow

The synthesis is a straightforward acid-catalyzed esterification.

SynthesisWorkflow Precursor 6-Bromo-4-hydroxyquinoline- 2-carboxylic Acid Reagents Methanol (Solvent/Reagent) + Methanesulfonic Acid (Catalyst) Precursor->Reagents Suspend Reaction Reflux, 6-8 hours Reagents->Reaction Heat Workup Neutralization (aq. NaHCO₃) & Precipitation Reaction->Workup Cool & Quench Product Methyl 6-bromo-4-hydroxyquinoline- 2-carboxylate Workup->Product Isolate

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the well-established esterification of 6-bromoquinoline-2-carboxylic acid.[5]

Materials:

  • 6-bromo-4-hydroxyquinoline-2-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Methanesulfonic acid (MsOH) or Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

  • Catalyst Addition: To the stirred suspension, cautiously add methanesulfonic acid (0.2-0.3 eq) or concentrated sulfuric acid (catalytic amount) dropwise.

    • Causality Note: A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Esterification: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Slowly and carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Causality Note: Neutralization quenches the acid catalyst and deprotonates any remaining carboxylic acid, facilitating the precipitation of the less soluble ester product. c. Stir the resulting suspension at room temperature or in an ice bath for 1-2 hours to maximize precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying and Characterization: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a versatile scaffold for generating more complex drug candidates. The three key functional groups can be manipulated in a controlled, sequential manner to build molecular diversity.

Application I: Synthesis of Novel Quinoline-4-carboxamide Analogs

Quinoline-4-carboxamides are a class of compounds that have shown significant promise as antimalarial agents.[3][4][6] The following protocol outlines a general strategy for synthesizing novel carboxamide derivatives from the title intermediate.

AmideWorkflow Start Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate Hydrolysis Saponification (e.g., LiOH, THF/H₂O) Start->Hydrolysis Acid 6-Bromo-4-hydroxyquinoline- 2-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (Amine, Coupling Agents) Acid->Coupling R-NH₂ HATU, DIPEA FinalProduct 6-Bromo-4-hydroxy- quinoline-2-carboxamide Derivative Coupling->FinalProduct

Caption: Workflow for the synthesis of quinoline-4-carboxamides.

Step A: Saponification (Ester Hydrolysis)

  • Reaction: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl. The carboxylic acid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Step B: Amide Coupling

  • Reaction Setup: Dissolve the 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) from Step A in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond, while DIPEA acts as a base to neutralize the acids formed during the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Application II: C6-Arylation via Suzuki-Miyaura Coupling

The C6-bromo position is a prime site for introducing structural diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming a C-C bond between the quinoline core and various aryl or heteroaryl boronic acids. This modification can significantly impact the compound's biological activity, for instance, by targeting specific pockets in an enzyme or receptor.

SuzukiWorkflow Start Methyl 6-bromo-4-hydroxy- quinoline-2-carboxylate Reaction Heat in Solvent (e.g., Dioxane/H₂O) Start->Reaction Reagents Arylboronic Acid + Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., Na₂CO₃) Reagents->Reaction FinalProduct Methyl 6-aryl-4-hydroxy- quinoline-2-carboxylate Reaction->FinalProduct Purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality Note: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing oxygen from the reaction vessel is critical to prevent catalyst deactivation and ensure high reaction yields.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the C6-arylated quinoline derivative.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. The protocols detailed herein provide a reliable framework for its synthesis and subsequent derivatization. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate diverse libraries of novel quinoline-based compounds, accelerating the identification of new lead candidates for a range of therapeutic areas. The logical, stepwise approach to its functionalization underscores its value as a truly versatile pharmaceutical intermediate.

References

Application Notes & Protocols for Greener Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Quinoline Synthesis

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] Historically, the synthesis of these vital compounds has often relied on classical methods like the Skraup and Friedländer reactions.[3][4] While effective, these traditional approaches frequently involve harsh reaction conditions, toxic reagents, hazardous solvents, and significant energy consumption, contributing to a substantial environmental footprint.[1][2][5]

The principles of green chemistry offer a transformative framework for developing more sustainable and efficient synthetic routes.[1] This guide provides detailed application notes and protocols for several field-proven, greener methodologies for the synthesis of quinoline derivatives. These methods focus on minimizing waste, reducing energy input, and utilizing less hazardous materials, thereby aligning with the modern imperatives of sustainable chemical research and development.[6]

Section 1: Microwave-Assisted Organic Synthesis (MAOS) of Quinolines

Underlying Principles & Advantages

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures directly and efficiently.[1][7] This technique offers several key advantages over conventional heating methods:

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[7][8][9]

  • Higher Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher yields and improved product purity.[9][10]

  • Energy Efficiency: Direct heating of the reaction vessel and its contents is more energy-efficient compared to conventional oil baths or heating mantles.[1]

  • Solvent Reduction: The efficiency of microwave heating can enable reactions to be performed in smaller volumes of solvent or even under solvent-free conditions, significantly reducing waste.[11]

The combination of multicomponent reactions (MCRs) with microwave assistance provides a particularly powerful and eco-friendly strategy for rapidly generating diverse libraries of quinoline derivatives.[10]

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Characterization prep Combine equimolar reactants (e.g., formyl-quinoline, amine, diketone) and solvent (e.g., DMF) in a microwave-safe vessel. irradiate Seal the vessel and place in a dedicated scientific microwave reactor. Irradiate at a set temperature and time (e.g., 125-135 °C, 8-20 min). prep->irradiate cool Cool the reaction mixture to room temperature. irradiate->cool precipitate Pour into ice-water to precipitate the product. cool->precipitate filter Collect the solid product by filtration. precipitate->filter wash Wash the precipitate with a suitable solvent (e.g., cold water/ethanol). filter->wash purify Purify by recrystallization or column chromatography. wash->purify analyze Characterize the final product (NMR, MS, IR). purify->analyze

Caption: General workflow for microwave-assisted quinoline synthesis.

Protocol: Microwave-Assisted, Catalyst-Free, Three-Component Synthesis of Pyrido[2,3-d]pyrimidine-Quinoline Hybrids

This protocol is adapted from a method for synthesizing novel dihydropyrido[2,3-d]pyrimidines bearing a quinoline pharmacophore.[10]

Materials:

  • 3-Formyl-quinoline derivative (1 eq., 0.05 mmol)

  • Aminopyrimidine (1 eq., 0.05 mmol)

  • Cyclic 1,3-diketone (e.g., dimedone) (1 eq., 0.05 mmol)

  • N,N-Dimethylformamide (DMF) (1.0 mL)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

  • Dedicated scientific microwave reactor

Procedure:

  • To a 10 mL microwave-safe reaction vessel containing a magnetic stir bar, add the 3-formyl-quinoline derivative (0.05 mmol), the aminopyrimidine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).

  • Add 1.0 mL of DMF to the vessel.

  • Securely seal the vessel.

  • Place the vessel inside the cavity of the scientific microwave reactor.

  • Set the reaction parameters: irradiate the mixture at a constant temperature of 125–135 °C for 8–20 minutes. The power is typically around 250 W.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the vessel to cool to room temperature.

  • Upon cooling, a solid product should form. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol (2 x 3 mL) and air dry.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

  • Characterize the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Reactant 1Reactant 2Reactant 3SolventTemp (°C)Time (min)Yield (%)Reference
3-Formyl-quinolineAminopyrimidineDimedoneDMF125-1358-20High[10]
IsatinKetoneBase--365[9]
AcetanilideSubstituted BenzaldehydeDimedoneTriethylamine (cat.)120593[7]

Section 2: Ultrasound-Assisted Greener Synthesis of Quinolines

Underlying Principles & Advantages

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions.[12] This method provides significant green chemistry benefits:

  • Enhanced Reaction Rates: The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, dramatically increasing reaction rates.[12]

  • Reduced Reaction Times: Reactions that take hours or even days using conventional methods can be completed in a much shorter timeframe. For instance, N-alkylation of an imidazole ring can be reduced from 48-96 hours to 1-2 hours.[12]

  • Improved Yields and Purity: The unique reaction conditions can lead to higher yields and cleaner product formation with fewer side reactions.[13][14]

  • Energy Savings & Milder Conditions: Ultrasound-assisted reactions often proceed at lower bulk temperatures, saving energy and allowing for the synthesis of thermally sensitive molecules.[12]

  • Use of Greener Solvents: This technique is highly effective in aqueous media, promoting the use of water as a green solvent.[15]

Experimental Workflow: Ultrasound-Assisted Synthesis

cluster_prep Preparation cluster_reaction Ultrasonication cluster_workup Work-up & Purification cluster_analysis Characterization prep Combine reactants and solvent (e.g., aniline, aldehyde, ethyl 3,3-diethoxypropionate in water) in a reaction flask. sonicate Partially immerse the flask in the water bath of an ultrasonic cleaner. Sonicate at a specified temperature and time. prep->sonicate extract Extract the product with an organic solvent (e.g., ethyl acetate). sonicate->extract dry Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). extract->dry evaporate Evaporate the solvent under reduced pressure. dry->evaporate purify Purify the crude product by column chromatography. evaporate->purify analyze Characterize the final product (NMR, MS, IR). purify->analyze cluster_inputs Inputs cluster_benefits Green Chemistry Benefits MCR Multicomponent Reactions (MCRs) Product Complex Quinoline Product MCR->Product One-Pot Synthesis A Reactant A B Reactant B C Reactant C Atom High Atom Economy Step High Step Economy Energy Reduced Energy Use Waste Minimized Waste

References

Application Notes & Protocols: Solvent- and Catalyst-Free Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: To provide a comprehensive technical guide on conducting quinoline synthesis under solvent- and catalyst-free conditions, emphasizing green chemistry principles, mechanistic understanding, and detailed, field-proven protocols.

Introduction: The Strategic Shift to Greener Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of compounds, including the renowned antimalarial drug quinine and various antitumor agents.[1][2] Historically, the synthesis of these vital heterocycles, through classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, has been effective but often reliant on harsh conditions, toxic reagents, and volatile organic solvents.[1][3]

In alignment with the principles of green chemistry, a significant paradigm shift is underway, moving towards methodologies that minimize environmental impact without compromising efficiency.[4][5] Eliminating solvents and catalysts represents a pinnacle of this effort. Solvent-free reactions reduce waste, lower costs, and mitigate safety hazards associated with volatile and toxic chemicals.[6] Catalyst-free conditions, where reactions are driven by thermal or microwave energy, simplify product purification by removing the need for catalyst separation, further streamlining the synthetic process.[7]

This guide focuses on the practical implementation of solvent- and catalyst-free quinoline synthesis, with a primary emphasis on the thermally-driven Friedländer annulation—a robust and versatile method exceptionally suited to these sustainable conditions. We will explore the causality behind this approach, provide detailed protocols, and present comparative data to empower researchers in adopting these cleaner, more efficient synthetic strategies.

The Friedländer Annulation: A Premier Choice for Catalyst-Free Synthesis

The Friedländer synthesis, first reported in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group to form a quinoline derivative.[8][9][10] Its inherent mechanism, which proceeds through condensation and subsequent cyclodehydration, can often be initiated simply by heating the reactants together, making it an ideal candidate for catalyst-free applications.[7][9]

Mechanistic Rationale: Why It Works Without a Catalyst

The reaction can proceed through two primary thermal pathways, both culminating in the formation of the stable aromatic quinoline ring. The key is that the requisite bond-forming and dehydration steps can be achieved with sufficient thermal energy, obviating the need for an acid or base promoter.

  • Aldol-First Pathway: The 2-aminoaryl carbonyl (1) and the α-methylene carbonyl compound (2) first undergo an aldol-type condensation to form adduct (3). This intermediate then eliminates water to yield an unsaturated carbonyl (4), which subsequently undergoes intramolecular imine formation and a final dehydration to produce the quinoline (7).

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (5) between the two carbonyl compounds. This is followed by an intramolecular aldol reaction to form intermediate (6), which then dehydrates to the final quinoline product (7).[8]

The thermodynamic driving force for both pathways is the formation of the highly stable, conjugated aromatic quinoline system.

Friedlander_Mechanism Figure 1: Proposed Catalyst-Free Thermal Friedländer Mechanisms cluster_0 Aldol-First Pathway cluster_1 Schiff Base-First Pathway 1+2_A Reactants (1 + 2) 3_A Aldol Adduct (3) 1+2_A->3_A Aldol Condensation 4_A Unsaturated Carbonyl (4) 3_A->4_A -H₂O 7_A Quinoline (7) 4_A->7_A Imine Formation & -H₂O 1+2_B Reactants (1 + 2) 5_B Schiff Base (5) 1+2_B->5_B Imine Formation 6_B Cyclized Intermediate (6) 5_B->6_B Intramolecular Aldol Reaction 7_B Quinoline (7) 6_B->7_B -H₂O

Caption: Proposed Catalyst-Free Thermal Friedländer Mechanisms.

The Role of Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating these reactions.[11] Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the bulk of the reaction mixture through dielectric heating.[11] For solvent-free reactions, where reactants are often solids or viscous liquids, this ensures rapid and uniform energy distribution, leading to:

  • Dramatically Reduced Reaction Times: Often from hours to minutes.[12][13]

  • Higher Yields: By minimizing the time at high temperatures, side reactions and degradation are reduced.[14]

  • Improved Purity: Cleaner reaction profiles simplify workup.[15]

Experimental Protocols: A Practical Guide

This section provides detailed protocols for performing solvent- and catalyst-free Friedländer synthesis using both conventional heating and microwave irradiation.

General Experimental Workflow

The process is remarkably straightforward, involving the mixing of reactants, heating, and subsequent purification of the product.

Experimental_Workflow Figure 2: General Workflow for Solvent-Free Synthesis start Start reactants Reactant Preparation Weigh equimolar amounts of: - 2-aminoaryl ketone/aldehyde - α-methylene carbonyl compound start->reactants mixing Mixing Thoroughly mix/grind reactants in a mortar and pestle or reaction vessel. reactants->mixing heating Heating Conventional Heating Microwave Irradiation Heat mixture in an oil bath or sand bath at specified temp. Irradiate in a dedicated scientific microwave reactor at set temp/power. mixing->heating monitoring Reaction Monitoring Monitor progress by TLC (e.g., using 10% Ethyl Acetate/Hexane) until starting material is consumed. heating->monitoring workup Workup & Purification Cool reaction mixture to RT. Dissolve crude product in a suitable solvent (e.g., Dichloromethane). Purify via column chromatography or recrystallization. monitoring->workup characterization Characterization Confirm structure and purity of the final product using: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) workup->characterization end End characterization->end

Caption: General Workflow for Solvent-Free Synthesis.

Protocol 1: Microwave-Assisted Synthesis of 2,4-Diphenylquinoline

This protocol describes the reaction of 2-aminobenzophenone with acetophenone.

  • Materials & Reagents:

    • 2-Aminobenzophenone (1 mmol, 197.24 mg)

    • Acetophenone (1 mmol, 120.15 mg, ~116 µL)

    • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

    • Scientific microwave reactor

    • Silica gel for column chromatography

    • Solvents for chromatography (Hexane, Ethyl Acetate)

  • Procedure:

    • Place 2-aminobenzophenone (1 mmol) and acetophenone (1 mmol) into the microwave reaction vessel containing a magnetic stir bar.

    • Seal the vessel securely.

    • Place the vessel inside the cavity of the microwave reactor.

    • Irradiate the mixture at 150 °C for 10-20 minutes. Maintain stirring throughout the reaction.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Dissolve the resulting solid in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and purify by column chromatography using a gradient of ethyl acetate in hexane (e.g., starting with 2% and increasing to 10%) to afford the pure 2,4-diphenylquinoline.

    • Characterize the product using NMR and MS to confirm its identity and purity.

Protocol 2: Thermal Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This protocol details the reaction of 2-aminobenzophenone with ethyl acetoacetate under conventional heating.[16]

  • Materials & Reagents:

    • 2-Aminobenzophenone (1 mmol, 197.24 mg)

    • Ethyl acetoacetate (1 mmol, 130.14 mg, ~127 µL)

    • Round-bottom flask or sealed tube

    • Oil bath or heating mantle with temperature control and stirring

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • Combine 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1 mmol) in a clean, dry round-bottom flask.

    • Heat the mixture in an oil bath at 120-140 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 2-5 hours.

    • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

    • The crude product, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography as described in Protocol 3.2.

    • Dry the purified product under vacuum and characterize it to confirm its structure.

Data Presentation: Comparative Analysis

The efficiency of solvent- and catalyst-free methods is highly dependent on the substrates and energy source. The following table summarizes representative data from the literature, showcasing the versatility of this approach.

Entry2-Aminoaryl Ketoneα-Methylene CarbonylConditionsTimeYield (%)Reference
12-AminobenzophenoneEthyl acetoacetate120 °C (neat)2 h92%[16]
22-AminobenzophenoneAcetophenone140 °C (neat)5 h85%[16]
32-Amino-5-chlorobenzophenoneCyclohexanone120 °C (neat)4 h88%[16]
4o-NitrobenzaldehydeAcetoneMW (neat)5 min82%[17]
5o-NitrobenzaldehydeCyclohexanoneMW (neat)6 min85%[17]
62-AminoacetophenoneEthyl acetoacetateMW, 80 °C30 min93%[18]

*Note: In these examples, SnCl₂·2H₂O was used as a reductant to generate the o-amino aldehyde in situ from the o-nitrobenzaldehyde, but no separate cyclization catalyst was needed.[17]

Other Solvent-Free Approaches

While the Friedländer annulation is highly amenable to being truly catalyst-free, other named reactions for quinoline synthesis have been adapted to solvent-free conditions, often still requiring a catalyst.

  • Doebner-von Miller Reaction: This reaction of anilines with α,β-unsaturated carbonyl compounds typically requires a Brønsted or Lewis acid catalyst.[19][20] While solvent-free versions exist, the acid catalyst is generally essential to promote the cyclization and dehydration steps.[21]

  • Combes Synthesis: The acid-catalyzed condensation of anilines with β-diketones can also be performed under solvent-free conditions, but the acid (e.g., H₂SO₄, PPA) remains a critical component of the reaction.[22][23]

These methods highlight a broader trend towards greener conditions, even when a catalyst cannot be fully eliminated. The choice of reaction depends on the desired substitution pattern of the target quinoline.

Conclusion and Future Outlook

The adoption of solvent- and catalyst-free conditions, particularly for the Friedländer annulation, represents a significant advancement in sustainable chemical synthesis. By leveraging thermal energy or microwave irradiation, researchers can produce a diverse range of quinoline derivatives with high efficiency, operational simplicity, and minimal environmental impact. These protocols provide a robust and validated framework for drug development professionals and synthetic chemists to integrate green principles into their workflows. As the field progresses, the expansion of these methods to other named reactions and the development of even more energy-efficient activation techniques will continue to shape the future of heterocyclic chemistry.

References

Application Notes & Protocols: Strategic Alkylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives. As a foundational scaffold in medicinal chemistry, these quinoline structures are precursors to compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and antiviral properties[1][2][3][4]. The strategic introduction of alkyl groups is a critical step in modifying their physicochemical properties and biological activity, making the control of this reaction paramount for the synthesis of novel therapeutic agents and the development of combinatorial libraries[1][5].

Foundational Chemistry: Tautomerism and Regioselectivity

The core of the 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate system is an ambident nucleophile, meaning it possesses multiple reactive sites for electrophilic attack. Understanding the interplay between these sites is crucial for predicting and controlling reaction outcomes.

1.1. Tautomeric Forms and Reactive Centers

The starting material exists in a tautomeric equilibrium between the 4-hydroxy-2-thioxo form and the 4-oxo-2-thio form[6][7][8]. Deprotonation by a base generates an anion with electron density distributed across three key atoms: the sulfur (S), the exocyclic oxygen (O), and the ring nitrogen (N). This creates three potential sites for alkylation[1].

  • S-Alkylation: Occurs at the sulfur atom of the thione group.

  • O-Alkylation: Occurs at the oxygen atom of the 4-hydroxy group.

  • N-Alkylation: Occurs at the nitrogen atom of the quinoline ring.

1.2. The Principle of Regiocontrol: A Mechanistic View

The alkylation reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism[9][10]. The key to a successful and selective synthesis lies in controlling which nucleophilic center attacks the alkylating agent.

  • Kinetic vs. Thermodynamic Control: The sulfur atom is the softest and most nucleophilic center in the anionic intermediate. Consequently, under mild (kinetically controlled) conditions, alkylation occurs preferentially at the sulfur atom, leading to the S-alkylated product as the major initial product[1][5]. Subsequent alkylation of the remaining O and N sites requires more forcing conditions and often results in a mixture of products, with O-alkylation typically predominating over N-alkylation[1][5]. This subsequent step can be influenced by factors like the hardness of the alkylating agent, solvent polarity, and steric hindrance around the nitrogen atom.

Below is a diagram illustrating the sequential alkylation pathways.

G cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Di-alkylation A Quinoline Thione (Starting Material) B Anionic Intermediate (S, O, N Nucleophile) A->B + Base C S-Alkylated Product (Kinetic Product) B->C + R-X (Mild Conditions) D O,S-Dialkylated Product (Predominant) C->D + R-X / Base (Forcing Conditions) E N,S-Dialkylated Product (Minor) C->E + R-X / Base (Forcing Conditions)

Caption: Reaction pathways for the alkylation of the quinoline scaffold.

Experimental Protocols

The following protocols provide step-by-step methodologies for the selective synthesis of mono- and di-alkylated derivatives.

2.1. Protocol 1: Selective Mono-S-Alkylation

This protocol is optimized for the kinetically favored synthesis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate.

Objective: To achieve high-yield, regioselective alkylation at the sulfur position.

Workflow Diagram:

Caption: Experimental workflow for selective mono-S-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq., e.g., 2.35 g, 10 mmol) in anhydrous dimethylformamide (DMF, approx. 8-10 mL per g of starting material), add triethylamine (1.2 eq., e.g., 1.5 mL, 12 mmol).

  • Addition of Alkylating Agent: Add the alkylating agent, such as methyl iodide (1.1 eq., e.g., 0.7 mL, 11 mmol), to the reaction mixture.

  • Reaction: Heat the mixture at 50°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (approx. 2-3 times the volume of DMF used). A precipitate should form.

  • Isolation: Filter the solid precipitate and wash it with a small amount of methanol (approx. 10 mL).

  • Purification: Recrystallize the crude product from a mixture of DMF and methanol (e.g., 10 mL DMF and 30 mL MeOH) to yield the pure S-alkylated product[1].

Data Summary: S-Alkylation Conditions

Alkylating Agent Base Solvent Temp (°C) Time (h) Typical Yield
Methyl Iodide Triethylamine DMF 50 1 >80%[1]
Ethyl Bromide K₂CO₃ Acetonitrile Reflux 4-12 70-85%

| Benzyl Chloride | Triethylamine | DMF | 60 | 3 | 75-90% |

2.2. Protocol 2: Consecutive Di-Alkylation (S- and O-/N-Alkylation)

This protocol describes the further alkylation of the S-alkylated intermediate, which results in a mixture of O- and N-alkylated products requiring chromatographic separation.

Objective: To synthesize di-alkylated derivatives for further diversification.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified S-alkylated product (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: Add a stronger base, such as potassium carbonate (K₂CO₃, 2.0 eq.), and an excess of the alkylating agent (2.0-3.0 eq.).

  • Reaction: Heat the mixture at a higher temperature (e.g., 80-100°C) for several hours (4-12 h), monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, dilute with water, and extract the products into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue using column chromatography on silica gel. An appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will be required to separate the O-alkylated and N-alkylated isomers[1][5].

Product Validation and Characterization

Unambiguous characterization is essential to confirm the site of alkylation. A combination of spectroscopic methods is required for reliable structure elucidation.

TechniqueS-Alkylated ProductO,S-Dialkylated ProductN,S-Dialkylated Product
¹H NMR Appearance of a singlet for S-CH₃ (~2.6 ppm). Presence of broad singlet for OH (>10 ppm). Presence of NH proton signal (~13 ppm)[1][11].Appearance of singlets for S-CH₃ and O-CH₃ (~4.0 ppm). Disappearance of OH proton signal.Appearance of singlets for S-CH₃ and N-CH₃ (~3.8 ppm). Disappearance of NH proton signal[1][5].
¹³C NMR Signal for S-C H₃ appears around 15 ppm.Signals for S-C H₃ and O-C H₃ appear.Signals for S-C H₃ and N-C H₃ appear.
Mass Spec [M+H]⁺ corresponding to the addition of one alkyl group.[M+H]⁺ corresponding to the addition of two alkyl groups.[M+H]⁺ corresponding to the addition of two alkyl groups.
X-ray Provides definitive confirmation of the connectivity and regiochemistry[1][5].Confirms the structure of the specific isomer isolated.Confirms the structure of the specific isomer isolated.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Formation of Di-alkylated Products in Protocol 1 Reaction temperature is too high or reaction time is too long. Excess base or alkylating agent used.Adhere strictly to the 1.1 equivalent of the alkylating agent and mild conditions (50°C, 1h). Monitor closely with TLC to stop the reaction upon consumption of the starting material.
Low Yield of S-Alkylated Product Incomplete reaction. Starting material is not fully soluble. Base is not strong enough.Ensure anhydrous solvent conditions. Increase reaction time slightly, but monitor for side products. Consider a slightly stronger base like K₂CO₃, but this may reduce selectivity.
Inseparable O- and N-Alkylated Isomers Isomers have very similar polarity.Optimize column chromatography conditions. Try different solvent systems or use a high-performance flash chromatography system. If separation is still difficult, consider an alternative synthetic route to access the desired isomer cleanly.
Ester Hydrolysis Presence of water in the reaction. Use of a strong, nucleophilic base (e.g., NaOH, KOH) at elevated temperatures.Use anhydrous solvents and non-nucleophilic bases like triethylamine or K₂CO₃. If hydrolysis occurs, the resulting carboxylic acid can be re-esterified if necessary[1].

Conclusion and Applications

The alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives is a versatile reaction for generating chemical diversity. The regioselectivity is highly dependent on reaction conditions. Mild conditions reliably yield the S-alkylated product, which serves as a valuable intermediate. More vigorous conditions lead to di-alkylation, providing access to O- and N-substituted analogues, though often as a mixture. The resulting libraries of alkylated quinolines are of significant interest for screening against various biological targets, including hepatitis B virus (HBV) replication and bacterial enzymes, underscoring their potential in modern drug discovery programs[1][5][12].

References

Application Note & Protocol: A Robust, One-Pot Synthesis of 6-bromo-4-iodoquinoline from 6-bromoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 6-bromo-4-iodoquinoline, a pivotal intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[1][2] The methodology detailed herein outlines an efficient two-step, one-pot conversion starting from the commercially available 6-bromoquinolin-4-ol. The protocol first describes the chlorination of the hydroxyl group using phosphorus oxychloride (POCl₃), followed by an in-situ Finkelstein halogen exchange reaction with sodium iodide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth scientific rationale, step-by-step instructions, safety precautions, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] The strategic functionalization of the quinoline ring is paramount for tuning the pharmacological profile of these molecules. Specifically, the introduction of halogens at the C4 and C6 positions creates versatile synthetic handles for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

6-bromo-4-iodoquinoline, in particular, is a key building block for advanced pharmaceutical intermediates, including the synthesis of potent PI3K/mTOR inhibitors like Omipalisib (GSK2126458).[1][2] This protocol presents a streamlined and field-proven method to access this valuable compound from 6-bromoquinolin-4-ol, focusing on operational simplicity and high yield.

Scientific Rationale & Reaction Mechanism

The conversion of 6-bromoquinolin-4-ol to 6-bromo-4-iodoquinoline is achieved through a sequential chlorination and iodination process.

Step 1: Chlorination of 6-bromoquinolin-4-ol

6-bromoquinolin-4-ol exists in tautomeric equilibrium with its more stable keto form, 6-bromo-4(1H)-quinolone. The hydroxyl group in the enol form is a poor leaving group, necessitating its activation for nucleophilic substitution. Phosphorus oxychloride (POCl₃) serves as an excellent dehydrating and chlorinating agent for this purpose. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is highly electrophilic. A subsequent attack by a chloride ion (from POCl₃) at the C4 position displaces the phosphate group, yielding the stable aromatic product, 6-bromo-4-chloroquinoline.[1][5][6] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this step by forming a Vilsmeier-Haack reagent in situ, which is a more potent activating agent.[1]

Step 2: Finkelstein Halogen Exchange

The second step is a classic Finkelstein reaction, a type of Sɴ2 nucleophilic substitution that involves the exchange of one halogen for another.[7][8][9][10] The newly formed 6-bromo-4-chloroquinoline is treated with sodium iodide (NaI). The reaction's success hinges on the choice of solvent and the relative solubilities of the halide salts.[7][10] In a polar aprotic solvent like acetonitrile, sodium iodide is soluble, whereas the sodium chloride (NaCl) formed as a byproduct is not.[1][7] According to Le Châtelier's principle, the precipitation of NaCl from the reaction mixture drives the equilibrium towards the formation of the desired 6-bromo-4-iodoquinoline, ensuring a high conversion rate.[10]

Experimental Protocol

Materials & Reagents
Reagent/MaterialGradeRecommended SupplierCAS Number
6-bromoquinolin-4-ol≥98%Sigma-Aldrich145369-94-4[11]
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich10025-87-3
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8
Sodium iodide (NaI)≥99.5%Sigma-Aldrich7681-82-5
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory GradeFisher Scientific144-55-8
Saturated Sodium Thiosulfate (Na₂S₂O₃)Laboratory GradeFisher Scientific7772-98-7
Brine (Saturated NaCl solution)Laboratory GradeFisher ScientificN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and thermometer

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • The initial quenching of POCl₃ with ice is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in an ice bath to control the reaction rate.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask with a reflux condenser, thermometer, and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Chlorination: To the flask, add 6-bromoquinolin-4-ol (1 equivalent, e.g., 5.0 g, 22.3 mmol). Add acetonitrile (50 mL) followed by the dropwise addition of phosphorus oxychloride (3 equivalents, e.g., 6.2 mL, 66.9 mmol). Finally, add two drops of DMF as a catalyst.[1]

  • Heating: Heat the stirred reaction mixture to reflux (approx. 110 °C) for 3 hours.[1] Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cooling and Quenching: After completion, cool the reaction mixture to 0 °C using an ice-water bath. CAUTION: Slowly and carefully, add crushed ice to the flask to quench the excess POCl₃. The addition should be portion-wise to control the vigorous exothermic reaction and HCl gas evolution.

  • Basification: Once the quenching is complete, continue stirring in the ice bath and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is adjusted to ~8.

  • Extraction of Chloro-Intermediate: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Exchange and Iodination: Concentrate the filtered organic solution under reduced pressure to remove the dichloromethane. Dissolve the resulting crude 6-bromo-4-chloroquinoline residue in acetonitrile (100 mL).

  • Finkelstein Reaction: To the acetonitrile solution, add sodium iodide (NaI) (5 equivalents, e.g., 16.7 g, 111.5 mmol). Heat the mixture to reflux (approx. 100 °C) for 32 hours.[1] A precipitate of NaCl will form as the reaction proceeds.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the acetonitrile using a rotary evaporator. Add deionized water (100 mL) and dichloromethane (100 mL) to the residue and stir.

  • Final Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 50 mL). Combine all organic layers. Wash the combined organic phase sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove any residual iodine color), deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-4-iodoquinoline as a solid.

Visualization of Synthetic Workflow

graphdot Start 6-bromoquinolin-4-ol Step1 1. POCl₃, DMF (cat.) 2. Acetonitrile, 110 °C, 3h Start->Step1 Chlorination Intermediate 6-bromo-4-chloroquinoline (in situ) Step1->Intermediate Step2 1. Quench (Ice) 2. Neutralize (NaHCO₃) 3. Extraction (DCM) Intermediate->Step2 Step3 NaI, Acetonitrile 100 °C, 32h Step2->Step3 Finkelstein Reaction Workup Work-up & Purification Step3->Workup Product 6-bromo-4-iodoquinoline Workup->Product

Caption: One-pot synthesis workflow from 6-bromoquinolin-4-ol.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion in Step 1 (Chlorination) Inactive POCl₃ due to moisture exposure. Insufficient heating time or temperature.Use fresh, anhydrous POCl₃ and anhydrous solvents. Ensure the reaction reaches and maintains reflux temperature. Monitor by TLC to confirm consumption of starting material.
Low Yield in Step 2 (Iodination) Insufficient reaction time. Reversibility of the reaction.Extend the reflux time for the Finkelstein step. Ensure an adequate excess of NaI is used. Use anhydrous acetonitrile to maximize NaCl precipitation.
Product is Dark/Discolored Presence of residual iodine (I₂).Ensure a thorough wash with saturated sodium thiosulfate solution during work-up until the organic layer is no longer colored. If necessary, repeat the wash.
Difficult Emulsion during Extraction Formation of salts at the interface.Add brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Incomplete Reaction One of the reagents has degraded or is of low quality. Reaction conditions not optimal.Verify the purity of starting materials and reagents. Re-optimize reaction times and temperatures if necessary.

Conclusion

This application note details a robust and efficient one-pot synthesis of 6-bromo-4-iodoquinoline. By providing a clear rationale for each synthetic step, along with a detailed procedural guide and troubleshooting advice, this document serves as a valuable resource for chemists in the pharmaceutical industry and academia. The successful implementation of this protocol will grant researchers access to a key synthetic intermediate, facilitating the discovery and development of novel quinoline-based therapeutic agents.

References

Application Note & Protocol: A High-Yield, Scalable Synthesis of 2-Methyl-3-hydroxyquinoline-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acids, a valuable class of heterocyclic compounds utilized as intermediates in the manufacturing of pharmaceuticals and dyestuffs.[1][2] We move beyond theoretical discussions of classical quinoline syntheses to present a detailed, field-proven protocol centered on the condensation of isatin (or its derivatives) with haloacetones. This method is highlighted for its superior yield, significantly reduced reaction time, and operational simplicity compared to historical approaches. This guide is intended for researchers and process development chemists in the pharmaceutical and chemical industries, offering in-depth mechanistic insights, a step-by-step protocol, and process optimization parameters.

Introduction and Scientific Context

Quinoline derivatives are a cornerstone of heterocyclic chemistry, with the 2-methyl-3-hydroxyquinoline-4-carboxylic acid scaffold being a particularly important structural motif. These compounds serve as crucial building blocks for more complex molecules. For instance, they can be decarboxylated to yield 3-hydroxy-2-methylquinolines or transformed into 2-methyl-3-hydroxy-4-aminoquinolines, opening pathways to a diverse range of biologically active agents and functional dyes.[1]

While classical methods like the Conrad-Limpach, Knorr, and Camps syntheses are foundational in quinoline chemistry, they often involve harsh thermal conditions (ca. 250 °C), strong acids, and can lead to mixtures of isomers, complicating purification and reducing overall yield.[3][4][5][6] A previously described method for synthesizing the target molecule by condensing the sodium salt of isatic acid with chloracetone required several days at room temperature and resulted in only trace amounts of the desired product.[1]

This application note details a significantly improved and more efficient process. By reacting isatin or its salts with a haloacetone in the presence of an alkaline-earth hydroxide, 2-methyl-3-hydroxyquinoline-4-carboxylic acid can be produced in nearly quantitative yields within hours.[1]

The Isatin-Based Synthetic Strategy: Mechanism and Rationale

The recommended synthesis proceeds via a base-mediated ring-opening of isatin, followed by condensation and intramolecular cyclization. The choice of an alkaline-earth hydroxide, such as calcium hydroxide (milk of lime), is critical to the success of the reaction, offering a distinct advantage over alkali metal hydroxides or carbonates by driving the reaction to completion efficiently.[1]

Mechanism Breakdown:

  • Isatin Ring Opening: In the presence of a base (e.g., Ca(OH)₂), the amide bond in isatin is hydrolyzed to form the salt of the corresponding isatic acid (an α-keto-N-phenylglycine derivative).

  • Enolate Formation: The haloacetone (e.g., bromacetone) is deprotonated at the α-carbon by the base to form an enolate.

  • Condensation: The isatic acid salt then reacts with the haloacetone. This step is a crucial C-C bond formation.

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes an intramolecular condensation, where the amine attacks one of the carbonyl groups, followed by dehydration to form the quinoline ring system.

  • Tautomerization: The final product exists as the stable 3-hydroxyquinoline tautomer.

This streamlined pathway avoids the high-temperature cyclization required in methods like the Conrad-Limpach synthesis.[3][7]

Diagram: Proposed Reaction Mechanism

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism for the Synthesis of 2-Methyl-3-hydroxyquinoline-4-carboxylic Acid Isatin Isatin Isatic_Salt Isatic Acid Salt (e.g., Calcium Salt) Isatin->Isatic_Salt 1. Ring Opening Intermediate Condensation Intermediate Isatic_Salt->Intermediate Haloacetone Haloacetone (e.g., Bromacetone) Haloacetone->Intermediate 2. Condensation Product 2-Methyl-3-hydroxyquinoline- 4-carboxylic Acid Intermediate->Product 3. Intramolecular Cyclization & Dehydration Base Ca(OH)₂ (Milk of Lime) Base->Isatin Base->Haloacetone Enolate formation

Caption: A simplified overview of the key transformations in the synthesis.

Detailed Experimental Protocol

This protocol is adapted from the high-yield examples described in the foundational patent literature.[1] Researchers should perform a thorough risk assessment before beginning any experimental work.

Materials & Equipment:

  • Isatin (or substituted isatin)

  • Calcium Oxide (Quicklime, CaO) or Calcium Hydroxide (Ca(OH)₂)

  • Bromacetone, Chloracetone, or Iodoacetone (Caution: Lachrymatory)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

  • Reaction vessel with mechanical stirrer, dropping funnel, and heating mantle/water bath

  • pH indicator (e.g., Congo red paper)

  • Büchner funnel and filter flask for vacuum filtration

Step-by-Step Methodology
  • Preparation of Milk of Lime: In the reaction vessel, stir Calcium Oxide (CaO) with deionized water to form a mobile, thin suspension (milk of lime). The exothermic reaction should be managed carefully. For example, use 56 parts by weight of quicklime in 2000 parts of water.

  • Formation of Isatic Acid Salt: Add Isatin (e.g., 49 parts by weight) to the milk of lime suspension. Warm the mixture to approximately 80-90°C while stirring continuously. The formation of the calcium salt of isatic acid will occur as the isatin dissolves and the characteristic orange-red color of isatin fades.

  • Addition of Haloacetone: Once the isatic acid salt has formed, begin the dropwise addition of the haloacetone (e.g., 35 parts by weight of bromacetone) using the dropping funnel. Maintain the reaction temperature between 80-90°C throughout the addition.

  • Reaction Monitoring: Continue stirring the reaction mixture at 80-90°C for several hours (typically 4-5 hours). The reaction is considered complete when the starting materials are consumed, which can be monitored by thin-layer chromatography (TLC) if desired.

  • Product Precipitation: After the reaction is complete, allow the mixture to cool slightly. Carefully acidify the reaction mass with dilute hydrochloric acid until it is acidic to Congo red paper (pH ~3.0-5.0). The target product, 2-methyl-3-hydroxyquinoline-4-carboxylic acid, will precipitate out as a light-yellow solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum or in a drying oven at a moderate temperature. The resulting product is typically of high purity (>90%).

Data Summary: Reactant Quantities and Yields

The following table summarizes reactant quantities from example syntheses, demonstrating the robustness and high efficiency of this protocol.[1]

Example Isatin (parts) Calcium Oxide (parts) Haloacetone (parts) Haloacetone Type Yield (%)
1 495675Chloracetone83.5
2 495635Bromacetone99.0
3 495650Iodoacetone90.0

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Prepare Milk of Lime (CaO + H₂O) B 2. Add Isatin & Heat (80-90°C) A->B C 3. Add Haloacetone (Dropwise) B->C D 4. Stir for 4-5 hours at 80-90°C C->D E 5. Acidify with HCl (to pH 3-5) D->E F 6. Filter Precipitate E->F G 7. Wash with Water F->G H 8. Dry Product G->H

Caption: Visual representation of the laboratory procedure.

Key Insights and Self-Validation

  • Choice of Base: The use of alkaline-earth hydroxides like Ca(OH)₂ or Sr(OH)₂ is a critical parameter. They provide the necessary basicity for the initial ring-opening and subsequent condensation steps while their divalent nature may play a role in templating the reaction, leading to cleaner conversions and higher yields compared to Na₂CO₃ or NaOH.[1]

  • Haloacetone Reactivity: The reactivity of the haloacetone follows the expected trend (I > Br > Cl). While bromacetone often provides an excellent balance of reactivity and stability, leading to near-quantitative yields, chloracetone is a more cost-effective option for large-scale synthesis, still providing very good yields.[1]

  • Temperature Control: Maintaining the temperature between 80-90°C is crucial. Lower temperatures may lead to incomplete reaction, while excessively high temperatures could promote side reactions or decomposition of the haloacetone.

  • Validation Check: A successful reaction is visually indicated by the formation of a significant amount of light-yellow precipitate upon acidification. The reported yields of 83-99% serve as a benchmark for validating the experimental outcome.[1] The product should be easily soluble in dilute sodium carbonate solution, a characteristic property noted for these carboxylic acids.[1]

Safety and Handling

  • Haloacetones (Chloracetone, Bromacetone, Iodoacetone): These reagents are lachrymatory and toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Calcium Oxide (Quicklime): Reacts exothermically with water. Add water to the solid slowly and in a controlled manner. It is a corrosive solid.

  • Acids and Bases: Handle all acids and bases with care, wearing appropriate PPE.

References

"Friedländer synthesis for substituted quinolines"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Friedländer Synthesis of Substituted Quinolines: A Guide for Pharmaceutical Research and Development

Abstract: The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] The Friedländer synthesis, a classic annulation reaction, remains one of the most direct and versatile methods for constructing this vital heterocyclic system.[1][3] This document provides an in-depth guide for researchers and drug development professionals on the principles, practical execution, and modern advancements of the Friedländer synthesis for preparing functionalized quinolines. We will explore the underlying mechanism, provide a detailed and validated experimental protocol, discuss the scope and limitations, and highlight its applications in pharmaceutical development.

Core Principles and Reaction Mechanism

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is fundamentally a condensation reaction followed by a cyclodehydration.[4][5] It involves the reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[4][6]

The Causality of Catalysis: Both acid and base catalysts serve to accelerate key steps in the reaction.

  • Base Catalysis: A base (e.g., KOH, piperidine) deprotonates the α-methylene compound, forming an enolate. This potent nucleophile then attacks the carbonyl group of the 2-aminoaryl reactant, initiating the condensation.[7]

  • Acid Catalysis: An acid (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of either reactant, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form of the α-methylene compound or the amino group.[8][9]

Mechanistic Pathways

Two primary mechanistic pathways are generally accepted, with the prevailing route often depending on the specific reaction conditions.[6][10]

  • Aldol Condensation First: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the α-methylene compound to form an aldol adduct. This intermediate then undergoes a rapid intramolecular cyclization via attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the aromatic quinoline ring.[8][11]

  • Schiff Base Formation First: The initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl reactant and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type reaction, where an enolate formed from the methylene side-chain attacks the original carbonyl of the aminoaryl moiety, leading to cyclization and subsequent dehydration.[8][10]

Friedlander_Mechanism cluster_main Friedländer Synthesis Pathways cluster_p1 Pathway 1: Aldol First cluster_p2 Pathway 2: Schiff Base First Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl P1_Step1 Aldol Condensation Reactants->P1_Step1 Base or Acid Cat. P2_Step1 Schiff Base Formation Reactants->P2_Step1 Acid Cat. P1_Step2 Intramolecular Cyclization (Imine Formation) P1_Step1->P1_Step2 P1_Step3 Dehydration P1_Step2->P1_Step3 Product Substituted Quinoline P1_Step3->Product P2_Step2 Intramolecular Aldol Reaction P2_Step1->P2_Step2 P2_Step3 Dehydration P2_Step2->P2_Step3 P2_Step3->Product

Caption: Plausible mechanistic pathways for the Friedländer synthesis.

Experimental Design: Protocol and Self-Validation

A robust protocol is a self-validating system. The choices of reactants, catalysts, and conditions are critical for achieving high yields, purity, and, where applicable, desired regioselectivity.

Reactant and Catalyst Selection

The versatility of the Friedländer synthesis stems from the wide variety of compatible reactants. However, this flexibility necessitates careful planning.

  • The Aminoaryl Component: 2-aminobenzaldehydes and 2-aminoacetophenones are common starting materials.[12] A significant challenge is the potential instability of 2-aminobenzaldehydes, which can self-condense.[13] To circumvent this, a highly effective one-pot strategy involves the in situ reduction of the corresponding stable 2-nitroaryl precursors using reagents like iron powder in acidic media.[13][14][15] This approach broadens the scope and improves the practicality of the synthesis.

  • The α-Methylene Component: The choice of this reactant directly dictates the substitution pattern on the newly formed pyridine ring of the quinoline. Symmetrical ketones yield a single product, whereas unsymmetrical ketones can lead to mixtures, posing a significant regioselectivity challenge.[8][12] β-ketoesters and 1,3-diketones react with high regioselectivity to produce 2,3-disubstituted quinolines.[12]

  • Catalyst Systems: While classical methods employed harsh conditions like high temperatures with strong acids or bases, modern protocols utilize a range of milder and more efficient catalysts.[8][16] The choice of catalyst can dramatically impact reaction time, yield, and environmental footprint.

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReferences
Classical Base (KOH, NaOH)Reflux in EtOH or H₂OInexpensive, simpleHarsh conditions, potential side reactions (e.g., aldol self-condensation)[7][8]
Classical Acid (H₂SO₄, HCl)High temperature (150-220°C)Effective for less reactive substratesHarsh conditions, low functional group tolerance, potential charring[4][12]
Brønsted Acid (p-TsOH, Iodine)Solvent-free, microwave, or refluxMilder, often higher yields, can be used in solvent-free conditionsIodine can be corrosive[8][17]
Lewis Acid (In(OTf)₃, Nd(NO₃)₃)Room temp or mild heat (Ethanol)High yields, mild conditions, excellent functional group toleranceCost of metal catalyst[18][19]
Solid-Supported (SiO₂/H₂SO₄, Amberlyst-15)Reflux in MeOH or EtOHCatalyst is recyclable, simple work-up, environmentally friendlierMay require longer reaction times[16][20]
Detailed Protocol: One-Pot Synthesis of 2-Phenylquinoline-7-carboxylic acid

This protocol is adapted from a scalable, one-pot procedure that exemplifies modern efficiency by starting from a stable nitro-precursor.[14] It is a self-validating workflow where successful reduction is a prerequisite for the subsequent condensation.

Materials:

  • 2-Nitro-5-formylbenzoic acid

  • Acetophenone

  • Iron powder (<100 mesh)

  • Hydrochloric acid (HCl), concentrated

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-5-formylbenzoic acid (1.0 eq), iron powder (5.0 eq), and ethanol (10 mL/g of nitro compound).

  • In Situ Reduction: To the stirring suspension, add concentrated HCl (0.2 eq) dropwise. The reaction is exothermic. Heat the mixture to 80°C and maintain for 2-3 hours.

    • Scientific Rationale: The iron powder, activated by the catalytic acid, reduces the nitro group to the primary amine required for the Friedländer reaction. This step can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Condensation: After cooling to room temperature, add acetophenone (1.2 eq) followed by a solution of KOH (3.0 eq) in water (5 mL/g of nitro compound).

    • Scientific Rationale: The base catalyzes the condensation between the newly formed 2-aminobenzaldehyde derivative and acetophenone.

  • Reaction Completion: Heat the reaction mixture to reflux (approx. 85-90°C) and maintain for 4-6 hours until TLC analysis indicates the formation of the quinoline product and consumption of the intermediate amine.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water to the residue and acidify with 2M HCl to a pH of ~4-5 to precipitate the carboxylic acid product.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification and Validation:

    • If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

    • The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Incomplete reduction of nitro group; Inactive catalyst; Steric hindrance.Ensure sufficient heating time for reduction; Use a more active catalyst system (see Table 1); Increase reaction temperature or time for condensation step.
Formation of Side Products Self-condensation of starting materials; Incomplete dehydration.Use a one-pot method to avoid isolating the unstable amine; Ensure sufficient acid/base concentration and temperature to drive final dehydration.
Regioselectivity Issues Use of an unsymmetrical ketone.Use a β-ketoester or 1,3-diketone for predictable regiochemistry; Employ a regioselective catalyst system (e.g., ionic liquids, specific Lewis acids).[8]

Synthesis Workflow and Applications

The Friedländer synthesis is a key step in the larger workflow of drug discovery and development, providing access to a vast chemical space of quinoline derivatives.

Friedlander_Workflow cluster_workflow Drug Discovery Workflow using Friedländer Synthesis A 1. Reactant Selection - 2-Amino/Nitroaryl Carbonyl - α-Methylene Compound B 2. Condition Optimization - Catalyst Selection - Solvent & Temperature A->B C 3. Friedländer Synthesis (One-Pot or Stepwise) B->C D 4. Purification & Characterization (Chromatography, NMR, MS) C->D E 5. Library Generation (Varying Substituents) D->E F 6. Biological Screening (e.g., Anticancer, Antimalarial) E->F G 7. Lead Optimization (SAR Studies) F->G

Caption: Overall workflow from synthesis to screening.

Applications in Drug Development

The quinoline scaffold is a cornerstone of modern pharmacology. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets like enzymes and DNA.[21][22]

  • Antimalarial Agents: The quinoline core is famously present in drugs like quinine, chloroquine, and mefloquine, which have been pivotal in the fight against malaria.[2][23][24]

  • Antibacterial Agents: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin) features a quinoline core and are used to treat a wide range of bacterial infections.[23][25]

  • Anticancer Drugs: Camptothecin, a natural product with a quinoline alkaloid structure, and its synthetic analogs like topotecan, are potent anticancer agents that function by inhibiting the enzyme topoisomerase I.[2][26]

  • Other Applications: The quinoline motif is also found in anti-inflammatory, antihypertensive, anti-HIV, and antileishmanial agents, demonstrating its incredible therapeutic versatility.[23][24] The Friedländer synthesis provides a direct route to novel analogs for structure-activity relationship (SAR) studies aimed at improving efficacy and reducing toxicity.[2]

Conclusion

The Friedländer synthesis has remained a vital tool in organic and medicinal chemistry for over a century. Its evolution from high-temperature, classical conditions to modern, mild, and highly efficient catalytic one-pot procedures has solidified its role in the synthesis of complex molecular architectures. For professionals in drug development, mastering this reaction provides powerful and direct access to the quinoline scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important quinoline derivative, providing in-depth troubleshooting guides and frequently asked questions in a user-friendly format. Our aim is to equip you with the scientific understanding and practical solutions to navigate the complexities of this synthesis and achieve optimal results.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the Gould-Jacobs reaction. This method involves the condensation of an aniline derivative, in this case, 4-bromoaniline, with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1] While this is a well-established route for creating the 4-hydroxyquinoline scaffold, the harsh conditions required for the cyclization can often lead to a variety of issues, including low yields and the formation of impurities.[2]

This guide will walk you through the common pitfalls of this synthesis and provide you with the necessary tools to diagnose and resolve them effectively.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product

This is one of the most frequently encountered issues. A low yield of this compound can be attributed to several factors, from incomplete reactions to product degradation.

Possible Causes and Solutions:

  • Insufficient Cyclization Temperature: The thermal cyclization step is critical and requires a high temperature, often in the range of 250-300°C.[2][3] If the temperature is too low, the reaction will not proceed to completion, leaving you with the uncyclized intermediate.

    • Recommendation: Ensure your reaction setup can safely reach and maintain the required temperature. The use of a high-boiling point solvent such as Dowtherm A or mineral oil is often necessary.[4] A sand bath or a high-temperature heating mantle with a temperature controller is recommended for uniform heating.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental. Too short a time will result in an incomplete reaction, while prolonged heating at high temperatures can lead to product decomposition.[2]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the optimal reaction time for your specific setup.

  • Purity of Starting Materials: Impurities in the 4-bromoaniline or the malonic ester derivative can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

    • Recommendation: Use freshly purified starting materials. 4-bromoaniline can be purified by recrystallization or sublimation. Ensure the malonic ester derivative is of high purity and free from moisture.

Problem 2: Formation of a Dark, Tarry Substance

The appearance of a dark, insoluble, tarry material is a common sign of product decomposition or polymerization, often caused by excessive heat or prolonged reaction times.[5]

Possible Causes and Solutions:

  • Overheating: While a high temperature is necessary for cyclization, exceeding the optimal temperature can lead to the thermal decomposition of the product and intermediates.[6][7]

    • Recommendation: Carefully control the reaction temperature. Use a calibrated thermometer and a reliable heating source. It is often better to conduct the reaction at the lower end of the effective temperature range for a slightly longer duration.

  • Atmosphere Control: Reactions conducted at high temperatures are susceptible to oxidation.

    • Recommendation: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

Problem 3: Presence of Significant Impurities in the Final Product

Even with a successful reaction, the crude product is often contaminated with side products that can be challenging to remove.

Common Impurities and Their Origins:

ImpurityPotential Cause
6-bromo-4-hydroxyquinoline Decarboxylation of the product or the intermediate carboxylic acid at high temperatures.[3][8]
Uncyclized Intermediate Incomplete cyclization due to insufficient temperature or reaction time.
Polymeric materials Decomposition and polymerization of starting materials or product at high temperatures.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the final product.

    • Recommended Solvents: Experiment with solvents such as ethanol, methanol, or a mixture of dimethylformamide (DMF) and water to find the optimal conditions for recrystallization.[9]

  • Activated Charcoal Treatment: If your product is colored due to tarry impurities, treatment with activated charcoal can help decolorize the solution before recrystallization.[4]

  • Column Chromatography: For difficult-to-separate impurities, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling point solvent in the Gould-Jacobs reaction?

A1: The high-boiling point solvent, such as Dowtherm A or mineral oil, serves as a heat transfer medium. It allows the reaction mixture to be heated uniformly to the high temperatures required for the thermal cyclization step (typically >250 °C), which is often difficult to achieve with standard laboratory heating equipment.[4]

Q2: I observe a side product with a mass corresponding to the decarboxylated product. How can I minimize its formation?

A2: The formation of 6-bromo-4-hydroxyquinoline is a result of decarboxylation, which is favored at high temperatures.[3][8] To minimize this, you can try to optimize the reaction conditions by using the lowest possible temperature that still allows for efficient cyclization. Additionally, minimizing the reaction time once the formation of the desired product is complete (as monitored by TLC or HPLC) can help reduce the extent of decarboxylation.

Q3: Can I use microwave synthesis for this reaction?

A3: Microwave-assisted synthesis can be an excellent alternative to conventional heating for the Gould-Jacobs reaction. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[2] However, careful optimization of the microwave parameters (temperature, time, and power) is necessary to avoid overheating and decomposition.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Workflow & Diagrams

Synthetic Pathway

The synthesis of this compound via the Gould-Jacobs reaction can be visualized as a two-step process:

Gould-Jacobs Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 4-Bromoaniline 4-Bromoaniline Intermediate Anilinomethylenemalonate Intermediate 4-Bromoaniline->Intermediate + Malonic Ester Derivative Malonic Ester Derivative Malonic Ester Derivative->Intermediate Final_Product This compound Intermediate->Final_Product High Temp. (e.g., 250°C)

Gould-Jacobs reaction pathway.
Troubleshooting Decision Tree

When faced with a problematic synthesis, this decision tree can help guide your troubleshooting efforts:

Troubleshooting_Workflow start Low Yield or No Product check_temp Is Cyclization Temperature >250°C? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Optimized (TLC/HPLC)? check_temp->check_time Yes increase_temp->check_time optimize_time Optimize Reaction Time check_time->optimize_time No check_purity Are Starting Materials Pure? check_time->check_purity Yes optimize_time->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No tar_formation Tar Formation? check_purity->tar_formation Yes purify_sm->tar_formation lower_temp Lower Temperature & Use Inert Atmosphere tar_formation->lower_temp Yes impurity_issue Impurity Issues? tar_formation->impurity_issue No lower_temp->impurity_issue purification Optimize Purification (Recrystallization, etc.) impurity_issue->purification Yes success Successful Synthesis impurity_issue->success No purification->success

A troubleshooting workflow for low yields.

Detailed Experimental Protocol (Illustrative)

This protocol is a suggested starting point based on established procedures for similar compounds and should be optimized for your specific laboratory conditions.

Step 1: Synthesis of the Anilinomethylenemalonate Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate may solidify upon cooling. This crude intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add a high-boiling solvent such as Dowtherm A.

  • Heat the solvent to 250°C with stirring.

  • Slowly add the crude anilinomethylenemalonate intermediate from Step 1 to the hot solvent.

  • Maintain the reaction temperature at 250°C and monitor the progress of the cyclization by TLC (a typical reaction time is 15-30 minutes).

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • Carefully add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling solvent.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a DMF/water mixture).

  • If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

Technical Support Center: A-Z Guide to Improving Quinoline Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1] However, achieving high yields in their synthesis can be a significant challenge, often plagued by violent reactions, low conversion rates, and the formation of stubborn side products.[2][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reactions and maximize your product yield.

General Troubleshooting: First Principles for Higher Yields

Before delving into the specifics of named reactions, it's crucial to address the foundational parameters that govern the success of most chemical syntheses. Low yields can often be traced back to one of these general areas.

Q: My quinoline synthesis is resulting in a very low yield or failing completely. What are the first things I should check?

A: Low yields across different quinoline syntheses often stem from a few common culprits. Systematically investigating these factors is the most efficient way to diagnose the problem.[2]

  • Reagent Quality & Purity:

    • Anilines: Substituted anilines can be prone to oxidation and may darken over time. It's best practice to use freshly distilled or purified anilines. The presence of electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult and requiring more forcing conditions.[2]

    • Carbonyl Compounds: Aldehydes are particularly susceptible to oxidation to carboxylic acids and polymerization. Always use freshly distilled aldehydes. For reactions like the Doebner-von Miller, the α,β-unsaturated carbonyl compound can polymerize under acidic conditions, which is a primary cause of tar formation and low yield.[4][5]

    • Solvents & Catalysts: Ensure solvents are anhydrous where required, as water can inhibit many acid-catalyzed reactions.[2] Catalysts, especially Lewis acids, can lose activity upon exposure to air or moisture. Use a fresh batch or verify the activity of your current stock.

  • Reaction Temperature:

    • Temperature control is critical. Many quinoline syntheses are highly exothermic.[6] Conversely, insufficient heat can lead to an incomplete or sluggish reaction.[2] A small-scale temperature optimization study, monitored by Thin-Layer Chromatography (TLC), is highly recommended.[7]

  • Catalyst Choice and Loading:

    • The catalyst is not a one-size-fits-all component. The choice between a Brønsted acid (e.g., H₂SO₄, p-TsOH) and a Lewis acid (e.g., ZnCl₂, FeCl₃) is highly dependent on the specific substrates and reaction type (e.g., Skraup, Friedländer, etc.).[8][9] Modern methods often employ milder and more efficient catalytic systems, including metal-organic frameworks (MOFs) and nanocatalysts.[7][8] Sometimes, simply increasing the catalyst loading can improve conversion.[7]

Troubleshooting Workflow for Low Yield

Here is a general workflow to diagnose and solve low-yield issues in quinoline synthesis.

G start Low Yield Observed reagent_check Verify Reagent Purity (Distill aniline/aldehyde, use fresh catalyst) start->reagent_check tlc_check Monitor Reaction by TLC. Is starting material consumed? reagent_check->tlc_check Re-run reaction temp_check Optimize Temperature (Increase/decrease in 10°C increments) tlc_check->temp_check No / Partial Consumption end_success Yield Improved tlc_check->end_success Yes, but low isolated yield (Check workup/purification) catalyst_check Optimize Catalyst (Change type or increase loading) temp_check->catalyst_check No Improvement temp_check->end_success Improvement solvent_check Change Solvent (e.g., to higher boiling or more polar) catalyst_check->solvent_check No Improvement catalyst_check->end_success Improvement solvent_check->end_success Improvement end_fail Problem Persists (Consult literature for specific substrate) solvent_check->end_fail No Improvement

Caption: A general troubleshooting workflow for addressing low yields.

Troubleshooting Specific Quinoline Syntheses

While general principles apply, each named reaction has its own unique challenges and nuances.

The Skraup Synthesis

This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[10] It is notoriously exothermic and can be dangerous if not properly controlled.[6][11]

Q: My Skraup reaction is extremely violent and difficult to control, leading to charring and poor yields. How can I manage it?

A: This is the most common and critical issue with the Skraup synthesis. The primary cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a highly exothermic reaction with the aniline.[6][11]

  • Use a Moderator: The addition of a moderating agent is crucial to tame the reaction's violence.[6] Ferrous sulfate (FeSO₄) is the most common choice and is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[2][12] Boric acid can also be used.[6][11]

  • Controlled Reagent Addition & Heating: Do not mix all reagents at once. A typical procedure involves adding concentrated sulfuric acid slowly and carefully to a cooled, vigorously stirred mixture of the aniline and glycerol.[2] Gradual heating is then applied to initiate the reaction under control.[6]

  • Alternative Oxidizing Agents: While nitrobenzene is traditional, it also acts as a solvent.[10] Arsenic acid is known to result in a less violent reaction, though it presents its own significant toxicity concerns.[10]

Protocol 1: Moderated Skraup Synthesis of Quinoline [2]

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene).

  • Heating: Heat the mixture gradually. The reaction will become exothermic. Be prepared to remove the heat source if the reaction becomes too vigorous. Once the initial exotherm subsides, continue heating at reflux for the recommended time.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[2] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[2]

The Friedländer Synthesis

This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.[7][13]

Q: I am observing very low yield in my Friedländer synthesis. What are the common causes?

A: Low yields in the Friedländer synthesis are a frequent challenge. The causes can range from harsh reaction conditions to suboptimal catalyst selection and competing side reactions.[7]

  • Harsh Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can degrade the starting materials or the quinoline product.[7][14]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base can lead to low conversion or promote side reactions.[7] Modern approaches often use milder Lewis acids like ZnCl₂ or even metal-organic frameworks (MOFs) for higher efficiency.[8][9]

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone starting material, especially under basic conditions, which consumes reactants and generates impurities.[7][14]

Q: How can I minimize side product formation and improve the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone?

A: This is a classic challenge. To favor the desired product, several strategies can be employed:

  • Milder Conditions: Use milder catalysts and lower reaction temperatures to increase selectivity.[7] For example, gold(III)-catalyzed reactions can proceed under less harsh conditions.[7]

  • Catalyst Selection: The choice between acid and base catalysis can influence which side of the unsymmetrical ketone reacts. It is often determined empirically.

  • Directed Synthesis: To solve regioselectivity issues, you can try introducing a phosphoryl group on the α-carbon of the ketone or use specific amine catalysts or ionic liquids.[15]

Catalyst SystemTemperature (°C)Typical Yield (%)Notes
KOH / Ethanol80-10060-85Classic basic conditions; risk of aldol side products.
p-TsOH / Toluene110 (Reflux)70-90Acid-catalyzed; good for many substrates.
Iodine (I₂) / Solvent-free80-10085-95Milder, efficient, and often requires simpler workup.[7]
Gold(III) Chloride50-8080-98Very mild conditions, but catalyst can be expensive.[7]
Choline Hydroxide / Water50~90A "green" chemistry approach with a biodegradable catalyst.[7]

This table provides a general guide. Optimal conditions are substrate-dependent.

The Doebner-von Miller Reaction

This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[16]

Q: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation impossible. What is happening?

A: Tar formation is the Achilles' heel of this reaction. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]

  • Slow Addition/In Situ Generation: To mitigate this, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[5] An even better approach is the in situ generation of the unsaturated carbonyl via an aldol condensation of two simpler carbonyl compounds at a controlled rate.[16]

  • Biphasic System: Employing a two-phase reaction system can sequester the carbonyl compound in an organic phase, drastically reducing its polymerization in the acidic aqueous phase and increasing the yield.[3]

  • Catalyst Choice: While strong Brønsted acids are common, Lewis acids like zinc chloride can also effectively catalyze the cyclization step.[5]

G cluster_0 Reaction Pathway cluster_1 Side Reaction Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsat_Ketone α,β-Unsaturated Ketone Unsat_Ketone->Michael_Addition Cyclization Cyclization & Oxidation Michael_Addition->Cyclization Quinoline Quinoline Product Cyclization->Quinoline Unsat_Ketone_Side α,β-Unsaturated Ketone Polymerization Polymerization Unsat_Ketone_Side->Polymerization Acid_Catalyst Acid Catalyst Acid_Catalyst->Polymerization Tar Tar Formation Polymerization->Tar

Caption: Competing pathways in the Doebner-von Miller reaction.

Advanced & Greener Synthesis Techniques

Modern synthetic chemistry offers powerful tools to overcome the limitations of classical methods, often providing higher yields in shorter times.

Q: Are there more efficient or environmentally friendly ways to synthesize quinolines?

A: Absolutely. Microwave-assisted synthesis and the use of green solvents are two of the most impactful modern approaches.

  • Microwave-Assisted Synthesis:

    • Advantages: Microwave irradiation offers significant advantages, including dramatically reduced reaction times (minutes vs. hours), often higher yields, and improved product purity.[17][18][19] This is due to efficient, direct heating of the reaction mixture.[17]

    • Solvent Choice: Polar solvents like DMF, DMSO, and ethanol are excellent choices as they couple efficiently with microwaves.[17] However, solvent-free ("neat") conditions are also highly effective and offer a greener alternative.[17]

    • Troubleshooting: Over-irradiation can lead to decomposition. If you see signs of this, reduce the microwave power, lower the reaction temperature, or use pulsed heating to allow for heat dissipation.[7][17] It is crucial to use a dedicated scientific microwave reactor for safety and precise temperature control.[17]

Protocol 2: Microwave-Assisted Friedländer Synthesis [20]

  • Reagents: In a microwave reactor vessel, combine the 2-aminophenylketone (1 equiv.) and a cyclic ketone (1-1.5 equiv.).

  • Solvent/Catalyst: Add neat acetic acid to act as both the solvent and the acid catalyst.

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at a controlled temperature (e.g., 160 °C) for a short duration (e.g., 5 minutes).

  • Work-up: After cooling, proceed with a standard aqueous work-up and extraction to isolate the product.

  • Green Solvents and Catalysts:

    • There is a significant push towards more sustainable chemistry. The Friedländer synthesis, for example, can be performed under catalyst-free conditions in water.[4] Ionic liquids and deep eutectic solvents are also being explored as environmentally friendly reaction media.[3][21]

Purification Challenges

A successful reaction is only half the battle. Inefficient purification can drastically lower your final isolated yield.

Q: My quinoline derivative seems to be decomposing on the silica gel column during purification. What can I do?

A: This is a common problem. The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking (tailing) and, in some cases, decomposition.[22]

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier, like 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent.[22]

  • Use an Alternative Stationary Phase: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds like quinolines.[22] For some compounds, reversed-phase (C18) chromatography may also be effective.[22]

  • Work Quickly: If you must use silica gel, run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.[22]

References

Technical Support Center: Purification of Crude Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a key heterocyclic scaffold in medicinal chemistry and materials science. However, its purification from a crude reaction mixture presents several distinct challenges. The presence of a basic quinoline nitrogen, an acidic 4-hydroxyl group (which exists in tautomeric equilibrium with its 4-quinolone form), and an ester functionality creates a molecule with complex physicochemical properties. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common purification hurdles, ensuring high purity and yield of the target compound.

Section 1: Core Purification Challenges & FAQs

This section addresses high-level strategic questions researchers face before starting the purification process.

Question 1: What are the primary purification challenges specific to this compound?

Answer: The purification of this molecule is primarily complicated by three factors:

  • Amphoteric Nature: The molecule possesses both a basic nitrogen atom within the quinoline ring and an acidic phenolic hydroxyl group. This can lead to strong interactions with stationary phases in chromatography, causing issues like peak tailing.[1]

  • Poor Solubility: The planar, rigid structure and potential for intermolecular hydrogen bonding can lead to low solubility in many common organic solvents, making both recrystallization and chromatography challenging.[2]

  • Potential for Discoloration: Like many quinoline derivatives, this compound can be susceptible to oxidation, leading to colored impurities that can be difficult to remove.[2] This is often exacerbated by prolonged exposure to air, light, or acidic conditions during purification.

Question 2: Which purification method should I attempt first?

Answer: The choice of the initial purification method depends on the nature of the crude product and impurities.

  • For a mostly solid crude product with minor impurities: Recrystallization is the most straightforward and scalable first step. It is effective at removing small amounts of soluble and insoluble impurities.

  • For an oily crude product or a mixture with closely related impurities: Silica Gel Column Chromatography will be necessary. However, due to the challenges mentioned above, specific modifications to standard procedures are required for success.

  • For a crude mixture with significant baseline, non-polar, or acidic/basic impurities: A preliminary Acid-Base Wash can be a highly effective pre-purification step to simplify the mixture before proceeding to recrystallization or chromatography.

Question 3: My final product is a persistent yellow or brown color, but I expect a white or off-white solid. What is the cause and how can I fix it?

Answer: The coloration is likely due to oxidation byproducts or highly conjugated impurities.[2] To address this:

  • During Recrystallization: After dissolving your crude compound in the hot solvent, you can add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal's surface. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be aware this may slightly reduce your yield as some product may also be adsorbed.[3]

  • During Chromatography: Use degassed solvents to minimize oxidation during the run.[2] If the compound is particularly sensitive, work under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Storage: Store the final, purified compound in a cool, dark place, preferably under an inert atmosphere to prevent long-term degradation.[2]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is often the method of choice for its simplicity and efficiency, but it can present its own set of problems.

Issue 1: My compound "oils out" as a liquid instead of forming crystals.

Causality & Solution: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or if the solution is supersaturated and cooled too rapidly.[3]

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.

    • If the issue persists, consider a different solvent system, perhaps one with a lower boiling point.

Issue 2: I am experiencing very low yield after recrystallization.

Causality & Solution: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even after cooling.[3]

  • Troubleshooting Steps:

    • In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

    • After filtering your crystals, place the filtrate (mother liquor) in an ice bath to crash out more product. You can also reduce the volume of the mother liquor by about half on a rotary evaporator and cool it again to recover a second crop of crystals.[3] Be aware that second-crop crystals may be less pure.

Issue 3: No crystals form, even after the solution has cooled completely.

Causality & Solution: This indicates that the solution is not supersaturated, either because too much solvent was used or the chosen solvent is too good for your compound at all temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

    • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes persistently cloudy, then allow it to stand.[2]

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool but requires careful optimization for challenging compounds like this one.

Issue 1: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.

Causality & Solution: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The basic quinoline nitrogen and acidic 4-hydroxyl group bind strongly to the acidic silanol (-Si-OH) groups on the surface of the silica gel.[1]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to your eluent system.[1] The amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use Deactivated Silica: Pre-treat the silica gel by preparing the slurry in the eluent that already contains the triethylamine before packing the column.[1]

    • Switch Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[1][2] For highly sensitive compounds, reversed-phase (C18) silica may also be an effective alternative.[1]

Issue 2: My compound appears to be decomposing on the column.

Causality & Solution: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The longer the compound remains on the column, the greater the extent of decomposition.

  • Troubleshooting Steps:

    • Deactivate the Silica: As above, use a basic modifier like triethylamine in the eluent.[1]

    • Work Quickly: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the silica gel.[1]

    • Run at Low Temperature: If practical, running the column in a cold room can help reduce the rate of decomposition.[1]

Issue 3: I have poor separation between my product and a key impurity.

Causality & Solution: The chosen eluent system does not have sufficient resolving power for the two compounds.

  • Troubleshooting Steps:

    • Shallow the Gradient: If using a gradient elution, make the increase in polarity more gradual.

    • Try a Different Solvent System: Experiment with different solvent combinations on TLC plates. For example, if you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol or Toluene/Acetone systems to alter the selectivity.

    • Increase Column Length/Decrease Particle Size: For very difficult separations, using a longer column or silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.[2] A mixture of solvents, like Ethanol/Water or Ethyl Acetate/Hexane, can also be effective.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat to boiling for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.3. Test various ratios of a non-polar solvent (e.g., Hexanes, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol). Add 0.5-1% triethylamine to the eluent to prevent tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica to protect the surface.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Carefully add this solution to the top of the column with a pipette.[5]

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient is needed, gradually increase the polarity of the eluent. Collect fractions of a consistent volume.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[4]

Protocol 3: Preliminary Purification via Acid-Base Wash

This protocol is useful for removing neutral or acidic/basic impurities before a final purification step.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel gently at first to release any evolved CO₂ gas, then more vigorously. Allow the layers to separate and drain the aqueous layer. This step removes strongly acidic impurities. Note: The 4-hydroxyquinoline is a weak acid and may not be fully extracted by a weak base like NaHCO₃, but stronger acidic impurities will be removed.[6]

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake and separate the layers. This step removes basic impurities. Your product, being basic, may move into the aqueous layer. If so, collect the aqueous layer, make it basic with NaOH, and extract your product back into an organic solvent.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting material is now pre-purified and ready for recrystallization or chromatography.

Section 5: Summary Tables & Diagrams

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System ExamplesRationale & Notes
Recrystallization Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol, add water until cloudy.[3]
Ethyl Acetate/HexaneA common system for compounds of intermediate polarity.[4]
Toluene or MethanolTest as single solvents for suitability.[2]
Column Chromatography Hexane / Ethyl Acetate (+ 1% NEt₃)Standard system for many organic compounds. The added base is critical.[1]
Dichloromethane / Methanol (+ 1% NEt₃)More polar system for compounds that do not move in Hex/EtOAc.[2]

Diagram 1: General Purification Strategy

G start Crude Product is_solid Is the crude a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes acid_base Perform Acid-Base Wash (Pre-purification) is_solid->acid_base  No (Oily) check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 pure_product Pure Product check_purity1->pure_product  Pure chromatography Perform Column Chromatography check_purity1->chromatography  Impure acid_base->chromatography check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 check_purity2->recrystallize  Impure (try again) check_purity2->pure_product  Pure

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Column Chromatography

G start TLC Analysis Shows Problem problem_type What is the issue? start->problem_type streaking Streaking / Tailing problem_type->streaking no_movement Rf = 0 problem_type->no_movement poor_sep Poor Separation problem_type->poor_sep sol_streaking Add 0.5-2% Triethylamine to Eluent streaking->sol_streaking sol_movement Increase Eluent Polarity (e.g., add Methanol) no_movement->sol_movement sol_sep Try Different Solvent System (e.g., DCM/MeOH instead of Hex/EtOAc) poor_sep->sol_sep sol_alumina Use Neutral or Basic Alumina sol_streaking->sol_alumina

Caption: Troubleshooting logic for common chromatography issues.

References

Friedländer Quinoline Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the optimization of this pivotal reaction. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction's intricacies to empower you in your synthetic endeavors.

The Friedländer synthesis, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone for constructing the quinoline scaffold, a privileged core in many biologically active compounds.[1][2] While fundamentally robust, its practical application can present challenges ranging from low yields to problematic side reactions. This guide will navigate you through these complexities.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Quinoline Product

Question: I am observing a very low yield, or no product at all, in my Friedländer synthesis. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a common hurdle in the Friedländer synthesis and can stem from several factors.[3] The traditional reaction often requires harsh conditions like high temperatures and strong acid or base catalysis, which can lead to the degradation of starting materials or the formation of side products.[4][5]

Causality and Solutions:

  • Suboptimal Catalyst: The choice of catalyst is critical and highly substrate-dependent.[3] If you are using a traditional strong acid (e.g., H₂SO₄) or base (e.g., NaOH), consider screening alternative, milder catalysts. Modern methods have shown significant improvements with Lewis acids (e.g., neodymium(III) nitrate, zirconium triflate), solid acid catalysts (e.g., Montmorillonite K-10, zeolites), and ionic liquids.[3][6][7] For instance, zirconium triflate in an ethanol-water mixture has been reported to give high yields at moderate temperatures.[3]

  • Incorrect Solvent: The reaction medium plays a crucial role.[3] For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often suitable.[4] Base-mediated reactions may perform better in non-polar solvents such as toluene.[4] In some modern protocols, high yields have been achieved in water or even under solvent-free conditions, which also simplifies purification and reduces environmental impact.[3][8]

  • Inappropriate Temperature and Reaction Time: While higher temperatures can accelerate the reaction, they can also promote decomposition.[3] Systematically vary the reaction temperature in increments (e.g., 10 °C) and monitor the progress by Thin Layer Chromatography (TLC).[9] Microwave irradiation is a powerful technique to dramatically reduce reaction times and often improves yields.[3][6]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Consider switching to a more polar solvent like DMF or ethanol to improve solubility.[3]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side products and how can I minimize their formation?

Answer: The formation of multiple products is a frequent challenge, primarily arising from issues with regioselectivity and competing side reactions like aldol condensation.[5]

Causality and Solutions:

  • Poor Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[4][5]

    • Directed Synthesis: To control regioselectivity, you can introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone.[4]

    • Catalyst Influence: The choice of catalyst can significantly influence regioselectivity. Specific amine catalysts or certain ionic liquids have been shown to favor the formation of a single isomer.[3][4]

  • Aldol Condensation of the Ketone: The ketone starting material can undergo self-condensation, especially under basic conditions, to form α,β-unsaturated ketones and other related impurities.[4][5]

    • Milder Conditions: Switching to milder reaction conditions (lower temperature, weaker base) can suppress this side reaction.

    • Use of Imines: An effective strategy to avoid aldol condensation is to use the imine analogue of the o-aminoaryl ketone.[4]

  • Starting Material Decomposition: As mentioned, harsh conditions can degrade the starting materials.[5] Employing milder catalysts and optimized temperatures is key to preventing this.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedländer synthesis?

A1: There are two generally accepted mechanisms for the Friedländer synthesis.[10] The first involves an initial aldol condensation between the 2-amino-substituted carbonyl compound and the second carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. The second possible pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the final product.[10] The exact mechanism can be influenced by the specific reactants and reaction conditions.

Q2: Are there any modern, more environmentally friendly approaches to the Friedländer synthesis?

A2: Yes, significant progress has been made in developing greener protocols. Many modern methods focus on the use of reusable solid acid catalysts, performing the reaction in water, or utilizing solvent-free conditions.[3][8][11] Microwave-assisted synthesis has also emerged as a more energy-efficient approach that can significantly shorten reaction times.[6]

Q3: Can I use a 2-nitroaryl aldehyde or ketone as a starting material?

A3: Yes, a one-pot synthesis has been developed where a 2-nitroaryl carbonyl compound is reduced in situ to the corresponding 2-amino derivative using reagents like iron powder and a catalytic amount of acid, followed by the Friedländer condensation with a ketone or aldehyde.[12] This method is scalable and tolerates a wide range of functional groups.[12]

Data Presentation & Experimental Protocols

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
Catalyst SystemTypical ConditionsAdvantagesPotential Drawbacks
Strong Acids (e.g., H₂SO₄, TFA)High temperatureReadily availableHarsh conditions, potential for side reactions and decomposition[3][10]
Strong Bases (e.g., NaOH, KOtBu)High temperatureEffective for certain substratesCan promote aldol self-condensation of ketones[1][4]
Lewis Acids (e.g., Zr(OTf)₄, Nd(NO₃)₃·6H₂O)Milder temperatures (e.g., 60 °C)High yields, milder conditionsCatalyst cost and sensitivity to moisture[3][6]
Solid Acid Catalysts (e.g., Zeolites, Nafion)Moderate to high temperatureReusable, environmentally friendlyMay require higher temperatures or longer reaction times[3][11]
Ionic Liquids 50-100 °C, often solvent-freeHigh yields, can control regioselectivity, reusableViscosity can complicate product isolation[3][7]
Catalyst-Free (in Water) 70 °CEnvironmentally benign, simple work-upSubstrate scope may be limited[8]
Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol provides a general procedure for a milder, iodine-catalyzed Friedländer synthesis.[13]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (I₂) (10 mol%)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure quinoline.

Visualizing the Process

Diagram 1: General Reaction Mechanism

Friedlander_Mechanism Reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone/Aldehyde Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone - H₂O Quinoline Quinoline Product Enone->Quinoline Intramolecular Cyclization & - H₂O Troubleshooting_Workflow Start Low Yield in Friedländer Synthesis Check_Catalyst Is the catalyst appropriate for the substrate? Start->Check_Catalyst Screen_Catalysts Screen alternative catalysts: Lewis acids, solid acids, ionic liquids Check_Catalyst->Screen_Catalysts No Check_Conditions Are the temperature and reaction time optimized? Check_Catalyst->Check_Conditions Yes Screen_Catalysts->Check_Conditions Vary_Conditions Systematically vary temperature and monitor by TLC. Consider microwave irradiation. Check_Conditions->Vary_Conditions No Check_Solvent Are the reactants soluble? Check_Conditions->Check_Solvent Yes Vary_Conditions->Check_Solvent Change_Solvent Switch to a more suitable solvent (e.g., DMF, ethanol) or consider solvent-free conditions. Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Change_Solvent->Success

References

Technical Support Center: Quinoline Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline purification using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of quinoline and its derivatives. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Separation and Tailing of Quinoline on Silica Gel Columns

Q: My quinoline compound is streaking severely on the TLC plate and the column, leading to poor separation. What is causing this and how can I resolve it?

A: This is a classic problem when dealing with basic compounds like quinoline on standard silica gel. The issue stems from the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to tailing and poor peak shape.

Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. A small amount of triethylamine (NEt₃) or pyridine, typically 0.1-2%, will compete with your quinoline for the acidic sites on the silica gel, leading to a significant improvement in peak shape.[1][2]

  • Deactivation of Silica Gel: You can neutralize the acidic sites on the silica gel before you even begin your chromatography. This can be achieved by preparing a slurry of the silica gel with your chosen eluent that already contains the basic modifier (e.g., triethylamine) before packing the column.[2] Alternatively, you can flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3]

  • Optimize Sample Loading: Overloading the column is a common reason for band broadening and tailing.[1] Ensure you are not exceeding the capacity of your column. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100, depending on the difficulty of the separation.

Issue 2: On-Column Decomposition of Sensitive Quinoline Derivatives

Q: I suspect my quinoline derivative is decomposing on the silica gel column. How can I prevent this?

A: The acidic nature of silica gel can indeed catalyze the decomposition of sensitive quinoline derivatives, such as quinoline aldehydes.[1] Here’s a hierarchy of troubleshooting steps:

  • Deactivate the Silica Gel: As mentioned previously, neutralizing the silica gel with a basic modifier like triethylamine is the first line of defense against acid-catalyzed decomposition.[1][3]

  • Switch to a Different Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase.[3]

    • Alumina: Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[1][2]

    • Florisil or Cellulose: For particularly sensitive compounds, these stationary phases may offer a milder environment.[1][2]

    • Reversed-Phase Silica (C18): If your quinoline derivative has sufficient non-polar character, reversed-phase chromatography can be a powerful tool to avoid decomposition on acidic silica.[2]

  • Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose. Using flash chromatography with applied pressure will significantly reduce the run time.[1]

  • Lower the Temperature: For thermally labile compounds, running the column in a cold room can help to slow down the rate of decomposition.[1][2]

Issue 3: My Quinoline Compound Won't Elute from the Column

Q: I've tried increasingly polar solvent systems, but my quinoline derivative remains stuck at the top of the silica gel column. What should I do?

A: This situation usually arises from a very strong interaction between a polar quinoline derivative and the silica gel. Here's how to address it:

  • Systematic Increase in Solvent Polarity: Ensure you are systematically and significantly increasing the polarity of your mobile phase. For highly polar quinolines, you may need to move to solvent systems like dichloromethane/methanol or even ethyl acetate/methanol.[1]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, it may be better suited for reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5]

  • Check for Compound Stability: It's also possible that your compound has decomposed on the column and will not elute.[6] You can test for this by performing a simple stability test on a small amount of your compound with silica gel in a vial.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Quinoline Derivative on Silica Gel

This protocol provides a general workflow. The specific solvent system should be optimized for your particular compound using Thin Layer Chromatography (TLC) beforehand. A good solvent system will give your desired compound a retention factor (Rf) of approximately 0.2-0.4.[7]

1. Preparation of the Column:

  • Prepare a slurry of silica gel in your initial, least polar eluent.
  • Gently pour the slurry into the column, ensuring no air bubbles are trapped.
  • Tap the column gently to ensure even packing.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding solvent.[1]

2. Sample Loading:

  • Wet Loading: Dissolve your crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1][8] Carefully add the solution to the top of the column using a pipette.[1][8]
  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1][8] Carefully add this powder to the top of the column.[1]

3. Elution:

  • Start with a non-polar solvent system and gradually increase the polarity (gradient elution) or use a single solvent system (isocratic elution).[9]
  • For flash chromatography, apply gentle air pressure to maintain a constant and rapid flow rate.
  • Collect fractions of a consistent volume.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the purified quinoline derivative.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Quinoline Purification

QuinolinePurificationWorkflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude Quinoline Sample TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Sample->TLC_Analysis Column_Packing Column Packing (Silica Gel or Alternative) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Quinoline Pure Quinoline Product Solvent_Removal->Pure_Quinoline

Caption: A typical workflow for the purification of quinoline derivatives using column chromatography.

Troubleshooting Decision Tree for Quinoline Purification

TroubleshootingDecisionTree Start Start | Problem with Quinoline Purification Problem_Type Identify the Primary Issue Start->Problem_Type Tailing Poor Separation / Tailing Problem_Type->Tailing Tailing? Decomposition Compound Decomposition Problem_Type->Decomposition Decomposition? No_Elution Compound Not Eluting Problem_Type->No_Elution No Elution? Tailing_Action1 Add Basic Modifier (e.g., 0.1-2% Triethylamine) to Eluent Tailing->Tailing_Action1 Decomposition_Action1 Deactivate Silica Gel with Base Decomposition->Decomposition_Action1 No_Elution_Action1 Systematically Increase Solvent Polarity (e.g., use MeOH) No_Elution->No_Elution_Action1 Tailing_Action2 Deactivate Silica Gel with Base Before Loading Tailing_Action1->Tailing_Action2 Tailing_Action3 Reduce Sample Load Tailing_Action2->Tailing_Action3 Decomposition_Action2 Switch to Alternative Stationary Phase (Alumina, Florisil, C18) Decomposition_Action1->Decomposition_Action2 Decomposition_Action3 Use Flash Chromatography to Minimize Time Decomposition_Action2->Decomposition_Action3 Decomposition_Action4 Run Column at Lower Temperature Decomposition_Action3->Decomposition_Action4 No_Elution_Action2 Consider Reversed-Phase Chromatography (C18) No_Elution_Action1->No_Elution_Action2 No_Elution_Action3 Check for On-Column Decomposition No_Elution_Action2->No_Elution_Action3

Caption: A decision tree to guide troubleshooting common issues in quinoline purification.

Data Presentation

Stationary PhaseCommon Eluent SystemsAdvantagesDisadvantages
Silica Gel Hexane/Ethyl Acetate, Dichloromethane/MethanolWidely available, versatile for many compounds.Acidic nature can cause tailing and decomposition of basic compounds like quinolines.[1][2]
Alumina (Neutral or Basic) Hexane/Ethyl Acetate, DichloromethaneGood for basic and neutral compounds, less acidic than silica.[1][2]Can be more reactive than silica for some functional groups.
Reversed-Phase (C18) Water/Acetonitrile, Water/MethanolExcellent for polar compounds that are strongly retained on normal phase.[2][4]Less suitable for very non-polar compounds.

References

"addressing regioselectivity in Friedländer synthesis with unsymmetrical ketones"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselectivity in Friedländer Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in the Friedländer annulation: controlling regioselectivity when using unsymmetrical ketones. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this complex synthetic problem.

Frequently Asked Questions (FAQs)

Q1: What is the root cause of poor regioselectivity in the Friedländer synthesis with unsymmetrical ketones?

The formation of two regioisomers arises from the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone, which possesses two distinct α-methylene groups that can participate in the initial condensation step.[1] This leads to a mixture of quinoline products, complicating purification and reducing the yield of the desired isomer.[1] The outcome is a delicate balance of several competing factors.

Q2: Which factors have the most significant impact on the regiochemical outcome?

The regioselectivity of the Friedländer synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1] The choice of catalyst (acidic vs. basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: Is there a general rule of thumb for predicting the major regioisomer?

Predicting the major isomer can be challenging due to the interplay of various factors. However, a common observation is that under kinetic control (lower temperatures, irreversible conditions), the reaction often favors the less sterically hindered product.[2][3] Conversely, under thermodynamic control (higher temperatures, reversible conditions), the more stable, often more substituted, quinoline product may be favored.[2][3]

Q4: Can modifying the substrate improve regioselectivity?

Yes, substrate modification can be a powerful strategy. Introducing a directing group, such as a phosphonate group, on one of the α-carbons of the ketone can effectively block one reaction pathway and lead to the formation of a single regioisomer.[1][4][5]

Troubleshooting Guides & Optimization Strategies

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a common scenario indicating that the energy barriers for the two competing reaction pathways are very similar under your current conditions. Here’s how to troubleshoot:

Underlying Cause: The reaction conditions are not selective enough to favor one pathway over the other. This could be due to suboptimal temperature, catalyst, or solvent.

Solutions:

  • Catalyst Screening: The choice of catalyst is paramount. Both acid and base catalysts can be used, and their nature can profoundly impact regioselectivity.[6][7]

    • Acid Catalysis: Often proceeds through an initial Schiff base formation.[8] Lewis acids and Brønsted acids like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) are commonly used.[9]

    • Base Catalysis: Tends to favor an initial aldol condensation pathway.[8] Bases like potassium hydroxide (KOH), sodium ethoxide, or piperidine are typical choices.[10][11]

    • Amine Catalysts: Specific amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[12][13][14]

  • Temperature Adjustment (Kinetic vs. Thermodynamic Control):

    • For the Kinetically Favored Product (often less substituted/hindered): Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[3] This favors the pathway with the lower activation energy, which is often the one leading to the less sterically hindered product.[2][3]

    • For the Thermodynamically Favored Product (often more substituted/stable): Employ higher temperatures (e.g., reflux).[3] This allows the reaction to reach equilibrium, favoring the formation of the more stable regioisomer.[2][3]

  • Solvent Optimization: The polarity of the solvent can influence the stability of intermediates and transition states. Systematically screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).[1][15]

Issue 2: The desired regioisomer is the minor product.

This indicates that the current reaction conditions favor the formation of the undesired isomer.

Underlying Cause: The reaction is likely under either kinetic or thermodynamic control that favors the unwanted product.

Solutions:

  • Reverse the Control Conditions: If you suspect you are under kinetic control (low temperature) and obtaining the undesired product, try switching to thermodynamic conditions (high temperature) to favor the more stable isomer, and vice-versa.[16]

  • Steric and Electronic Modifications:

    • Steric Hindrance: If possible, modify your substrates to introduce bulky substituents that disfavor reaction at one of the α-carbons.[1] For example, using a bulkier group on the unsymmetrical ketone can direct the reaction to the less hindered position.[1]

    • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the 2-aminoaryl ketone and the unsymmetrical ketone can influence the acidity of the α-protons and the reactivity of the carbonyl groups, thereby directing the regioselectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening

This protocol provides a framework for systematically evaluating the effect of different catalysts and solvents on regioselectivity.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Unsymmetrical ketone (1.2 mmol)

  • Catalyst (e.g., p-TsOH, KOH, piperidine) (0.1 mmol)

  • Solvent (e.g., ethanol, toluene, DMF) (5 mL)

Procedure:

  • To a stirred solution of the 2-aminoaryl ketone and the unsymmetrical ketone in the chosen solvent, add the catalyst.[1]

  • Heat the reaction mixture to the desired temperature (e.g., room temperature, 50 °C, reflux).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ (for acid catalysis) or water (for base catalysis).[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]

Variable Conditions to Test Expected Outcome
Catalyst p-TsOH, TFA, KOH, PiperidineDifferent catalysts may favor different mechanistic pathways, altering the regioisomeric ratio.
Solvent Toluene, Ethanol, DMF, AcetonitrileSolvent polarity can influence transition state energies.
Temperature 0 °C, Room Temperature, 80 °C, RefluxLower temperatures favor kinetic control; higher temperatures favor thermodynamic control.[3]
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation can accelerate the reaction and sometimes alter the regioselectivity.[17]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Cyclic or unsymmetrical ketone (1.2 mmol)

  • Glacial acetic acid (as both solvent and catalyst)

Procedure:

  • In a microwave-safe vial, combine the 2-aminobenzophenone and the ketone.

  • Add neat acetic acid to the mixture.[17]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[17]

  • After cooling, dilute the mixture with water and neutralize with a base (e.g., NaHCO₃).

  • Extract the product, dry the organic layer, and analyze the regiomeric ratio as described in Protocol 1.

Visualizing the Mechanistic Pathways

The regioselectivity in the Friedländer synthesis is dictated by two competing mechanistic pathways: the aldol addition-first pathway and the Schiff base formation-first pathway.[8][9]

Friedlander_Mechanism cluster_start Starting Materials cluster_path1 Pathway 1: Aldol Addition First (Base-Catalyzed) cluster_path2 Pathway 2: Schiff Base First (Acid-Catalyzed) cluster_end Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone A1 Enolate Formation (α or α') 2-Aminoaryl Ketone->A1 B1 Schiff Base (Imine) Formation 2-Aminoaryl Ketone->B1 Acid Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->A1 Base Unsymmetrical Ketone->B1 A2 Aldol Adduct A1->A2 A3 Cyclization & Dehydration A2->A3 Regioisomer A Regioisomer A A3->Regioisomer A Regioisomer B Regioisomer B A3->Regioisomer B B2 Intramolecular Aldol-type Reaction B1->B2 B3 Dehydration B2->B3 B3->Regioisomer A B3->Regioisomer B

Caption: Competing pathways in the Friedländer synthesis.

Logical Flow for Troubleshooting

This diagram outlines a systematic approach to optimizing regioselectivity.

Troubleshooting_Flowchart start Start: Poor Regioselectivity cond_check Analyze Initial Conditions (Catalyst, Temp, Solvent) start->cond_check path_kinetic Hypothesis: Kinetic Control Favored cond_check->path_kinetic Low Temp? path_thermo Hypothesis: Thermodynamic Control Favored cond_check->path_thermo High Temp? action_increase_temp Action: Increase Temperature Use Reversible Conditions path_kinetic->action_increase_temp action_decrease_temp Action: Decrease Temperature Use Irreversible Conditions path_thermo->action_decrease_temp catalyst_screen Action: Screen Catalysts (Acid, Base, Amine) action_increase_temp->catalyst_screen action_decrease_temp->catalyst_screen substrate_mod Advanced: Modify Substrate (e.g., Directing Groups) catalyst_screen->substrate_mod If still poor end End: Optimized Regioselectivity catalyst_screen->end Success substrate_mod->end

Caption: A systematic workflow for optimizing regioselectivity.

References

"minimizing byproduct formation in Skraup quinoline synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Skraup quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful yet challenging reaction. Our focus is to provide expert-driven, practical solutions for minimizing byproduct formation, particularly tar, and optimizing your quinoline synthesis for higher yield and purity.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of heterocyclic chemistry for creating the quinoline scaffold.[1][2] The reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3] The mechanism proceeds through the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.[4][5]

However, the very conditions that drive the reaction—strong acid and high heat—are also responsible for its most significant drawback: the formation of large quantities of tar from the polymerization of the acrolein intermediate.[6][7] This guide provides direct answers to the most common issues encountered during this synthesis, grounded in mechanistic understanding and validated laboratory practices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Skraup synthesis.

Q1: My reaction is extremely exothermic and difficult to control. What are the immediate and preventative measures?

Answer: A runaway Skraup reaction is a critical safety hazard due to the highly exothermic nature of the process.[5] Immediate containment is key, followed by preventative measures in subsequent experiments.

Immediate Actions for a Runaway Reaction:

  • Cooling: If it is safe to do so, immediately immerse the reaction flask in a large ice-water bath to rapidly reduce the internal temperature.[6]

  • Safety First: Ensure a blast shield is positioned between you and the apparatus. Be prepared for a sudden increase in pressure and ensure adequate venting is in place.[6] Do not cap the system tightly.

  • Ventilation: The reaction must be performed in a certified, high-performance fume hood.[8][9]

Preventative Measures to Ensure Control:

  • Use a Moderator: The single most important step to tame the reaction's violence is the addition of a moderator. Ferrous sulfate (FeSO₄•7H₂O) is the most common and effective choice.[5][7] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a sudden, violent exotherm.[6][10] Boric acid has also been used for this purpose.[5][11]

  • Controlled Reagent Addition: The order and rate of addition are critical. The recommended sequence is: aniline, ferrous sulfate, glycerol, and then the slow, careful addition of concentrated sulfuric acid with external cooling.[6]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source immediately.[6][9] The reaction's own exotherm should sustain reflux for a significant period (e.g., 30-60 minutes). Re-apply heat only after this initial, vigorous phase has subsided to complete the reaction.[6]

Q2: My yield is very low, and the main product is an intractable tar. How can I fix this?

Answer: Low yields and excessive tar formation are intrinsically linked and represent the most common challenge in the Skraup synthesis.[7] This issue stems directly from the polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[6]

Causality: Concentrated sulfuric acid and high temperatures, necessary for the main reaction, also aggressively promote the polymerization of the α,β-unsaturated acrolein intermediate.[7] Once this process begins, it can quickly consume the intermediates, leading to a dramatic drop in the yield of the desired quinoline and the formation of a non-volatile, tarry residue.

Troubleshooting Workflow for Tar Formation:

G cluster_0 Problem Identification cluster_1 Primary Checkpoints cluster_2 Corrective Actions cluster_3 Outcome Start Low Yield & High Tar Formation Temp Was Reaction Temperature > 150°C? Start->Temp Moderator Was a Moderator (e.g., FeSO₄) Used? Temp->Moderator No ReduceTemp Action: Maintain Temp at 100-140°C Temp->ReduceTemp Yes Heating Was Initial Heating Gradual? Moderator->Heating Yes AddModerator Action: Add FeSO₄ Before Acid Moderator->AddModerator No ControlHeat Action: Heat Gently, Remove Heat at Exotherm Heating->ControlHeat No Result Improved Yield, Minimized Tar Heating->Result Yes ReduceTemp->Moderator AddModerator->Heating ControlHeat->Result

Caption: Troubleshooting workflow for tar formation.

Key Optimization Strategies:

  • Strict Temperature Control: Avoid excessive temperatures. While the dehydration of glycerol requires heat, temperatures exceeding 150°C dramatically accelerate acrolein polymerization.[7][12] Maintain the reaction temperature within the 100–140°C range.[12]

  • Ensure Moderator Presence: As mentioned above, ferrous sulfate is essential not only for safety but also for yield, as it promotes a smoother reaction pathway, disfavoring polymerization.[7]

  • Consider Alternative Oxidants: While nitrobenzene is traditional, arsenic acid is known to produce a less violent reaction, which can reduce byproduct formation.[1] Iodine (I₂) is another effective alternative that can be used in catalytic amounts.[6][13]

Q3: My crude product is a dark, viscous oil. What is the most effective purification strategy?

Answer: Purifying quinoline from the tarry residue is a critical final step. A multi-step approach is typically required to achieve high purity.

  • Steam Distillation (Primary Purification): This is the most robust and widely used method to separate the volatile quinoline product from the non-volatile tar and inorganic salts.[6][14]

    • Procedure: After the reaction is complete and cooled, the mixture is diluted with water and made strongly alkaline with concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base. Steam is then passed through the mixture. The quinoline, being steam-volatile, co-distills with the water and is collected in the receiving flask.[6] Unreacted nitrobenzene, if used, will also co-distill.[9]

  • Removal of Unreacted Aniline: The steam distillate may still contain unreacted aniline. This can be removed by diazotization.

    • Procedure: The distillate is acidified with sulfuric acid, cooled to 0–5°C, and treated with a saturated solution of sodium nitrite (NaNO₂).[10] This converts the aniline into a non-volatile diazonium salt. Warming the mixture decomposes the salt.[15] A subsequent steam distillation will then isolate the pure quinoline.[10]

  • High-Purity Methods (Salt Formation): For analytical or pharmaceutical-grade purity, conversion to a crystalline salt is highly effective.

    • Picrate Salt Formation: The crude quinoline is dissolved in ethanol and treated with a solution of picric acid. The quinoline picrate precipitates as yellow crystals, which can be isolated by filtration and recrystallized. The pure quinoline is then regenerated by treating the salt with a base and extracting or distilling.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each component in the Skraup synthesis?

Answer: Each reagent has a well-defined function:

  • Aniline (or derivative): Provides the benzene ring and the nitrogen atom that will become part of the final quinoline heterocycle.[6]

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, C4) of the quinoline ring. It dehydrates in situ under the action of hot sulfuric acid to form acrolein (propenal).[2][17]

  • Concentrated Sulfuric Acid: Serves two primary roles: it is the dehydrating agent that converts glycerol to acrolein, and it acts as the acid catalyst for the subsequent cyclization and dehydration steps of the reaction mechanism.[17][18]

  • Oxidizing Agent (e.g., Nitrobenzene): The final step of the mechanism is the aromatization of a 1,2-dihydroquinoline intermediate. The oxidizing agent facilitates this dehydrogenation to form the stable aromatic quinoline ring.[5][19]

Q2: How does the choice of oxidizing agent affect the reaction?

Answer: The oxidizing agent is crucial for the final aromatization step and can significantly influence the reaction's safety, yield, and workup.

Oxidizing AgentRole / CharacteristicsAdvantagesDisadvantages
Nitrobenzene Traditional oxidant; often doubles as a high-boiling solvent.[1][3]Readily available; effective. The reduced aniline can re-enter the reaction.[5]Leads to a very vigorous, often violent reaction.[5][10] Toxic.[9]
Arsenic Acid (As₂O₅) A common alternative to nitrobenzene.[2]Results in a much less violent and more controllable reaction.[1]Highly toxic and poses significant environmental/disposal concerns.
Iodine (I₂) Can be used in catalytic amounts.[6]Milder conditions; avoids heavy metal or toxic organic oxidants.May be less effective for highly deactivated aniline substrates.
Ferric Salts (e.g., FeCl₃) Lewis acid character can also aid in catalysis.Less toxic than arsenic acid.Yields can be variable.
Q3: What is the mechanistic role of ferrous sulfate (FeSO₄)?

Answer: While the exact mechanism is debated, ferrous sulfate is primarily considered a reaction moderator . It smooths the rate of the oxidation step, preventing the explosive release of energy that characterizes uncontrolled Skraup reactions.[6][10] It is believed to act as an oxygen transfer agent or catalyst, breaking the highly exothermic final oxidation into smaller, more manageable steps.[10] Its inclusion is a critical safety and process control measure.[7]

Q4: How does acrolein polymerization lead to byproduct formation?

Answer: Acrolein is an α,β-unsaturated aldehyde, making it highly susceptible to polymerization, especially under strongly acidic conditions. The desired reaction pathway (Michael addition of aniline) competes directly with the undesired polymerization pathway.

G cluster_main Desired Pathway cluster_side Undesired Pathway Glycerol Glycerol + H₂SO₄ Acrolein Acrolein Intermediate Glycerol->Acrolein -2H₂O Michael Michael Addition (with Aniline) Acrolein->Michael Polymerization Acid-Catalyzed Polymerization Acrolein->Polymerization High Temp Excess Acid Cyclization Cyclization & Dehydration Michael->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Tar Tar Byproduct Polymerization->Tar

Caption: Competing reaction pathways in the Skraup synthesis.

Optimized Protocol: Synthesis of Quinoline

This protocol incorporates measures to control the reaction exotherm and minimize tar formation.

Safety Warning: This reaction is hazardous. It must be performed by trained personnel in a well-ventilated fume hood, behind a blast shield. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8][9] Concentrated sulfuric acid is highly corrosive, and aniline and nitrobenzene are toxic.[9]

Reagents & Equipment:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄•7H₂O)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for workup)

  • Round-bottom flask (sized so reactants occupy no more than half the volume)

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Large ice-water bath

  • Steam distillation apparatus

Procedure:

  • Setup: In the round-bottom flask equipped with a stirrer and reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol. Begin stirring to form a slurry.[6]

  • Acid Addition: Place the flask in an ice-water bath. Slowly and cautiously, add the concentrated sulfuric acid via the dropping funnel to the stirred mixture. The rate of addition should be controlled to keep the internal temperature manageable.[6]

  • Reaction Initiation: Once the acid addition is complete, replace the ice bath with a heating mantle. Heat the mixture gently. Monitor the contents closely.[9]

  • Controlled Reflux: As the temperature rises, the reaction will initiate, and the mixture will begin to boil vigorously. Immediately remove the heating mantle. The exothermic nature of the reaction will sustain reflux for 30-60 minutes.[6] Do not apply external heat during this phase.

  • Completion of Reaction: After the initial vigorous exotherm has subsided, return the heating mantle and heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[6]

  • Workup - Steam Distillation: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with a volume of water and transfer it to a larger flask suitable for steam distillation.

  • Place the flask in an ice bath and slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide until it is strongly alkaline (check with pH paper).

  • Perform steam distillation to isolate the crude product. The quinoline and unreacted nitrobenzene will co-distill.[9] Collect the distillate until it runs clear.

  • Purification: Purify the collected crude quinoline using the methods described in Troubleshooting Q3 (e.g., removal of aniline via diazotization followed by a second distillation or purification via salt formation). The final product can be purified by vacuum distillation.[14]

References

Technical Support Center: Monitoring Quinoline Synthesis Progress Using TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of monitoring quinoline synthesis reactions using Thin-Layer Chromatography (TLC). This guide is crafted for researchers, scientists, and drug development professionals who rely on the precision and simplicity of TLC to navigate the complexities of quinoline synthesis. Here, we dissect common challenges and provide actionable solutions in a direct question-and-answer format, grounding our advice in established scientific principles.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the TLC analysis of quinoline synthesis, from sample preparation to the final visualization.

Sample Preparation & Application

Q1: How should I prepare my reaction mixture for TLC analysis?

Proper sample preparation is paramount for clean and interpretable chromatograms. A tiny aliquot of the reaction mixture should be diluted in a volatile organic solvent, such as ethyl acetate or dichloromethane.[1] A concentration of approximately 1% is generally effective for TLC analysis.[1] If your reaction is in a high-boiling solvent like DMF or DMSO, which can cause streaking, you can spot the plate and then place it under a high vacuum for a few minutes before development.[2]

Q2: My spots are streaking from the baseline. What are the common causes and how can I fix this?

Streaking is a common issue that can obscure results. The primary causes include:

  • Sample Overloading: The most frequent cause of streaking is applying too much sample to the plate.[1][3] To resolve this, dilute your sample further and re-spot.[1]

  • Highly Polar or Ionizable Compounds: Quinolines, being basic, can interact strongly with the acidic silica gel, leading to tailing.[4] Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane to your mobile phase can neutralize the active sites on the silica and produce sharper spots.[4]

  • Inappropriate Spotting Solvent: If the sample is applied in a highly polar solvent, it can lead to a "double spotting" effect or streaking. Ensure the spotting solvent is volatile and not significantly more polar than the mobile phase.

Q3: My spots are large and diffuse. How can I achieve sharper, more compact spots?

Large, diffuse spots reduce the resolution of your TLC, making it difficult to distinguish between components with similar polarities. To achieve smaller, more defined spots:

  • Minimize Spot Size: Aim for initial spot diameters of no more than 1-2 mm.[5]

  • Use a Volatile Spotting Solvent: This ensures the solvent evaporates quickly, preventing the sample from spreading.

  • Dry Between Applications: If you need to apply more sample, do so in multiple small applications to the same spot, allowing the solvent to fully evaporate between each application.[4][6]

Solvent System (Mobile Phase) Selection & Optimization

Q4: How do I choose an appropriate starting solvent system for my quinoline synthesis?

The choice of solvent system, or mobile phase, is critical for achieving good separation. A good starting point for quinoline derivatives of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[7][8] For more polar quinolines, a system like 5% methanol in dichloromethane may be more suitable.[7][8] As a general guideline, aim for an Rf value between 0.3 and 0.7 for your product.[7][9]

Q5: My spots are all clustered at the baseline (Rf ≈ 0). What does this signify and how do I adjust my mobile phase?

An Rf value near zero indicates that your compounds are too polar for the current solvent system and are strongly adsorbed to the stationary phase.[4] To move the spots up the plate, you need to increase the polarity of your mobile phase.[4] For example, if you are using 10% ethyl acetate in hexanes, try increasing the proportion of ethyl acetate to 30% or 50%.[7]

Q6: My spots have all run to the top of the plate (Rf ≈ 1). How should I modify my solvent system?

An Rf value close to one suggests that your mobile phase is too polar, and your compounds are spending too much time in the solvent and not interacting sufficiently with the stationary phase.[4] To decrease the Rf values, you need to reduce the polarity of your solvent system.[4] This can be achieved by decreasing the proportion of the polar solvent or choosing a less polar solvent altogether.[4]

Q7: I'm seeing co-elution of my starting material and product. How can I improve the separation?

When your starting material and product have very similar Rf values, it can be challenging to monitor the reaction's progress. Here are a few strategies to improve separation:

  • Fine-Tune the Solvent System: Try different solvent combinations. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.

  • Use a Co-spot: A "co-spot" lane, where both the starting material and the reaction mixture are spotted on top of each other, is invaluable.[10] If the product and starting material are different, you may see an elongated spot or two distinct spots in the co-spot lane.[11]

TLC Plate & Development

Q8: What type of TLC plate is best for quinoline derivatives?

For most applications involving quinoline derivatives, standard silica gel plates (often designated as Silica Gel 60 F254) are the stationary phase of choice.[12] The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization under 254 nm UV light.[13]

Q9: The solvent front is running unevenly. What might be causing this and how does it affect my results?

An uneven solvent front will lead to inaccurate Rf values.[5] Common causes include:

  • Uneven Plate Surface: The silica gel layer may be damaged or of non-uniform thickness.[6]

  • Improper Plate Placement: The plate may be touching the sides of the developing chamber or the filter paper.[6]

  • Tilted Plate: Ensure the plate is placed evenly in the chamber and not at an angle.[5]

Q10: Why is it important to have a saturated TLC chamber, and how do I ensure it?

A saturated chamber, where the atmosphere is saturated with solvent vapors, is crucial for reproducible Rf values. To achieve this, line the inside of the developing chamber with a piece of filter paper that is partially submerged in the solvent pool.[7] This allows the solvent to wick up the paper, increasing the surface area for evaporation and ensuring the chamber's atmosphere is saturated.

Visualization

Q11: My quinoline product is not showing up under UV light. What are some alternative visualization techniques?

While many quinolines are UV-active due to their aromatic nature, some may not be, or the concentration may be too low to detect.[4][7] In such cases, chemical staining is necessary.[13]

  • Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a chamber containing a few iodine crystals.[13][14] Iodine vapor complexes with many organic compounds, making them appear as brown spots.[7][14]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for visualizing compounds that can be oxidized.[15] It results in yellow-brown spots on a purple background.[7]

Q12: How can I differentiate between my starting materials, intermediates, and the final quinoline product on the TLC plate?

The key to monitoring a reaction is to run reference spots of your starting materials alongside the reaction mixture.[11] A typical setup involves three lanes:

  • Starting Material: A spot of your limiting reactant.

  • Co-spot: A spot of the starting material with the reaction mixture spotted on top.

  • Reaction Mixture: A spot of the reaction mixture at a specific time point.

As the reaction progresses, you should observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product.[16]

Interpretation & Data Analysis

Q13: How do I calculate the Retention Factor (Rf) and what does it signify?

The Retention Factor (Rf) is a ratio calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[7][17]

Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [7]

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[18] Generally, less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have lower Rf values.[16]

Q14: Can I use TLC to estimate the reaction conversion or yield? How reliable is this?

While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis by observing the relative intensity of the spots.[19] As the reaction proceeds, the starting material spot should diminish in intensity while the product spot becomes more intense. For more accurate quantitative analysis, techniques like densitometry or image analysis software can be employed to measure the intensity of the spots.[20][21] However, for precise yield determination, other methods like HPLC, GC, or NMR are necessary.

Part 2: Protocols & Methodologies

Protocol 1: General Procedure for Monitoring a Quinoline Synthesis Reaction by TLC
  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere. Cover the chamber tightly.[7]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark the lanes where you will spot your samples.[12]

  • Sample Application:

    • In the first lane, spot a dilute solution of your starting material.

    • In the second lane, apply a spot of the starting material, and then carefully spot the reaction mixture directly on top (the co-spot).

    • In the third lane, spot the reaction mixture.

    • Ensure each spot is small and allow the solvent to evaporate completely before development.[10]

  • Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[7] Cover the chamber and allow the solvent to move up the plate via capillary action.[3]

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[7][13] If no spots are visible, proceed with a chemical staining method (e.g., iodine chamber or permanganate dip).[3]

  • Interpretation: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate product formation. Calculate the Rf values for all spots.[16]

Protocol 2: Preparation of a Potassium Permanganate Stain

This stain is excellent for visualizing compounds that can be oxidized.[15]

  • Solution Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.

  • Staining: Dip the dried TLC plate into the solution for a few seconds.

  • Visualization: Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple background.[7]

Part 3: Visualizations & Data Presentation

Table 1: Common Solvent Systems for Quinoline Synthesis TLC
Quinoline Synthesis TypeStarting Solvent System (v/v)Typical Rf Range for ProductNotes
General/Unsubstituted20-30% Ethyl Acetate in Hexanes0.3 - 0.6A good starting point for many quinoline derivatives.[7]
Skraup Synthesis50% Ethyl Acetate in Petroleum Ether0.4 - 0.7Often used for monitoring the formation of the quinoline core.[22]
Doebner-von Miller30-50% Ethyl Acetate in Hexanes0.3 - 0.5May require the addition of triethylamine to prevent tailing.[23]
Friedländer Synthesis10-20% Methanol in Dichloromethane0.2 - 0.5Suitable for more polar products often formed in this synthesis.[7]

Note: These are starting points and may require optimization based on the specific substrates and reaction conditions.

Diagrams

TLC_Troubleshooting_Workflow cluster_spot_shape Poor Spot Shape cluster_spot_position Poor Spot Position cluster_visibility No Spots Visible cluster_solutions_shape Solutions for Shape cluster_solutions_position Solutions for Position cluster_solutions_visibility Solutions for Visibility start TLC Problem Identified streaking Streaking or Tailing? start->streaking large_spot Large/Diffuse Spot? start->large_spot at_baseline Spots at Baseline (Rf ≈ 0)? start->at_baseline at_front Spots at Solvent Front (Rf ≈ 1)? start->at_front no_spots No Spots Visible? start->no_spots sol_overload Dilute Sample (Overloaded?) streaking->sol_overload Yes sol_base Add Base (e.g., Et3N) to Mobile Phase streaking->sol_base Yes sol_spotting Improve Spotting Technique (smaller spots, dry between applications) large_spot->sol_spotting Yes sol_increase_polarity Increase Mobile Phase Polarity at_baseline->sol_increase_polarity Yes sol_decrease_polarity Decrease Mobile Phase Polarity at_front->sol_decrease_polarity Yes sol_uv Check Under UV (254nm) no_spots->sol_uv Yes sol_stain Use a Chemical Stain (Iodine, KMnO4) sol_concentrate Concentrate Sample or Spot Multiple Times sol_stain->sol_concentrate Still nothing? sol_uv->sol_stain Still nothing?

Caption: A workflow for diagnosing and resolving common TLC issues.

Caption: A visual guide to interpreting TLC plates during a reaction.

References

Technical Support Center: Synthesis of Highly Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of highly substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis of these vital heterocyclic compounds. Quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, their synthesis, particularly with multiple substitutions, is frequently plagued by issues of low yield, poor regioselectivity, and difficult purification.[3][4]

This resource provides practical, experience-driven troubleshooting guides and frequently asked questions to help you optimize your synthetic strategies and achieve your target molecules with greater efficiency and purity.

Troubleshooting Guides

This section addresses specific experimental failures you may encounter during the synthesis of highly substituted quinolines, categorized by common synthetic methods.

Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a powerful tool for creating polysubstituted quinolines.[5][6][7] However, challenges often arise, especially with complex substrates.

Problem 1: Low to No Yield of the Desired Quinoline

  • Symptom: Your reaction yields are consistently low, or you are unable to isolate the desired product.

  • Potential Causes & Solutions:

    Potential Cause Underlying Rationale Suggested Solution
    Inappropriate Catalyst The choice of acid or base catalyst is critical and substrate-dependent. Harsh conditions can lead to side reactions and degradation.[5]Screen a panel of catalysts. For acid catalysis, try p-toluenesulfonic acid (p-TsOH), iodine, or Lewis acids like Nd(NO₃)₃·6H₂O.[7] For base catalysis, KOH or KOtBu can be effective. In some cases, catalyst-free conditions at elevated temperatures may work.[8][9]
    Poor Solubility of Reactants If reactants are not fully dissolved, the reaction kinetics will be slow, leading to incomplete conversion.Switch to a more polar solvent like DMF or ethanol, especially for microwave-assisted reactions which can improve energy absorption.[5]
    Side Reactions (e.g., Aldol Condensation) The carbonyl compound with the α-methylene group can undergo self-condensation, especially under basic conditions, reducing the amount available for the desired reaction.[5][10]To avoid aldol side reactions, consider using an imine analog of the o-aniline starting material.[10] Alternatively, carefully control the reaction temperature and the rate of addition of the carbonyl compound.
    Steric Hindrance Bulky substituents on either the 2-aminoaryl carbonyl or the methylene-containing reactant can sterically hinder the initial condensation or the final cyclization step.If possible, consider starting materials with less steric bulk. Alternatively, prolonged reaction times or higher temperatures may be necessary to overcome the activation energy barrier.

Problem 2: Formation of a Mixture of Regioisomers

  • Symptom: When using an unsymmetrical ketone, you isolate a mixture of quinoline isomers that are difficult to separate.

  • Potential Causes & Solutions:

    Potential Cause Underlying Rationale Suggested Solution
    Lack of Regiocontrol in Condensation Condensation can occur on either side of the carbonyl group in an unsymmetrical ketone, leading to different substitution patterns on the resulting quinoline.[8][10]Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to favor condensation at a specific position.[3][10]
    Catalyst Influence The nature of the catalyst can influence the regiochemical outcome of the reaction.[11]The use of specific amine catalysts or ionic liquids has been shown to favor the formation of a single regioisomer.[3][10]
    Reaction Conditions Temperature and solvent can play a role in the kinetic versus thermodynamic control of the reaction, which can affect the isomeric ratio.Systematically vary the reaction temperature and solvent to identify conditions that maximize the formation of the desired isomer.[3][11]
Doebner-von Miller & Skraup Syntheses

These classic methods often involve harsh acidic conditions and can be challenging to control, especially for highly substituted anilines.

Problem 3: Significant Tar and Polymer Formation

  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation nearly impossible and drastically reducing yields.[12][13]

  • Potential Causes & Solutions:

    Potential Cause Underlying Rationale Suggested Solution
    Polymerization of Carbonyl Substrate Strong acid catalysis can promote the self-polymerization of the α,β-unsaturated aldehyde or ketone.[12][13]Employ a biphasic solvent system (e.g., aqueous HCl with toluene) to sequester the carbonyl compound in the organic phase, reducing its self-condensation in the acidic aqueous phase.[13] Slow addition of the carbonyl compound can also help.[12]
    Exothermic Reaction The Skraup synthesis, in particular, is notoriously exothermic and can lead to charring if not controlled.[12]Add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[12] Ensure efficient stirring and slow, controlled addition of sulfuric acid with adequate cooling.[12]

Problem 4: Low Yields with Substituted Anilines

  • Symptom: The reaction fails or gives very low yields when using anilines with certain substituents.

  • Potential Causes & Solutions:

    Potential Cause Underlying Rationale Suggested Solution
    Electron-Withdrawing Groups Anilines bearing strong electron-withdrawing groups are less nucleophilic and can be unreactive under standard Doebner-von Miller conditions.[13][14]Consider alternative, milder synthetic routes. Modern methods involving transition metal catalysis may be more suitable for these substrates.[15]
    Steric Hindrance Substituents at the ortho position of the aniline can sterically hinder the cyclization step.Optimize reaction conditions by systematically varying the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial.[13]
Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[16][17]

Problem 5: Poor Yields and Regioselectivity Issues

  • Symptom: Low yields of the desired quinoline, often accompanied by the formation of regioisomers when using unsymmetrical β-diketones.

  • Potential Causes & Solutions:

    Potential Cause Underlying Rationale Suggested Solution
    Inefficient Cyclization Catalyst The commonly used sulfuric acid may not be the most effective catalyst for the cyclization step.[3][16]The use of a polyphosphoric ester (PPE) catalyst can be more efficient as a dehydrating agent.[3][16]
    Steric and Electronic Effects The regioselectivity is governed by a complex interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone.[3][11][16]Increasing the steric bulk on the β-diketone and using anilines with methoxy substituents can favor the formation of 2-substituted quinolines. Conversely, anilines with chloro or fluoro substituents may favor the 4-substituted regioisomer.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most versatile modern methods for synthesizing highly substituted quinolines?

While classic named reactions are still widely used, modern synthetic methods offer milder conditions and greater functional group tolerance. Transition metal-catalyzed C-H activation and functionalization have emerged as powerful strategies for the regioselective synthesis and derivatization of quinolines.[11][15][18][19] These methods often allow for the introduction of substituents at positions that are difficult to access through traditional approaches.

Q2: How can I improve the purification of my highly substituted quinoline product?

Purification of quinolines can be challenging due to their basic nature and the presence of often-colored impurities.[20]

  • Column Chromatography: If your compound is unstable on silica gel, consider using deactivated silica (with triethylamine or sodium bicarbonate) or alternative stationary phases like alumina (neutral or basic), Florisil, or even C18 reverse-phase silica.[21]

  • Crystallization: For oily products that resist crystallization, try solvent screening. Adding a non-polar solvent like hexane to a concentrated solution in a more polar solvent (e.g., dichloromethane) can induce precipitation.[20]

  • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the quinoline into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the purified quinoline extracted back into an organic solvent.

  • Inert Atmosphere: Some quinoline derivatives can be sensitive to air and light.[21] Performing purification steps like column chromatography or washing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[21]

Q3: My catalyst seems to be deactivating during the reaction. What could be the cause?

Catalyst deactivation can occur for several reasons in quinoline synthesis. The nitrogen atom in the quinoline product or intermediates can coordinate to the metal center of the catalyst, leading to its deactivation.[18][22] Additionally, in reactions involving hydrogenation steps, intermediates like 1,2,3,4-tetrahydroquinoline can contribute to catalyst deactivation.[22] To mitigate this, consider using a higher catalyst loading, or choose a catalyst that is less susceptible to coordination by nitrogen-containing compounds. In some cases, reusable catalysts have shown good stability over multiple cycles.[23]

Experimental Workflows & Diagrams

Troubleshooting Workflow for Low Yield in Friedländer Synthesis

G start Low Yield in Friedländer Synthesis check_catalyst Is the catalyst appropriate and active? start->check_catalyst check_solubility Are the reactants fully soluble? check_catalyst->check_solubility No solution_catalyst Screen different acid/base catalysts (p-TsOH, I₂, KOH). check_catalyst->solution_catalyst Yes check_side_reactions Are there significant side reactions (e.g., aldol)? check_solubility->check_side_reactions No solution_solubility Switch to a more polar solvent (DMF, ethanol). check_solubility->solution_solubility Yes check_sterics Is steric hindrance a likely issue? check_side_reactions->check_sterics No solution_side_reactions Use an imine analog or control addition rate/temperature. check_side_reactions->solution_side_reactions Yes solution_sterics Increase reaction time/temperature or modify substrates. check_sterics->solution_sterics Yes

Caption: A decision-making workflow for troubleshooting low yields in the Friedländer synthesis.

General Protocol for the Friedländer Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq.) and the carbonyl compound with an α-methylene group (1.1-1.5 eq.) in the chosen solvent (e.g., ethanol, toluene).[24]

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, 10 mol%; or KOH, 1.2 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize with a base (e.g., saturated NaHCO₃ solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Mechanism of the Doebner-von Miller Reaction

G aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct unsat_carbonyl α,β-Unsaturated Carbonyl unsat_carbonyl->michael_adduct cyclization Intramolecular Electrophilic Substitution michael_adduct->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation quinoline Substituted Quinoline oxidation->quinoline

Caption: A simplified mechanistic pathway for the Doebner-von Miller quinoline synthesis.

References

Technical Support Center: Optimization of Catalyst Loading in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into optimizing catalyst loading for this critical class of reactions. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and reproducibility of your syntheses.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and selection of catalysts in quinoline synthesis.

Q1: What is the fundamental role of a catalyst in quinoline synthesis? A catalyst's primary role is to increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. In quinoline synthesis, this often involves activating substrates, facilitating key bond-forming steps (like C-N or C-C bonds), and promoting the final cyclization and dehydration or dehydrogenation steps.[1] Many classic quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, traditionally required harsh conditions with strong acids, which can lead to low yields and side reactions.[2][3] Modern catalytic methods aim to achieve higher yields and selectivity under milder conditions.[4]

Q2: What are the main types of catalysts used, and how do they differ? Catalysts are broadly categorized as homogeneous or heterogeneous.

  • Homogeneous Catalysts: These exist in the same phase as the reactants (usually liquid). They are often single-atom transition metals stabilized by ligands.[5]

    • Advantages: High activity and selectivity due to well-defined active sites, high diffusivity, and easier mechanistic studies.[5]

    • Disadvantages: Difficult and costly to separate from the reaction product, which complicates recycling.[5][6]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This category includes metal nanoparticles supported on materials like silica, alumina, or carbon.[6][7]

    • Advantages: Straightforward separation from the product (e.g., by filtration), good thermal stability, and excellent reusability, which is economically and environmentally beneficial.[5][6]

    • Disadvantages: Reaction rates can be limited by diffusion, and active sites may not be as well-defined as in homogeneous systems.[5]

The choice between them depends on the specific reaction, desired purity of the product, and scalability requirements. Nanocatalysts are an increasingly popular subset of heterogeneous catalysts that bridge the gap by offering very high surface areas and, consequently, high activity.[6][8]

Q3: How does catalyst loading directly impact the reaction yield and rate? Catalyst loading is a critical parameter. Generally, increasing the catalyst loading increases the number of available active sites, which leads to a higher reaction rate and conversion of reactants.[9] However, this relationship is not infinite. Beyond an optimal point, several negative effects can occur:

  • Diminishing Returns: The reaction rate may plateau as it becomes limited by other factors, such as mass transfer (the rate at which reactants can reach the catalyst surface).

  • Side Reactions: Excessively high catalyst loading can sometimes promote undesired side reactions or product decomposition, lowering selectivity and overall yield.[10]

  • Catalyst Agglomeration (Heterogeneous): For solid catalysts, especially nanoparticles, high loadings can cause particles to aggregate, which blocks active sites and reduces the catalyst's specific surface area and overall effectiveness.[9]

  • Economic and Environmental Cost: Using more catalyst than necessary increases costs and the environmental burden of the process.

Q4: Is there a "typical" catalyst loading I should start with? A "one-size-fits-all" loading is non-existent, as the optimal amount is highly dependent on the catalyst's nature (e.g., precious metal vs. earth-abundant metal), the reaction type (e.g., Friedländer, Doebner-von Miller), and the substrate's reactivity.[10] However, a review of the literature provides practical starting points for optimization.

Quinoline Synthesis TypeCatalyst TypeTypical Loading RangeExpected YieldSource
Friedländer Synthesis Nanocatalyst (Fe₃O₄-IL-HSO₄)20 mg (for 1.0 mmol substrate)85-96%[6][8]
Friedländer Synthesis Nanocatalyst (ZnO NPs)10 mol%20-95%[8]
Friedländer Annulation Nanocatalyst (Agglomerated)0.2 g (for 1.0 mmol substrate)68-98%[8]
Multi-Component Reaction Nanocatalyst (Fe₃O₄@urea/HITh-SO₃H)10 mg (for 1.0 mmol substrate)High[6][8]
Doebner-like Reaction Ionic Liquid ([bmim]HSO₄)SubstoichiometricHigh[2]
Dehydrogenative Coupling Single-Atom Iron Catalyst6 mol%High[11]

Troubleshooting Guide: Common Experimental Issues

This guide provides structured advice for tackling specific problems you may encounter during your experiments.

Problem Area: Low or No Product Yield

Q: My quinoline synthesis is resulting in a very low yield. Is the catalyst loading the first thing I should adjust? A: Yes, catalyst loading is a primary suspect. If the loading is too low, the reaction rate will be impractically slow. A systematic increase in loading (e.g., in increments of 2 mol% or 5 mg per mmol of substrate) while monitoring the reaction by TLC or GC-MS is the first logical step. However, if you see no improvement or a decrease in yield after increasing the loading, the root cause lies elsewhere.

Q: I've increased the catalyst loading, but my yield is still poor. What are the other key factors to investigate? A: If optimizing the catalyst load doesn't solve the problem, the issue is likely related to other reaction parameters. Here is a logical workflow to follow:

G Start Low Yield Observed Cat_Load Step 1: Optimize Catalyst Loading (Increase systematically) Start->Cat_Load Improved Yield Improved? Cat_Load->Improved No_Improve No Improvement or Worse Improved->No_Improve No End Problem Solved Improved->End Yes Temp Step 2: Check Reaction Temperature (Too low = slow; Too high = decomposition) No_Improve->Temp Substrate Step 3: Evaluate Substrate Reactivity (Electron-withdrawing groups can hinder reaction) Temp->Substrate Solvent Step 4: Verify Reagent/Solvent Purity (Water can inhibit acid catalysts) Substrate->Solvent Deactivation Step 5: Suspect Catalyst Deactivation (Poisoning, coking, or leaching) Solvent->Deactivation

Caption: A troubleshooting workflow for addressing low yields.
  • Reaction Temperature: Many quinoline cyclizations require heat, but excessive temperatures can cause decomposition of reactants or products, leading to tar formation.[10]

  • Substrate Reactivity: The electronic properties of your starting materials are crucial. For example, strong electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more difficult.[10]

  • Presence of Water: For many acid-catalyzed syntheses, water produced during the reaction can inhibit the catalyst or shift the equilibrium unfavorably.[10] Using anhydrous solvents or including molecular sieves can prevent catalyst deactivation and improve yields.[12]

Problem Area: Catalyst Deactivation

Q: My reaction starts well but then stalls before completion. Could my catalyst be deactivating? A: Yes, this is a classic sign of catalyst deactivation. Deactivation is the loss of catalytic activity or selectivity over time.[13] The primary mechanisms include:

  • Poisoning: Strong binding of reactants, products, or impurities to the active sites. Sulfur-containing compounds are notorious poisons for many metal catalysts.[13] Notably, the basic nitrogen atom of the quinoline product itself can sometimes bind to and inhibit Lewis acid catalysts.[12]

  • Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, which physically blocks active sites. This is more common at higher temperatures.[13]

  • Leaching (Heterogeneous): The dissolution of the active metal component from a solid support into the reaction medium. This is a common failure mode for supported catalysts and leads to a continuous loss of activity.

Q: How can I test for and prevent catalyst deactivation? A: To test for deactivation, you can monitor the reaction kinetics; a sharp drop-off in reaction rate is a key indicator.[13] For heterogeneous catalysts, a simple filtration test (hot filtration) can be informative. If the reaction continues in the filtrate after the solid catalyst has been removed, it indicates that the active species has leached into the solution.

To prevent deactivation:

  • Ensure High-Purity Reagents: Use purified reactants and anhydrous solvents to avoid introducing poisons.

  • Optimize Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize coking.

  • Modify the Catalyst: In some industrial processes, additives are used to make catalysts more resistant to poisoning or coking.[13]

  • Choose a Stable Support (Heterogeneous): The choice of support material can significantly impact the stability and prevent leaching of metal nanoparticles.

Experimental Protocol: Optimizing Catalyst Loading for a Friedländer Synthesis

This protocol provides a generalized, step-by-step methodology for determining the optimal catalyst loading for the synthesis of a polysubstituted quinoline.

Objective: To identify the minimum catalyst loading required to achieve maximum yield in a reasonable timeframe.

Materials:

  • 2-aminoaryl ketone (1.0 mmol, 1.0 equiv)

  • Carbonyl compound with an α-methylene group (1.1 mmol, 1.1 equiv)

  • Heterogeneous Catalyst (e.g., supported metal nanoparticles)

  • Anhydrous Solvent (e.g., Ethanol or Toluene, 10 mL)

  • Reaction vessels (e.g., 25 mL round-bottom flasks)

  • TLC plates, GC-MS for analysis

Procedure:

  • Set up Parallel Reactions: Prepare a series of five identical reaction flasks. To each flask, add the 2-aminoaryl ketone (1.0 mmol) and the solvent (10 mL).

  • Add Second Reactant: To each flask, add the α-methylene carbonyl compound (1.1 mmol).

  • Vary Catalyst Loading: Add a different amount of the catalyst to each flask. A good starting range for a new reaction could be:

    • Flask 1: 0 mg (Control)

    • Flask 2: 10 mg (e.g., ~1 mol% if MW is high)

    • Flask 3: 20 mg

    • Flask 4: 40 mg

    • Flask 5: 60 mg

  • Reaction Execution: Equip each flask with a reflux condenser, place them in a pre-heated oil bath (e.g., 80-100 °C), and stir vigorously.[8]

  • Monitor Progress: At set time intervals (e.g., 30, 60, 120, 240 minutes), take a small aliquot from each reaction mixture and analyze it by TLC to observe the consumption of starting materials and the formation of the product.

  • Determine Completion and Yield: Once the reactions appear complete (no further change by TLC), cool the mixtures to room temperature. Isolate the product via standard workup procedures (e.g., filtration of the catalyst, solvent evaporation, purification by column chromatography). Determine the isolated yield for each reaction.

  • Analyze Results: Plot the isolated yield as a function of catalyst loading. The optimal loading is the lowest amount that gives the maximum yield. This analysis will reveal the point of diminishing returns.

G cluster_0 Optimal Zone b1 Optimal Loading b1->b2 c Excess Loading b1->c a Low Loading a->b1

Caption: Relationship between catalyst loading and reaction outcome.

By following these structured troubleshooting and optimization guides, you can systematically address common challenges in quinoline synthesis, leading to more efficient, cost-effective, and reproducible results.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a substituted quinoline derivative with potential significance in pharmaceutical research. We will explore the nuances of different ionization techniques and chromatographic couplings, offering field-proven insights to guide your analytical strategy.

The Analytical Challenge: Unveiling the Structure of a Multifunctional Quinoline

This compound (C₁₁H₈BrNO₃, Monoisotopic Mass: 280.9688 Da) presents several key structural features that inform the selection of an appropriate mass spectrometry strategy: a bromine atom, which imparts a characteristic isotopic signature; a quinoline core, a heterocyclic aromatic system; a hydroxyl group, capable of tautomerization; and a methyl ester, a site for potential fragmentation.[1][2] Our objective is to not only confirm the molecular weight but also to generate structurally informative fragment ions that validate the connectivity of these functional groups.

A Comparative Overview of Ionization Techniques

The choice of ionization method is paramount in mass spectrometry, dictating the nature and extent of fragmentation, and ultimately, the structural information that can be gleaned. Here, we compare the two most common techniques for the analysis of small molecules: Electrospray Ionization (ESI) and Electron Impact (EI).

FeatureElectrospray Ionization (ESI)Electron Impact (EI)
Principle Soft ionization; ions are formed from a solution sprayed into a strong electric field.[3]Hard ionization; gas-phase molecules are bombarded with high-energy electrons.[3]
Typical Adducts [M+H]⁺, [M+Na]⁺, [M-H]⁻M⁺• (molecular radical cation)
Fragmentation Generally minimal in full scan mode; fragmentation is induced in tandem MS (MS/MS).Extensive fragmentation, providing a detailed "fingerprint" of the molecule.
Coupling Liquid Chromatography (LC-MS)Gas Chromatography (GC-MS)
Suitability for Target High; suitable for polar, non-volatile compounds. The hydroxyl and quinoline nitrogen are readily protonated or deprotonated.Moderate; derivatization may be required to increase volatility for GC introduction.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): The Preferred Approach for High-Throughput Analysis

For routine confirmation and quantification in complex matrices, such as in metabolic studies or reaction monitoring, LC-MS with ESI is the workhorse technique.[4][5] The polarity of our target molecule makes it an ideal candidate for reversed-phase liquid chromatography.

Experimental Workflow for LC-MS Analysis

Caption: A typical workflow for the LC-MS analysis of this compound.

Predicted ESI-MS Spectrum and Fragmentation

In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 281.9760.[1] The presence of bromine will result in a characteristic isotopic pattern, with a second peak at m/z 283.9740 of nearly equal intensity, corresponding to the heavy isotope of bromine (⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is essential for structural elucidation. The fragmentation is likely to proceed through several key pathways, based on the analysis of similar quinoline structures.[6][7]

ESI_Fragmentation M_H [M+H]⁺ m/z 282/284 M_H_H2O [M+H-H₂O]⁺ m/z 264/266 M_H->M_H_H2O - H₂O M_H_CH3OH [M+H-CH₃OH]⁺ m/z 250/252 M_H->M_H_CH3OH - CH₃OH M_H_CO [M+H-CO]⁺ m/z 254/256 M_H->M_H_CO - CO Fragment2 Loss of Br m/z 203 M_H->Fragment2 - Br• Fragment1 Loss of CO from [M+H-CH₃OH]⁺ m/z 222/224 M_H_CH3OH->Fragment1 - CO

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, resulting in a loss of 32 Da.

  • Loss of Water (H₂O): The hydroxyl group can be readily lost as water, a loss of 18 Da.

  • Loss of Carbon Monoxide (CO): The quinolone ring system can undergo decarbonylation, leading to a loss of 28 Da.

  • Loss of Bromine Radical (Br•): While less common in ESI, the loss of the bromine radical (79/81 Da) can occur.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI): A Deeper Dive into Fragmentation

GC-MS with EI provides a highly detailed fragmentation pattern that serves as a unique fingerprint for a compound.[8] However, the thermal stability and volatility of this compound are concerns. Derivatization, such as silylation of the hydroxyl group, may be necessary to improve its chromatographic behavior.

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

Predicted EI-MS Fragmentation

Under EI conditions, the molecular ion (M⁺•) at m/z 281/283 would be observed, with the characteristic bromine isotopic pattern. The high energy of EI would induce extensive fragmentation.[9][10]

EI_Fragmentation M_ion M⁺• m/z 281/283 M_minus_OCH3 [M-OCH₃]⁺ m/z 250/252 M_ion->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z 222/224 M_ion->M_minus_COOCH3 - •COOCH₃ M_minus_Br [M-Br]⁺ m/z 202 M_ion->M_minus_Br - Br• Bromophenyl_fragment Bromophenyl Fragment (e.g., m/z 155/157) M_ion->Bromophenyl_fragment Quinoline_core Quinoline Core Fragments (e.g., m/z 127) M_minus_COOCH3->Quinoline_core - CO, -HCN

Caption: Predicted EI fragmentation pathways for this compound.

  • Loss of Methoxyl Radical (•OCH₃): Cleavage of the ester methoxy group, resulting in a loss of 31 Da.

  • Loss of Carbomethoxy Radical (•COOCH₃): Loss of the entire methyl ester group, a loss of 59 Da.

  • Loss of Bromine Radical (Br•): A common fragmentation for brominated aromatics, leading to a loss of 79/81 Da.[11]

  • Cleavage of the Quinoline Ring: The quinoline core can undergo characteristic ring cleavages, often involving the loss of HCN.[9]

High-Resolution Mass Spectrometry: The Gold Standard for Formula Confirmation

For definitive structural confirmation, high-resolution mass spectrometry (HRMS), typically coupled with an Orbitrap or TOF analyzer, is indispensable. HRMS provides highly accurate mass measurements (typically < 5 ppm), allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. This is particularly valuable for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).

Conclusion: A Multi-faceted Approach to Structural Elucidation

The mass spectrometric analysis of this compound is best approached with a combination of techniques. LC-MS with ESI is the method of choice for routine analysis, offering high sensitivity and throughput. Tandem MS (MS/MS) is crucial for initial structural interrogation through controlled fragmentation. For a more detailed fragmentation pattern and to build a library spectrum, GC-MS with EI can be employed, potentially requiring derivatization. Finally, HRMS provides the ultimate confidence in the elemental composition. By judiciously applying these techniques, researchers can achieve a comprehensive and unambiguous characterization of this and other novel quinoline derivatives.

References

A Comparative Analysis of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate and Other Brominated Quinolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] The introduction of a bromine atom to this heterocyclic system can significantly modulate a molecule's physicochemical properties, such as lipophilicity, and influence its electronic characteristics. This often leads to enhanced biological activity, making brominated quinolines a fertile ground for the development of novel therapeutic agents.[2][3] This guide provides an in-depth comparison of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate with other key brominated quinolines, offering insights into their synthesis, structure-activity relationships, and potential applications for researchers in drug development.

Profile of this compound

This compound is a distinct derivative within the brominated quinoline family. Its structure is characterized by a bromine atom at the C6 position, a hydroxyl group at C4 (often existing in its keto tautomeric form as 4-oxo), and a methyl ester at the C2 position. These features provide a unique combination of hydrogen bonding capabilities, potential for further chemical modification, and specific steric and electronic properties that dictate its interaction with biological targets.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃PubChem[4][5]
Molecular Weight 282.09 g/mol PubChem[4]
Monoisotopic Mass 280.96876 DaPubChem[4][5]
XLogP3-AA 2.3PubChem[4]
CAS Number 145369-93-3PubChem[4]
Synthesis Pathway

The synthesis of this compound and its parent structures often involves cyclization reactions. A common route is the Gould-Jacobs reaction, starting from a substituted aniline. The following workflow outlines a general approach.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product A 4-Bromoaniline Step1 Condensation A->Step1 B Diethyl (ethoxymethylene)malonate B->Step1 Int1 Intermediate Adduct Step1->Int1 Heat Step2 Thermal Cyclization (Gould-Jacobs Reaction) Int2 Ethyl 4-hydroxy-6-bromo quinoline-2-carboxylate Step2->Int2 Step3 Hydrolysis Int3 4-Hydroxy-6-bromo quinoline-2-carboxylic acid Step3->Int3 Step4 Esterification Final Methyl 6-bromo-4-hydroxy quinoline-2-carboxylate Step4->Final Int1->Step2 High Temp (e.g., Dowtherm A) Int2->Step3 NaOH, H₂O Int3->Step4 Methanol, H₂SO₄

Caption: General workflow for the synthesis of this compound.

Comparative Analysis with Other Brominated Quinolines

The therapeutic potential of a quinoline derivative is heavily influenced by the nature and position of its substituents. Below, we compare this compound to other notable brominated quinolines to understand these structure-activity relationships (SAR).

vs. 6-Bromo-4-hydroxyquinoline
  • Structural Difference: The primary distinction is the presence of the methyl carboxylate group at the C2 position in our lead compound. 6-Bromo-4-hydroxyquinoline lacks any substitution at this position.

  • Synthesis: The synthesis of 6-bromo-4-hydroxyquinoline can be achieved by the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline at high temperatures in a solvent like mineral oil.[6] This highlights that our title compound can serve as a precursor.

  • Performance & SAR Insights: The methyl ester at C2 significantly alters the molecule's electronic distribution and steric profile. While 6-bromo-4-hydroxyquinoline serves as a key intermediate for various syntheses[7][8], the C2-carboxylate group can act as a handle for further derivatization or as a key pharmacophoric feature itself. For instance, quinoline-2-carboxylic acid derivatives have been explored for various biological activities, and the esterification to methyl carboxylate often improves cell permeability.

vs. 5,7-Dibromo-8-hydroxyquinoline ("Broxyquinoline")
  • Structural Difference: This compound is di-brominated at the C5 and C7 positions and possesses a hydroxyl group at C8. This contrasts with the mono-bromination at C6 and the 4-hydroxy-2-carboxylate pattern of our title compound.

  • Synthesis: The preparation of 5,7-dibromo-8-hydroxyquinoline is typically achieved by the direct bromination of 8-hydroxyquinoline.[9] The activating effect of the C8-hydroxyl group directs bromination to the C5 and C7 positions.

  • Performance & SAR Insights: 5,7-Dibromo-8-hydroxyquinoline has well-documented antiseptic and amoebicidal properties. Recent studies have also demonstrated its significant antiproliferative activity against various cancer cell lines.[9][10] The position of the bromine atoms is critical; functionalization at the C6 and C8 positions has also been shown to be important for biological activity.[1] The comparison underscores a key SAR principle: halogenation on the benzene ring of the quinoline system, particularly in combination with a hydroxyl group, is a strong driver of cytotoxicity and antimicrobial effects.

vs. 6,8-Dibromoquinoline
  • Structural Difference: This isomer features bromine atoms at the C6 and C8 positions and lacks the hydroxyl and carboxylate groups of the title compound.

  • Synthesis: This compound can be synthesized from 1,2,3,4-tetrahydroquinoline through bromination followed by aromatization.[1]

  • Performance & SAR Insights: 6,8-dibromoquinoline serves as a versatile precursor. For instance, its nitration yields a 5-nitro derivative, which is a key intermediate for producing compounds with significant antiproliferative and apoptotic effects.[1][10] This highlights that while the 6,8-dibromo scaffold itself may not be highly active, it provides a platform for introducing other functional groups that dramatically enhance biological efficacy. The absence of the 4-hydroxy group in 6,8-dibromoquinoline, compared to our title compound, likely results in a completely different mechanism of action, as the 4-quinolone motif is crucial for activities like inhibiting bacterial DNA gyrase.[3]

Biological Activity Landscape and Experimental Data

While direct, extensive biological data for this compound is limited in public literature, we can infer its potential from related structures. The presence of bromine at the C6 position has been associated with enhanced cytotoxic effects in some quinolinone series.[3] Furthermore, quinoline derivatives bearing a bromine atom have shown promising anticancer activity.[2]

Comparative Anticancer Activity of Brominated Quinolines:

CompoundCancer Cell LineIC₅₀ (µg/mL)Key Structural FeaturesReference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (Rat Brain Tumor)5.45Di-bromo, Tri-substituted[1][10]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) HeLa (Cervical Cancer)9.6Di-bromo, Tri-substituted[1][10]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) HT29 (Colon Carcinoma)6.8Di-bromo, Tri-substituted[1][10]
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7Di-bromo, C8-OH[9]
5,7-Dibromo-8-hydroxyquinoline HT29 (Colon Carcinoma)9.5Di-bromo, C8-OH[9]

This table showcases data from highly substituted and active brominated quinolines to provide a benchmark for the field. The specific activity of this compound would require dedicated experimental evaluation.

Caption: Structure-Activity Relationship (SAR) insights for brominated quinolines.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinoline

This protocol describes the decarboxylation of the corresponding carboxylic acid, a key step in producing simpler quinoline scaffolds.

  • Setup: Place 2-carboxy-4-hydroxy-6-bromoquinoline (5.42 g, 20 mmol) in a round-bottom flask.

  • Reaction Medium: Add light mineral oil (250 ml) to create a slurry.[6]

  • Heating: Heat the mixture to 270-295°C for 10-15 minutes, monitoring for the cessation of gas evolution (CO₂).[6]

  • Cooling & Isolation: Allow the mixture to cool to room temperature overnight.

  • Purification: Dilute the cooled mixture with chloroform and filter the resulting precipitate.

  • Washing: Wash the collected solid thoroughly with additional chloroform to remove the mineral oil.

  • Drying: Dry the product, 6-bromo-4-hydroxyquinoline, under vacuum.

Protocol 2: Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in the vast landscape of brominated quinolines. Its unique substitution pattern—combining the lipophilic and electron-withdrawing bromine at C6, the hydrogen-bonding 4-hydroxy group, and the modifiable 2-methyl carboxylate—offers a compelling starting point for medicinal chemistry campaigns.

Comparative analysis reveals that while di-bromination often leads to potent cytotoxicity, the specific placement of a single bromine atom, in concert with other functional groups, can fine-tune activity and potentially lead to more selective agents. The C2-carboxylate group, in particular, distinguishes our title compound, providing a vector for creating derivatives with improved pharmacokinetic properties or novel mechanisms of action.

Future research should focus on the direct synthesis and comprehensive biological evaluation of this compound and its analogs. Key investigations should include:

  • Screening against a broad panel of cancer cell lines and microbial strains.

  • Modification of the C2-ester to explore the impact of different alkyl or aryl groups.

  • Conversion of the C2-ester to an amide to generate new libraries of compounds with potentially different hydrogen bonding patterns and biological targets.

By systematically exploring the structure-activity relationships stemming from this unique scaffold, researchers can unlock new therapeutic opportunities grounded in the rich chemistry of brominated quinolines.

References

A Cross-Validated Guide to the Biological Activities of Quinoline Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This guide offers an in-depth, cross-validated comparison of the anticancer, antimicrobial, and anti-inflammatory activities of quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a technical synthesis of performance data against established alternatives, detailed experimental protocols for validation, and an exploration of the underlying molecular mechanisms. Our objective is to furnish a robust framework for informed decision-making in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide spectrum of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often targeting critical pathways involved in cell proliferation, survival, and metastasis.[3][4][5]

Comparative Efficacy of Quinoline Derivatives vs. Doxorubicin

To contextualize the anticancer potential of quinoline derivatives, their cytotoxic effects are frequently benchmarked against standard chemotherapeutic agents like doxorubicin. Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6][][8] However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance.[9][10]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoline derivatives in comparison to doxorubicin across various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline Derivative Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
Quinoline Derivative Quinoline-Chalcone Hybrid (6)HL-60 (Leukemia)0.59[1]
Quinoline Derivative 7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[11]
HCT-8 (Colon)0.314 - 4.65 µg/cm³[11]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[11]
Quinoline Derivative 91b1AGS (Gastric)4.28 µg/mL[12]
KYSE150 (Esophageal)4.17 µg/mL[12]
KYSE450 (Esophageal)1.83 µg/mL[12]
Standard Drug DoxorubicinHCT 116 (Colon)5.6 ± 0.1[13]
UKF-NB-4 (Neuroblastoma)-[13]
IMR-32 (Neuroblastoma)More effective than Ellipticine[13]
MCF-7 (Breast)-[11]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated via the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner proteins of apoptosis.[4]

Simplified Apoptotic Pathway Induced by Quinoline Derivatives Quinoline Quinoline Derivative ROS ↑ ROS Quinoline->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mechanism of DNA Gyrase Inhibition by Quinolones Quinolone Quinolone Antibiotic Complex Quinolone-Gyrase-DNA Complex Quinolone->Complex Gyrase Bacterial DNA Gyrase Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication Inhibited Complex->Replication Death Bacterial Cell Death Replication->Death Anti-inflammatory Mechanism of Quinoline Derivatives Quinoline Quinoline Derivative COX2 COX-2 Inhibition Quinoline->COX2 NFkB NF-κB Pathway Modulation Quinoline->NFkB PGs ↓ Prostaglandins COX2->PGs Inflammation Reduced Inflammation PGs->Inflammation NFkB->Inflammation

References

"antiproliferative activity comparison of substituted quinolines"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antiproliferative Activity of Substituted Quinolines for Researchers and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2] Several quinoline-based compounds, such as Anlotinib, Bosutinib, and Lenvatinib, have been approved for clinical use in oncology, underscoring the therapeutic importance of this molecular framework.[3][4] These compounds exert their antiproliferative effects through diverse and complex mechanisms of action, making them a fertile ground for the development of novel cancer therapeutics.[1][5]

This guide provides a comparative analysis of substituted quinolines, focusing on their antiproliferative activities. We will delve into the key mechanisms of action, explore structure-activity relationships (SAR), and provide detailed protocols for essential experimental validation, offering a comprehensive resource for researchers in the field.

Core Mechanisms of Antiproliferative Action

Quinoline derivatives inhibit cancer cell proliferation by modulating a variety of molecular targets and cellular processes critical for tumor growth and survival. The primary mechanisms include the disruption of microtubule dynamics, inhibition of crucial signaling kinases, interference with DNA integrity, and the subsequent induction of programmed cell death.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a pivotal role in cell division, migration, and intracellular transport.[6] Agents that interfere with tubulin polymerization are among the most effective chemotherapeutics.[7] A significant number of quinoline derivatives have been designed and synthesized to function as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[6][8] This binding prevents the assembly of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[4][6]

For instance, a series of novel quinoline derivatives was designed to target the colchicine binding site, with the lead compound 4c emerging as a potent antiproliferative agent. This compound was shown to effectively inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM and induce apoptosis in MDA-MB-231 breast cancer cells.[6] Similarly, quinoline-2-carbonitrile-based hydroxamic acids have been developed as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), demonstrating potent cytotoxicity against a panel of human cancer cell lines.[9]

G cluster_0 Tubulin Polymerization Inhibition Workflow A Purified Tubulin D Incubate at 37°C A->D B GTP + Glutamate Buffer B->D C Test Compound (Quinoline Derivative) C->D E Measure Absorbance (340 nm) over time D->E Polymerization F Data Analysis: IC50 Calculation E->F

Caption: A generalized workflow for an in vitro tubulin polymerization assay.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[10][11] Quinoline derivatives have been successfully developed as potent inhibitors of a broad spectrum of kinases.[10][12]

  • Pim Kinases: These are a family of serine/threonine kinases often overexpressed in various cancers. Certain quinoline derivatives have shown potent inhibitory activity against Pim-1 kinase, leading to cell cycle arrest and apoptosis in prostate and leukemia cancer cells.[13][14] Structure-activity relationship studies indicate that the presence of specific heterocycles at the C4 position and suitable substituents on the quinoline ring are crucial for activity.[14]

  • Src/Abl Kinases: Bosutinib, an FDA-approved drug, is a 4-anilino-3-quinolinecarbonitrile that functions as a dual inhibitor of Src and Abl tyrosine kinases.[10] It is used in the treatment of chronic myeloid leukemia (CML).[3] Other novel quinoline derivatives have also been developed as non-ATP competitive Src kinase inhibitors, effectively inhibiting breast cancer cell migration and proliferation.[13]

  • Receptor Tyrosine Kinases (RTKs): Several clinically approved quinoline-based drugs, such as Lenvatinib and Anlotinib, are multi-target RTK inhibitors, targeting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and other kinases involved in angiogenesis and tumor progression.[3][15]

G cluster_1 Kinase Inhibition by Quinoline Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K PI3K/Akt/mTOR Pathway RTK->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K->Proliferation PIM Pim-1 Kinase PIM->Proliferation SRC Src Kinase SRC->Proliferation Quinoline Quinoline-Based Kinase Inhibitor Quinoline->RTK Inhibits Quinoline->PIM Inhibits Quinoline->SRC Inhibits

Caption: Simplified signaling pathways targeted by quinoline-based kinase inhibitors.

DNA Damage and Apoptosis Induction

The ability of certain quinoline derivatives to intercalate with DNA and inhibit topoisomerase enzymes is another key antiproliferative mechanism.[13][16] Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks, triggering cellular damage responses that culminate in apoptosis.[13]

Regardless of the initial molecular target, the induction of apoptosis (programmed cell death) is a common downstream consequence of the action of effective quinoline-based anticancer agents.[5][17][18] This is often accompanied by cell cycle arrest at specific checkpoints.[19][20] Experimental verification typically involves flow cytometry to analyze cell cycle distribution and quantify apoptotic cells (sub-G1 peak), as well as Western blotting to detect the cleavage of key apoptotic proteins like caspases and PARP.[4][19][21] For example, the novel quinoline derivative DFIQ was shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells, with IC₅₀ values of 4.16 μM at 24 hours.[17]

Structure-Activity Relationship (SAR) and Comparative Potency

The antiproliferative activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is vital for designing more potent and selective anticancer agents.

  • 2- and 4-Substituted Quinolines: The 2,4-disubstituted pattern is a significant motif for anticancer activity, with derivatives showing efficacy through various mechanisms, including cell cycle arrest and apoptosis.[1] Quinolines substituted at the C-2 position have demonstrated broad activity against numerous cancer cell lines, including breast, lung, colon, and prostate cancers.[22][23]

  • 4-Aminoquinolines: 4-aminoquinoline derivatives are a well-explored class. Preliminary SAR analysis suggests that a large alkoxy substituent at position-7 and an amino side chain at position-4 can enhance antiproliferative activity.[24] The length of the alkylamino side chain also impacts potency, with two methylene units often being optimal.[24]

  • Hybrid Molecules: A successful strategy in drug design is molecular hybridization, which combines two or more pharmacophores to create a new hybrid compound with potentially enhanced activity.[4] Quinoline-chalcone hybrids, for example, have emerged as potent anticancer agents.[20][25] Compound 12e , a quinoline-chalcone derivative, exhibited excellent inhibitory potency against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values of 1.38, 5.34, and 5.21 µM, respectively.[4][25]

Comparative Antiproliferative Activity Data

The following table summarizes the in vitro antiproliferative activity (IC₅₀/GI₅₀) of selected substituted quinoline derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Mechanism of ActionReference
Schiff's Base (4e) HT29 (Colon)4.7Cytotoxicity[26]
MDA-MB-231 (Breast)4.6Cytotoxicity[26]
Quinoline-Chalcone (12e) MGC-803 (Gastric)1.38Apoptosis, ROS Generation[4][25]
HCT-116 (Colon)5.34Apoptosis, ROS Generation[4][25]
MCF-7 (Breast)5.21Apoptosis, ROS Generation[4][25]
Tubulin Inhibitor (4c) Multiple Lines (Average)Potent (sub-µM)Tubulin Polymerization Inhibition[6]
Pim-1 Inhibitor (13e) PC-3 (Prostate)2.61Pim-1 Kinase Inhibition, Apoptosis[14]
KG-1 (Leukemia)3.56Pim-1 Kinase Inhibition, Apoptosis[14]
DFIQ A549 (Lung)4.16 (24h)Apoptosis, Autophagy[17]
2-Phenyl-4-quinolone PC-3 (Prostate)0.85Tubulin Polymerization Inhibition[7]
A549 (Lung)0.90Tubulin Polymerization Inhibition[7]
7-alkoxy-4-aminoquinoline (10g) Multiple Lines< 1.0p53-dependent Apoptosis[24]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures this fluorescence, allowing for the quantification of cells in each phase.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest. The appearance of a sub-G1 peak is indicative of apoptosis.[21]

Conclusion and Future Perspectives

Substituted quinolines represent a highly versatile and promising scaffold for the development of novel antiproliferative agents. Their ability to target multiple key pathways in cancer, including tubulin dynamics, kinase signaling, and DNA replication, provides a broad foundation for therapeutic intervention.[1][12] The extensive research into their structure-activity relationships has provided clear guidance for the rational design of more potent and selective inhibitors.[24][27]

Future efforts will likely focus on optimizing the pharmacokinetic properties of lead compounds, reducing off-target effects, and overcoming mechanisms of drug resistance.[3][5] The development of multi-target quinoline derivatives and their use in combination therapies represent exciting avenues for enhancing therapeutic efficacy and addressing the complexity of cancer.[11][20] Continued exploration of this privileged scaffold is poised to deliver the next generation of anticancer drugs.

References

A Comparative Guide to the Cytotoxicity of Novel Quinolines and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and selective cancer therapeutics, the landscape of drug discovery is continually evolving. For decades, antimetabolites like 5-fluorouracil (5-FU) have been a cornerstone of chemotherapy regimens for a variety of solid tumors. However, the challenges of drug resistance and significant off-target toxicity necessitate the exploration of novel chemical scaffolds. Among these, quinoline derivatives have emerged as a particularly promising class of compounds, demonstrating potent and diverse anticancer activities.

This guide provides a comprehensive comparison of the cytotoxic profiles of novel quinoline compounds against the established chemotherapeutic agent, 5-fluorouracil. We will delve into their distinct mechanisms of action, present direct comparative experimental data, and provide detailed protocols for the key assays used to evaluate their efficacy. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of next-generation anticancer agents.

Unraveling the Mechanisms of Cytotoxicity

The rationale for comparing novel quinolines with 5-FU lies in their fundamentally different, yet ultimately convergent, impact on cancer cell survival. Understanding their mechanisms is critical to appreciating their potential therapeutic applications and synergies.

5-Fluorouracil: A Veteran Antimetabolite

5-Fluorouracil, a pyrimidine analog, exerts its cytotoxic effects primarily through the disruption of DNA synthesis and function.[1][2] Once inside a cell, 5-FU is converted into several active metabolites. Its main mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[1] This inhibition depletes the cellular pool of thymidine, an essential precursor for DNA replication, leading to what is known as "thymineless death," particularly in rapidly dividing cancer cells.[1][2] Furthermore, another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function.[1]

5-FU_Mechanism cluster_TS 5-FU 5-FU Active_Metabolites Active Metabolites (FdUMP, FUTP) 5-FU->Active_Metabolites TS Thymidylate Synthase Active_Metabolites->TS Inhibits RNA_Synthesis RNA Synthesis Active_Metabolites->RNA_Synthesis Incorporates into dUMP_dTMP dUMP -> dTMP DNA_Synthesis DNA Synthesis & Repair dUMP_dTMP->DNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Damage RNA Damage RNA_Synthesis->RNA_Damage RNA_Damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Novel Quinolines: A Multi-Pronged Attack

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4] Their anticancer activity is not defined by a single mechanism but rather a diverse array of actions that can vary significantly with different substitutions on the quinoline ring.[4][5] Many novel quinoline derivatives have been shown to induce apoptosis and arrest the cell cycle at various phases.[4] Their mechanisms of action include, but are not limited to, the inhibition of topoisomerases, which are crucial for DNA replication and repair, and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and VEGF pathways.[5] Some derivatives also act as tyrosine kinase inhibitors.[4] This mechanistic diversity offers the potential for tailored therapies against specific cancer subtypes and a means to overcome resistance to conventional chemotherapeutics.

Quinoline_Mechanism Novel_Quinolines Novel Quinolines Topoisomerases Topoisomerases Novel_Quinolines->Topoisomerases Inhibit Tyrosine_Kinases Tyrosine Kinases (e.g., EGFR) Novel_Quinolines->Tyrosine_Kinases Inhibit Signaling_Pathways Signaling Pathways (PI3K/Akt, VEGF) Novel_Quinolines->Signaling_Pathways Inhibit DNA_Replication DNA Replication Cell_Proliferation Cell Proliferation & Survival Angiogenesis Angiogenesis Apoptosis Apoptosis & Cell Cycle Arrest DNA_Replication->Apoptosis Cell_Proliferation->Apoptosis Angiogenesis->Apoptosis

Caption: Diverse mechanisms of action of novel quinoline anticancer agents.

Head-to-Head: Comparative Cytotoxicity Data

The true measure of a novel anticancer agent's potential lies in its ability to outperform or complement existing therapies. Recent studies have directly compared the cytotoxic effects of newly synthesized quinoline derivatives against 5-FU in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these comparisons.

A study on novel 2-chloro-3-substituted quinoline derivatives demonstrated their superior cytotoxic activity compared to 5-fluorouracil. For instance, compound 7b exhibited significantly lower IC50 values across all tested cell lines, indicating greater potency.[1] Similarly, compound 5k from a series of quinoline-dihydropyrimidinone hybrids also showed more potent cytotoxic activity than 5-FU.[1]

CompoundHepG-2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC3 (Prostate) IC50 (µM)
Novel Quinoline (7b) 21.4 ± 1.5115.8 ± 1.3028.2 ± 3.3719.3 ± 2.05
Novel Quinoline (5k) 18.06 ± 1.8312.03 ± 1.5120.09 ± 2.1615.47 ± 1.69
5-Fluorouracil (5-FU) 63.8 ± 2.6940.7 ± 2.4655.6 ± 3.0148.2 ± 2.93

Data synthesized from a comparative study on novel quinoline derivatives.[1]

These results clearly indicate that specific, novel quinoline derivatives can be significantly more potent than 5-FU in inhibiting the proliferation of various cancer cell lines in vitro.

Experimental Protocols for Cytotoxicity Assessment

The validity of comparative cytotoxicity data hinges on robust and standardized experimental methodologies. The following are detailed protocols for commonly used assays to determine cell viability and induce apoptosis, which are foundational to the data presented.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

SRB_Workflow A 1. Seed cells in 96-well plate and allow to attach overnight. B 2. Treat cells with varying concentrations of test compounds. A->B C 3. Fix cells with trichloroacetic acid (TCA). B->C D 4. Stain with Sulforhodamine B (SRB) dye. C->D E 5. Wash to remove unbound dye. D->E F 6. Solubilize bound dye with Tris base. E->F G 7. Measure absorbance at ~565 nm. F->G

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the novel quinoline or 5-FU and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 565 nm using a microplate reader. The absorbance is directly proportional to the cell number.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of dead cells.

Step-by-Step Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with the test compounds for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The experimental data presented in this guide strongly suggests that novel quinoline derivatives hold significant promise as potent anticancer agents, in some cases demonstrating superior in vitro cytotoxicity compared to the established chemotherapeutic 5-fluorouracil.[1] Their diverse mechanisms of action provide a foundation for developing targeted therapies that could potentially overcome the limitations of current treatments, including drug resistance.

Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and toxicity assessments of the most promising quinoline compounds. The ultimate goal is to translate these potent in vitro findings into clinically effective and safer cancer therapies. The continued exploration of the quinoline scaffold is a critical endeavor in the ongoing battle against cancer.

References

A Senior Application Scientist's Guide to Structural Confirmation of Quinoline Derivatives Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and functional properties.[1][2] Unambiguous structural confirmation is a critical step in the development of these compounds, ensuring that the synthesized molecule corresponds to the intended design. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides a foundational view, the complexity and potential for isomerism in substituted quinolines often lead to spectral overlap and ambiguity.[3][4] This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—as indispensable tools for the definitive structural elucidation of quinoline derivatives.[5][6] We will explore the causality behind experimental choices, present field-proven protocols, and demonstrate how a strategic combination of these experiments forms a self-validating system for structural confirmation, tailored for researchers, scientists, and drug development professionals.[7][8]

The Challenge: Why 1D NMR Is Not Enough for Quinolines

The quinoline scaffold consists of two fused aromatic rings—a benzene and a pyridine ring. Substitution can occur on either ring, leading to numerous potential isomers. In a 1D ¹H NMR spectrum, the aromatic protons often resonate in a narrow, crowded region (typically 7.0-9.0 ppm), making definitive assignment through chemical shift and coupling constants alone a formidable challenge.[3] Likewise, 1D ¹³C NMR can confirm the number of unique carbons but provides no direct connectivity information. This is where the power of 2D NMR lies, spreading crowded information across a second frequency dimension to resolve individual correlations and piece together the molecular puzzle.[9]

A Strategic Workflow for Quinoline Elucidation

A logical, stepwise approach to NMR analysis ensures efficiency and accuracy. The results from each experiment guide the next, creating a workflow where data is cross-validated at each stage. This systematic process is fundamental to building a trustworthy and irrefutable structural assignment.

G cluster_1d 1. Foundational 1D NMR cluster_2d_connectivity 2. Through-Bond Connectivity cluster_2d_spatial 3. Through-Space & Conformation cluster_final 4. Final Assignment A Acquire 1D ¹H Spectrum (Proton count & basic splitting) B Acquire 1D ¹³C & DEPT (Carbon count & type - CH, CH₂, CH₃) C COSY (¹H-¹H vicinal coupling) A->C Resolve overlap D HSQC (¹H-¹³C one-bond correlation) B->D Assign protonated carbons E HMBC (¹H-¹³C long-range correlation) C->E Connect fragments & position substituents D->E Connect fragments & position substituents F NOESY / ROESY (¹H-¹H spatial proximity) E->F Confirm stereochemistry/ conformation G Validated Structure F->G

Figure 1: A logical workflow for 2D NMR-based structural elucidation.

Comparative Analysis of Core 2D NMR Techniques

Each 2D NMR experiment answers a specific set of questions. Understanding their individual strengths and how they complement each other is key to an efficient structural elucidation process.

COSY (Correlation Spectroscopy): Mapping the Proton Framework
  • Core Principle: COSY identifies protons that are spin-spin coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[3] The spectrum displays cross-peaks between the chemical shifts of coupled protons.[9]

  • Application to Quinolines: Its primary role is to identify distinct spin systems. For a substituted quinoline, you can typically trace the connectivity of protons on the benzene ring (e.g., H-5 through H-8) and the pyridine ring (e.g., H-2, H-3, H-4) as separate systems.[4] For example, a cross-peak between signals at 8.1 ppm and 7.5 ppm confirms they are from adjacent protons.[3]

  • Causality: Running COSY first is logical because it breaks down the complex ¹H spectrum into smaller, manageable fragments (spin systems). However, it provides no information about quaternary carbons or how these proton fragments are connected to each other or to substituents.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
  • Core Principle: HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[9][10] This experiment offers superior resolution compared to its predecessor, HMQC.[11][12]

  • Application to Quinolines: HSQC is the definitive tool for assigning protonated carbons.[13] By overlaying the HSQC spectrum with the ¹H and ¹³C spectra, every CH, CH₂, and CH₃ group can be unambiguously identified. For instance, the proton at H-2 of the quinoline ring will show a cross-peak to the carbon C-2.

  • Causality: After identifying proton spin systems with COSY, HSQC provides the carbon chemical shift for each of those protons. This is a crucial validation step and prepares the ground for the more complex HMBC analysis. Quaternary carbons, having no attached protons, will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton
  • Core Principle: HMBC is arguably the most powerful experiment for piecing together the complete molecular structure. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH).[3][10]

  • Application to Quinolines: HMBC is essential for connecting the spin systems identified by COSY and for determining the position of substituents.[1][5]

    • Connecting Fragments: A correlation from H-4 to C-5, for example, would bridge the pyridine and benzene ring systems.

    • Positioning Substituents: If a methyl group is substituted at C-8, the methyl protons will show a strong HMBC cross-peak to the C-8 carbon. Crucially, they should also show correlations to adjacent carbons C-7 and C-8a, providing irrefutable proof of its location.

    • Assigning Quaternary Carbons: Protons will show correlations to non-protonated carbons, allowing for their complete assignment. For example, H-8 will show a correlation to the quaternary "bridgehead" carbon C-8a.

  • Causality: HMBC is performed after COSY and HSQC because it relies on the assignments of protons and their attached carbons to interpret the long-range correlations accurately. The network of HMBC correlations serves as the ultimate validation for the proposed carbon skeleton.[14]

NOESY/ROESY: Unveiling 3D Structure and Conformation
  • Core Principle: Unlike the previous experiments which rely on through-bond coupling, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect correlations between protons that are close in space, regardless of whether they are bonded.[10][15] The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Application to Quinolines:

    • Confirming Substituent Position: A NOESY correlation between a substituent's proton (e.g., an N-alkyl group) and a specific proton on the quinoline core (e.g., H-8) can confirm its placement and preferred orientation.[16]

    • Stereochemistry: For derivatives with chiral centers or bulky groups that restrict rotation, NOESY/ROESY can help determine the relative stereochemistry.[17] For instance, a correlation between H-2 and a substituent at C-3 would indicate they are on the same face of the molecule.

  • Causality (Choosing between NOESY and ROESY): The choice depends on the molecule's size (molecular weight).[15]

    • NOESY: Ideal for small molecules (MW < 600 Da), where the NOE effect is positive.

    • ROESY: Necessary for medium-sized molecules (MW approx. 700-1200 Da), where the NOE can be zero or very weak. The ROE is always positive, making it more reliable in this range.[15][18] For most quinoline derivatives encountered in drug discovery, NOESY is the standard choice.

Data Presentation: A Comparative Summary

The distinct information provided by each technique is best summarized in a table for easy comparison.

Technique Correlation Type Information Provided Key Application for Quinolines Limitations
COSY ¹H – ¹H (Through-bond, 2-3 bonds)Proton-proton connectivityTracing proton spin systems on the benzene and pyridine rings.[4]No information on quaternary carbons; cannot connect isolated spin systems.
HSQC ¹H – ¹³C (Through-bond, 1 bond)Direct proton-carbon attachmentUnambiguous assignment of all protonated carbons (CH, CH₂, CH₃).[9]Does not detect quaternary carbons.
HMBC ¹H – ¹³C (Through-bond, 2-3 bonds)Long-range proton-carbon connectivityConnecting spin systems; positioning substituents; assigning quaternary carbons.[3][5]Correlations can sometimes be weak or ambiguous over 4 bonds.
NOESY/ROESY ¹H – ¹H (Through-space, <5 Å)Spatial proximity of protonsDetermining stereochemistry; confirming substituent orientation and conformation.[15][16]Distance-dependent; interpretation can be complex due to spin diffusion (NOESY).

Experimental Protocols: A Self-Validating System

The following protocols represent a standard workflow. The key to a self-validating system is cross-referencing the data from each step. For example, a ³J_HH coupling seen in COSY should be consistent with the ³J_CH correlations observed in HMBC.

General Sample Preparation
  • Dissolve: Accurately weigh 5-10 mg of the purified quinoline derivative.

  • Solvent: Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution if necessary to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.

Protocol 1: Acquiring a 2D ¹H-¹H COSY Spectrum

This experiment establishes the proton-proton correlations.[3]

  • Initial 1D ¹H: Acquire a standard 1D ¹H spectrum. Optimize shimming, referencing (e.g., to TMS at 0.00 ppm), and determine the spectral width (SW) required to cover all proton signals.[19]

  • Load Pulse Program: Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Set Parameters:

    • Spectral Width (SW): Set SW in both F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.[20]

    • Data Points (TD): Set TD(F2) to 2048 (2k) and TD(F1) to 256-512. Higher values in F1 improve resolution but increase experiment time.

    • Number of Scans (NS): Set NS to 2 or 4.

    • Relaxation Delay (D1): Set D1 to 1.5-2.0 seconds.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform (xfb on Bruker systems). Phase and calibrate the spectrum.[21]

Figure 2: COSY reveals through-bond (³J) correlations.

Protocol 2: Acquiring a 2D ¹H-¹³C HSQC Spectrum

This experiment links protons to their directly attached carbons.

  • Initial 1D ¹³C: Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.

  • Load Pulse Program: Load a standard sensitivity-improved, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker systems, which also provides editing to differentiate CH/CH₃ from CH₂).

  • Set Parameters:

    • ¹H Dimension (F2): Use the same SW as the 1D ¹H spectrum. Set TD(F2) to 1024 (1k).

    • ¹³C Dimension (F1): Set SW to cover the full carbon chemical shift range. Set TD(F1) to 256.

    • Number of Scans (NS): Set NS to 2 or 4 (or higher for dilute samples), ensuring it is a multiple of the phase cycle.

    • Relaxation Delay (D1): Set D1 to 1.5 seconds.

  • Acquisition & Processing: Acquire the data. Process using a squared sine-bell window function in F2 and a sine-bell in F1, followed by Fourier transform.

Figure 3: HSQC reveals direct one-bond correlations.

Protocol 3: Acquiring a 2D ¹H-¹³C HMBC Spectrum

This experiment reveals the long-range connectivities that build the molecular skeleton.

  • Load Pulse Program: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set Parameters:

    • ¹H Dimension (F2): Use the same SW as the 1D ¹H spectrum. Set TD(F2) to 2048 (2k).

    • ¹³C Dimension (F1): Use the same SW as the 1D ¹³C spectrum. Set TD(F1) to 512.

    • Number of Scans (NS): Set NS to 4 or 8 (or higher), as HMBC signals are inherently less sensitive.

    • Relaxation Delay (D1): Set D1 to 1.5 seconds.

    • Long-Range Coupling Delay: The delay for evolution of long-range coupling is typically optimized for a J-coupling of 8-10 Hz.

  • Acquisition & Processing: Acquire the data. Process using a sine-bell window function in both dimensions followed by Fourier transform.

Figure 4: HMBC reveals long-range (2-3 bond) correlations.

Conclusion: From Spectra to Structure

The structural elucidation of quinoline derivatives is a puzzle that cannot be reliably solved with 1D NMR alone. A strategic application of 2D NMR techniques provides a robust, multi-faceted approach to confirmation. COSY defines the proton framework, HSQC links protons to their carbons, HMBC assembles the complete carbon skeleton and places substituents, and NOESY/ROESY confirms the three-dimensional arrangement. By cross-validating the information derived from each experiment, researchers can achieve an unambiguous and trustworthy structural assignment, a critical requirement for advancing research and development in medicinal chemistry and beyond.[7][22]

References

A Comparative Analysis of Quinoline-Based Inhibitors Targeting Key Signaling Pathways in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its versatile nature allows for the synthesis of derivatives that can potently and selectively inhibit key players in cellular signaling cascades, making it a cornerstone in the development of targeted cancer therapies.[1][2][4] This guide provides a comparative analysis of quinoline-based inhibitors targeting critical signaling pathways frequently dysregulated in cancer: the PI3K/Akt/mTOR pathway, the Ras/Raf/MEK pathway, and receptor tyrosine kinases (RTKs) such as c-Met and VEGFR. We will delve into the mechanism of action of these inhibitors, present comparative experimental data, and provide detailed protocols for their evaluation.

The Central Role of Signaling Pathways in Cancer

Cancer is fundamentally a disease of aberrant cellular signaling. Genetic mutations and epigenetic alterations can lead to the constitutive activation of pathways that control cell growth, proliferation, survival, and angiogenesis.[1][2] Targeting these dysregulated pathways with small molecule inhibitors has emerged as a highly effective strategy in modern oncology. Quinoline-based compounds have proven to be particularly adept at targeting protein kinases, a class of enzymes that play a central role in these signaling cascades.[4]

Visualizing Key Signaling Pathways

To understand the mechanism of action of quinoline-based inhibitors, it is crucial to visualize the signaling pathways they target.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MEK Ras/Raf/MEK Pathway cluster_RTK RTK Signaling (c-Met/VEGFR) RTK1 RTK PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation1 Cell Growth & Proliferation mTOR->Proliferation1 RTK2 RTK Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 Ligand Growth Factor (HGF/VEGF) Receptor c-Met / VEGFR Ligand->Receptor binds to Downstream Downstream Signaling (PI3K/Akt, Ras/MEK) Receptor->Downstream activates Angiogenesis Angiogenesis & Metastasis Downstream->Angiogenesis

Caption: Key signaling pathways targeted by quinoline-based inhibitors.

Comparative Analysis of Quinoline-Based Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity for the intended target over other kinases. The following sections provide a comparative overview of quinoline-based inhibitors targeting key signaling pathways, with supporting experimental data.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers.[1][2] Several quinoline-based derivatives have been developed to target key kinases in this pathway.

Compound IDTarget(s)IC50 (nM)Reference
Omipalisib (GSK2126458) PI3Kα/mTOR0.9 (PI3Kα), 1.4 (mTOR)[1]
Compound 38 PI3K/mTOR720 (PI3K), 2620 (mTOR)[1]
Compound 39 PI3Kα/mTOR900 (PI3Kα), 1400 (mTOR)[1]
Compound 40 PI3Kδ1.9[1]
Compound 41 PI3K1000[1]
Cinnoline Derivative 25 PI3Kα264 (cellular IC50)[5]
Imidazopyridine Derivative 35 PI3Kα150[6]
Ras/Raf/MEK Pathway Inhibitors

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that, when dysregulated, drives cell proliferation and survival in many cancers.[1][2] Quinoline-based compounds have been designed to inhibit MEK, a central kinase in this pathway.

Compound IDTarget(s)IC50 (nM)Reference
Selumetinib (AZD6244) MEK1/214[]
Binimetinib (MEK162) MEK1/212[]
Compound 73 MEK13[1]
Receptor Tyrosine Kinase (RTK) Inhibitors: c-Met and VEGFR

Receptor tyrosine kinases such as c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) are critical mediators of angiogenesis, tumor growth, and metastasis.[1][2] The quinoline scaffold has been extensively utilized to develop potent inhibitors of these RTKs.

Compound IDTarget(s)IC50 (nM)Reference
Cabozantinib c-Met, VEGFR21.3 (c-Met), 0.035 (VEGFR2)[8][9][10][11]
Capmatinib c-Met0.13[12][13][14][15]
Tepotinib c-Met4[16][17]
Compound 24 c-Met2.3[1]
Compound 25 c-Met2.6[1]
Compound 26 c-Met9.3[1]
Compound 27 c-Met19[1]
Compound 28 c-Met64[1]
Compound IDTarget(s)IC50 (nM)Reference
Lenvatinib VEGFR1/2/322 (VEGFR1), 4 (VEGFR2), 5.2 (VEGFR3)[18]
Cabozantinib VEGFR2, c-Met0.035 (VEGFR2), 1.3 (c-Met)[8][9][10][11]
Quinoline-isatin derivative 12 VEGFR-276.64[9]
Quinoline-isatin derivative 13 VEGFR-269.11[19]
Quinoline-isatin derivative 14 VEGFR-285.89[19]
Quinoline derivative 9 VEGFR-298.53[19]
Bis-triazolo-quinoxaline derivative 23j VEGFR-23.7[20]
Urea-based quinazoline derivative 6 VEGFR-212.1[21]

FDA-Approved Quinoline-Based Kinase Inhibitors: A Clinical Perspective

Several quinoline-based kinase inhibitors have successfully transitioned from preclinical development to clinical use, demonstrating their therapeutic value in treating various cancers.[1][3]

Drug NamePrimary Target(s)Approved IndicationsNotable IC50 Values (nM)
Bosutinib Src, AblChronic Myeloid Leukemia1.2 (Src), 1 (Abl)[22]
Lenvatinib VEGFR1/2/3, FGFR1-4, PDGFRα, RET, KITDifferentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma4 (VEGFR2), 5.2 (VEGFR3), 22 (VEGFR1), 27 (FGFR2), 35 (RET)[18][23]
Cabozantinib c-Met, VEGFR2, AXL, RETMedullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma1.3 (c-Met), 0.035 (VEGFR2), 7 (AXL), 5.2 (RET)[8][9][10][11]
Capmatinib c-MetNon-Small Cell Lung Cancer with METex14 skipping0.13 (c-Met)[12][13][14][15]
Tepotinib c-MetNon-Small Cell Lung Cancer with METex14 skipping4 (c-Met)[16][17]

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of quinoline-based inhibitors relies on well-defined experimental protocols. The following sections detail standard methodologies for assessing inhibitor potency and their effects on cellular signaling pathways.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is a common method for determining the IC50 of an inhibitor.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilution of quinoline inhibitor start->prep_inhibitor add_inhibitor Add inhibitor/DMSO to 96-well plate prep_inhibitor->add_inhibitor prep_kinase_mix Prepare kinase reaction mix (kinase, substrate, ATP) start_reaction Initiate reaction by adding substrate/ATP mix prep_kinase_mix->start_reaction add_kinase Add kinase to wells add_inhibitor->add_kinase incubate1 Incubate for 10 min (inhibitor-kinase binding) add_kinase->incubate1 incubate1->start_reaction incubate2 Incubate at 30°C for 60 min start_reaction->incubate2 stop_reaction Add ADP-Glo™ Reagent (stop reaction, deplete ATP) incubate2->stop_reaction incubate3 Incubate for 40 min at room temp stop_reaction->incubate3 detect_adp Add Kinase Detection Reagent (convert ADP to ATP, generate light) incubate3->detect_adp incubate4 Incubate for 30 min at room temp detect_adp->incubate4 read_luminescence Measure luminescence with a plate reader incubate4->read_luminescence analyze_data Calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the quinoline inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to assess the effect of an inhibitor on the phosphorylation status of key proteins within a signaling pathway in a cellular context.

Western_Blot_Workflow start Start cell_culture Culture and treat cells with quinoline inhibitor start->cell_culture cell_lysis Lyse cells and quantify protein cell_culture->cell_lysis sample_prep Prepare protein samples with Laemmli buffer cell_lysis->sample_prep sds_page Separate proteins by size using SDS-PAGE sample_prep->sds_page transfer Transfer proteins to a nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-phospho-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL and an imaging system secondary_ab->detection analysis Analyze protein band intensity detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of signaling pathways.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with the quinoline inhibitor at various concentrations for the desired time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C. Also, probe a separate blot with an antibody against the total protein as a loading control.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.

Conclusion and Future Directions

The quinoline scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. The comparative data presented in this guide highlights the potency and selectivity that can be achieved with this versatile chemical entity. As our understanding of the intricacies of cancer cell signaling deepens, the rational design of next-generation quinoline-based inhibitors targeting novel and co-opted pathways will undoubtedly play a crucial role in the future of personalized cancer medicine. Further research focusing on improving the pharmacokinetic properties and overcoming resistance mechanisms will be essential in translating these promising compounds into effective clinical therapies.

References

"in vitro antioxidant activity of natural vs. synthetic quinoline analogues"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Antioxidant Activity of Natural vs. Synthetic Quinoline Analogues

Introduction: The Quinoline Scaffold in Redox Biology

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, this structure is now recognized as a core component in a vast array of biologically active compounds, from the celebrated anti-malarial natural product, quinine, to potent synthetic anti-cancer and antimicrobial agents.[1][4] In recent years, the ability of quinoline derivatives to modulate oxidative stress has garnered significant attention. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[5]

This guide provides a comparative analysis of the in vitro antioxidant activity of natural versus synthetic quinoline analogues. We will move beyond a simple cataloging of compounds to explore the underlying chemical mechanisms, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. As a senior application scientist, the goal is to offer not just data, but a framework for understanding why certain structural modifications enhance antioxidant potency and how to reliably measure this activity in a laboratory setting.

Pillar 1: The Chemical Basis of Antioxidant Action

To compare antioxidant compounds effectively, one must first understand the chemical principles of their function. Most antioxidants neutralize harmful free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•). The bond dissociation enthalpy (BDE) of the A-H bond is a critical parameter; a lower BDE facilitates easier hydrogen donation.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (A•+) and an anion (R:-). The ionization potential (IP) of the antioxidant is the key determinant of this pathway's favorability.

Many compounds exhibit a mix of these mechanisms, and the dominant pathway can be influenced by factors like solvent polarity and the chemical nature of the radical. Understanding these mechanisms is crucial for interpreting assay results, as different assays are biased towards one mechanism over the other.

Caption: Primary mechanisms of free radical scavenging by an antioxidant compound.

Pillar 2: Natural Quinoline Analogues - Nature's Blueprint

Nature has long utilized the quinoline scaffold. Quinine, an alkaloid from the bark of the Cinchona tree, is the most famous example.[6] While primarily known for its anti-malarial properties, its extended aromatic system and functional groups provide a basis for antioxidant activity. The antioxidant capacity of many natural alkaloids is often linked to the presence of phenolic hydroxyl groups and the ability of the ring system to stabilize the resulting radical through delocalization.[7]

The study of natural quinolines and related alkaloids reveals key structural features that confer antioxidant properties:

  • Phenolic Groups: As seen in related benzylisoquinoline alkaloids, the presence of free hydroxyl groups on the aromatic rings is a strong determinant of antioxidant capacity.[7]

  • Biphenyl System: The rigid, conjugated system found in some alkaloids can effectively stabilize a radical, contributing to antioxidant activity even in the absence of phenolic groups.[7]

Table 1: In Vitro Antioxidant Activity of Selected Natural Alkaloids

CompoundClassAssayIC50 ValueSource
QuinineCinchona Alkaloid-Data varies[6]
BoldineAporphine AlkaloidBrain Homogenate Autoxidation~16-20 µM[7]
GlaucineAporphine AlkaloidBrain Homogenate Autoxidation~16-20 µM[7]
(+/-)-CoclaurineBenzyltetrahydroisoquinolineBrain Homogenate Autoxidation131.7 µM[7]

Note: IC50 is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher potency.

Pillar 3: Synthetic Quinoline Analogues - Engineering Potency

While natural quinolines provide a valuable starting point, synthetic chemistry offers the power to rationally design and optimize analogues with superior antioxidant activity. Researchers can systematically modify the quinoline core to enhance its radical scavenging and metal-chelating properties.[1][8]

Key Structure-Activity Relationships (SAR) for Synthetic Quinolines:

  • Hydroxyl Substitution: The introduction of one or more hydroxyl (-OH) groups onto the quinoline ring is the most effective strategy for increasing antioxidant activity.[6] The position is critical; 8-hydroxyquinolines are particularly potent due to their ability to chelate pro-oxidant metal ions (like Cu²⁺ and Fe²⁺) in addition to scavenging radicals.[9][10]

  • Catechol Moiety: Compounds featuring a catechol (1,2-dihydroxybenzene) group often exhibit exceptionally high activity, as this moiety is a superb hydrogen donor.[1]

  • Hydrazone Derivatives: Incorporating a hydrazone (-C=N-NH-) functional group can significantly boost antioxidant potential.[1][11] These derivatives often show strong radical scavenging in DPPH and ABTS assays.

  • Electron-Donating Groups: The presence of electron-donating groups (e.g., methyl, methoxy) can increase the electron density of the ring system, facilitating electron or hydrogen donation and thereby enhancing antioxidant capacity.[1] For instance, a 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde showed high DPPH radical scavenging activity.[1]

  • Fused Ring Systems: Creating condensed polycyclic systems, such as fusing a thiophene or furoquinoline moiety, can modulate the electronic properties of the molecule and lead to potent antioxidants.[9][12]

Table 2: In Vitro Antioxidant Activity of Selected Synthetic Quinoline Analogues

Compound Class/DescriptionKey Structural FeatureAssayPotency (IC50 or % Scavenging)Source
2-chloro-quinoline-3-carbaldehydesAldehyde groupDPPHCompound 1g showed 92.96% scavenging[13]
7,8-dihydroquinolin-5-one derivativesCatechol groupDPPH/ABTSHighest activity in series[1]
Thiophene-fused quinolinesFused heterocycle-EC50 of 12.03 µg/mL for best compound[9]
Quinoline-hydrazone derivativesHydroxyl groupDPPHIC50 = 843.52 ppm[11]
8-Amino-quinoline w/ Ferulic AcidNatural acid conjugateDPPHShowed radical scavenging properties[10]

Pillar 4: The Experimental Gauntlet - Standardized In Vitro Evaluation

Reliable evaluation of antioxidant activity requires robust, well-validated assays. No single assay can provide a complete picture, so a panel of tests based on different mechanisms is industry best practice. Below are detailed protocols for two of the most common colorimetric assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay operates on the SET and HAT mechanisms. The deep violet DPPH radical becomes a stable, yellow-colored molecule upon accepting an electron or hydrogen radical from an antioxidant.[13] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[14]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution of the quinoline analogue in methanol or DMSO.

    • Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Create serial dilutions of the test compound and positive control to obtain a range of final assay concentrations (e.g., 1 to 200 µg/mL).

    • To respective wells, add 100 µL of each dilution.

    • Add 100 µL of methanol to a "blank" well (this serves as the negative control).

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol only.[14]

    • Determine the IC50 value by plotting the % inhibition against the compound concentration and performing a non-linear regression analysis.

DPPH_Workflow A 1. Prepare Reagents - 0.1 mM DPPH in Methanol - Test Compound Stocks - Positive Control (e.g., Ascorbic Acid) B 2. Serial Dilution Create concentration gradient of test compounds and control in a 96-well plate. A->B C 3. Initiate Reaction Add DPPH solution to all wells. B->C D 4. Incubate 30 minutes in the dark at room temperature. C->D E 5. Measure Absorbance Read plate at 517 nm. D->E F 6. Calculate % Inhibition [(Abs_control - Abs_sample) / Abs_control] * 100 E->F G 7. Determine IC50 Value Plot % Inhibition vs. Concentration. F->G

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. It is applicable to both hydrophilic and lipophilic antioxidants and is typically measured around 734 nm.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Stock: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the radical cation. Before use, dilute this solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add 10 µL of each dilution.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for 6-10 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

Synthesis & Comparative Analysis

The evidence strongly suggests that while natural quinolines possess inherent antioxidant capabilities, synthetic analogues consistently demonstrate superior and more tunable in vitro antioxidant activity . This is not surprising, as synthesis allows for the deliberate and precise installation of chemical motifs known to be highly effective at radical scavenging and metal chelation.

  • Potency: Synthetic strategies, particularly the introduction of catechol and multiple hydroxyl groups, yield compounds with IC50 values that are often orders of magnitude lower (i.e., more potent) than their natural, non-phenolic counterparts.[1]

  • Mechanism: Synthetic design allows for the creation of multi-functional antioxidants. An 8-hydroxyquinoline derivative, for example, can act as both a radical scavenger (via the phenolic -OH) and a metal chelator, preventing the Fenton reaction—a major source of deleterious hydroxyl radicals. Natural analogues typically do not possess this optimized dual-functionality.[10]

  • Versatility: The synthetic route provides access to a vast chemical space, allowing for the fine-tuning of physicochemical properties (e.g., solubility, stability) alongside antioxidant activity, which is a critical step in the drug development process.

Conclusion and Future Outlook

The quinoline scaffold is a fertile ground for the development of potent antioxidants. Natural quinoline alkaloids provide the foundational blueprint, demonstrating the inherent capacity of this ring system to participate in redox reactions. However, the true potential is unlocked through synthetic chemistry. By rationally incorporating functional groups like hydroxyls, catechols, and hydrazones, scientists can engineer highly potent radical scavengers and metal chelators.[1][11]

The comparative analysis is clear: for high-potency in vitro antioxidant activity, synthetic quinoline analogues are superior to their natural precursors. Future research should focus on translating these in vitro findings into more complex biological systems. Investigating activity in cell-based antioxidant assays, assessing mitochondrial protection, and exploring in vivo efficacy in models of oxidative stress-related diseases will be the critical next steps in harnessing the therapeutic potential of these remarkable compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, a halogenated quinoline derivative, is a compound that requires meticulous handling from acquisition to disposal. Improper disposal not only poses significant health risks but also violates stringent environmental regulations, carrying severe penalties.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

Part 1: Hazard Identification and Inherent Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This informs every subsequent action, from the selection of personal protective equipment to the final waste segregation stream. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be respected.[2]

According to data aggregated by the European Chemicals Agency (ECHA) and PubChem, the compound presents multiple health hazards.[2][3] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation upon inhalation of its dust.[2][3]

Table 1: GHS Hazard Profile for this compound

Hazard Class & CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowed[2]
Skin Irritation (Category 2)
alt text
Warning H315: Causes skin irritation[2]
Serious Eye Irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
alt text
Warning H335: May cause respiratory irritation[2]

Source: PubChem CID 29922229[2]

The causality is clear: the chemical nature of this molecule can provoke inflammatory responses upon contact with skin, eyes, and mucous membranes.[4][5] Therefore, all handling and disposal operations must be engineered to prevent such contact.

Part 2: Pre-Disposal Safety and Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE and handling protocols are mandatory to mitigate exposure risks.

  • Ventilation: All handling, including weighing and transferring for disposal, must occur within a certified chemical fume hood to prevent inhalation of airborne particles.[5][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after the task is complete.[7]

  • Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against accidental splashes or dust dispersion, which could cause serious eye irritation.[5][8]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

Part 3: Step-by-Step Waste Disposal Protocol

The proper disposal pathway is determined by the chemical's classification. The presence of a bromine atom on the quinoline ring system fundamentally categorizes this compound as a halogenated organic waste .[9][10] This classification is critical and dictates that it must not be mixed with non-halogenated waste streams.[11]

Step 1: Waste Stream Identification and Segregation

Immediately identify all waste containing this compound as "Halogenated Organic Waste." This includes:

  • Unused or expired solid chemical.

  • Contaminated materials such as weigh paper, spatulas, wipes, and gloves.

  • Solutions of the compound, regardless of the solvent used.

  • The first and second rinsates from cleaning contaminated glassware.

The rationale for this strict segregation is rooted in both safety and regulatory compliance. Halogenated wastes require specific high-temperature incineration processes for complete destruction and to prevent the formation of toxic byproducts.[9] Mixing them with non-halogenated solvents, which may be recycled or reclaimed, contaminates the entire stream and significantly increases disposal costs.[11]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible (e.g., high-density polyethylene or glass) and has a secure, leak-proof screw-top cap.[1][12] The container must be clean and in good condition.

  • Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and its CAS number: 145369-93-3 .[2]

    • An accurate list of all components, including solvents if it is a solution.

    • The relevant hazard pictograms (the "Warning" exclamation mark is sufficient).[2]

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Waste Collection and Storage
  • For Solid Waste: Carefully transfer any unused solid chemical and contaminated disposables (wipes, gloves, etc.) into the labeled halogenated waste container. Perform this inside a fume hood to minimize dust creation and inhalation risk.[7]

  • For Liquid Waste (Solutions): Pour solutions containing the compound directly into the labeled halogenated liquid waste container.

  • Decontaminating Glassware:

    • Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone or methanol).

    • Collect the first two rinses into the designated halogenated liquid waste container, as they will contain significant chemical residue.

    • Subsequent rinses can typically be managed as non-hazardous waste, but this should be verified with your institution's Environmental Health & Safety (EHS) office.

  • Temporary Storage: Keep the sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1] This area should have secondary containment to prevent spills and be clearly marked. Do not allow waste to accumulate beyond established time or volume limits set by regulations like the Resource Conservation and Recovery Act (RCRA) and your institution's specific policies.[1][13]

Part 4: Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[7] Remove any contaminated clothing.

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Minor Spill Cleanup (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into the labeled halogenated waste container.[4]

    • Decontaminate the spill area with a suitable solvent and wipes, disposing of all cleanup materials as halogenated waste.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Initiation cluster_process Categorization & Containment cluster_end Final Disposition start Waste Generation (Solid, Liquid, or Contaminated Material) categorize Step 1: Categorize as HALOGENATED ORGANIC WASTE (Due to Bromine Atom) start->categorize All forms of waste container Step 2: Select & Label Compatible Waste Container (Name, CAS#, Hazards, Date) categorize->container Critical step transfer Step 3: Transfer Waste (Avoid Dust/Spills) container->transfer Use fume hood store Step 4: Securely Seal Container & Store in Satellite Accumulation Area transfer->store pickup Arrange Pickup by EHS for Licensed Hazardous Waste Disposal store->pickup

Caption: Disposal workflow for this compound.

Part 6: Regulatory Compliance and Best Practices

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Academic and research laboratories may operate under the alternative, more flexible standards of 40 CFR Part 262, Subpart K, which requires the development of a comprehensive Laboratory Management Plan.[13] It is imperative that all personnel are trained on both these federal regulations and the specific protocols detailed in their institution's plan.[12][13]

Ultimately, the responsibility for safe and compliant disposal rests with the individual researcher generating the waste. By adhering to this guide, you ensure the protection of yourself, your colleagues, and the environment, upholding the principles of scientific integrity and corporate responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.